Product packaging for Spartioidine(Cat. No.:CAS No. 520-59-2)

Spartioidine

Katalognummer: B1599319
CAS-Nummer: 520-59-2
Molekulargewicht: 333.4 g/mol
InChI-Schlüssel: FCEVNJIUIMLVML-ARDNGTNNSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

Spartioidine is a pyrrolizine alkaloid that is 13,19-didehydrosenecionane carrying a hydroxy substituent at position 12 and two oxo substituents at positions 11 and 16. It has a role as a Jacobaea metabolite. It is a macrocyclic lactone, an olefinic compound, a pyrrolizine alkaloid and a tertiary alcohol.
(15E)-12-hydroxy-13,19-didehydrosenecionan-11,16-dione has been reported in Senecio pterophorus and Senecio rosmarinifolius with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H23NO5 B1599319 Spartioidine CAS No. 520-59-2

Eigenschaften

CAS-Nummer

520-59-2

Molekularformel

C18H23NO5

Molekulargewicht

333.4 g/mol

IUPAC-Name

(1R,4E,7R,17R)-4-ethylidene-7-hydroxy-7-methyl-6-methylidene-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadec-11-ene-3,8-dione

InChI

InChI=1S/C18H23NO5/c1-4-12-9-11(2)18(3,22)17(21)23-10-13-5-7-19-8-6-14(15(13)19)24-16(12)20/h4-5,14-15,22H,2,6-10H2,1,3H3/b12-4+/t14-,15-,18-/m1/s1

InChI-Schlüssel

FCEVNJIUIMLVML-ARDNGTNNSA-N

Isomerische SMILES

C/C=C/1\CC(=C)[C@](C(=O)OCC2=CCN3[C@H]2[C@@H](CC3)OC1=O)(C)O

Kanonische SMILES

CC=C1CC(=C)C(C(=O)OCC2=CCN3C2C(CC3)OC1=O)(C)O

Herkunft des Produkts

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Biosynthesis of Spartioidine in Senecio vulgaris

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrrolizidine alkaloids (PAs) are a large class of secondary metabolites found in numerous plant species, including Senecio vulgaris (common groundsel). These compounds are of significant interest due to their potential toxicity and medicinal properties. Spartioidine, a specific PA found in S. vulgaris, is part of a complex biosynthetic pathway that is not yet fully elucidated. This technical guide provides a comprehensive overview of the current understanding of the this compound biosynthesis pathway, from its initial precursors to the formation of the core necine base and its subsequent elaboration. Detailed experimental protocols for the analysis of key enzymes and the quantification of PAs are provided, along with a critical discussion of the existing knowledge gaps, particularly concerning the terminal enzymatic steps leading to this compound. This document aims to serve as a valuable resource for researchers in natural product chemistry, plant biochemistry, and drug development.

Introduction to Pyrrolizidine Alkaloids and this compound

Pyrrolizidine alkaloids are a diverse group of heterocyclic organic compounds characterized by a necine base, which is a derivative of pyrrolizidine. They are produced by plants as a defense mechanism against herbivores.[1] In the Asteraceae family, particularly the genus Senecio, these alkaloids are prevalent and exhibit significant structural diversity.

This compound is a macrocyclic diester PA found in Senecio vulgaris.[2][3] It is a geometric isomer of seneciphylline and is structurally related to senecionine, a central intermediate in PA biosynthesis.[4] The presence and concentration of this compound and other PAs in S. vulgaris can vary depending on the plant's developmental stage and environmental conditions.[5] Understanding the biosynthesis of this compound is crucial for controlling the presence of these potentially toxic compounds in agricultural products and for exploring their potential pharmacological applications.

The Biosynthesis Pathway of this compound

The biosynthesis of this compound in Senecio vulgaris is a multi-step process that begins with common amino acid precursors and proceeds through the formation of the characteristic necine base, followed by esterification and subsequent modifications. The pathway can be broadly divided into the formation of the necine base and the subsequent conversion of the initial PA, senecionine N-oxide, to other alkaloids, including this compound.

Formation of the Necine Base and Senecionine N-Oxide

The initial steps of PA biosynthesis, leading to the formation of senecionine N-oxide, are relatively well-understood and occur primarily in the roots of the plant.

The pathway commences with the amino acids L-arginine or L-ornithine, which are converted to putrescine.[6] Putrescine then serves as a precursor for the polyamines spermidine and homospermidine. The formation of homospermidine is a critical and committed step in PA biosynthesis, catalyzed by homospermidine synthase (HSS).[6]

Homospermidine undergoes a series of oxidation and cyclization reactions to form the stereospecific pyrrolizidine backbone, retronecine.[6] This necine base is then esterified with two molecules of senecic acid, which is derived from the amino acid L-isoleucine, to form senecionine N-oxide.[6][7] Senecionine N-oxide is the primary PA synthesized in the roots and is then transported to the aerial parts of the plant.[1]

Proposed Conversion of Senecionine to this compound

The diversification of PAs, including the formation of this compound, is believed to occur in the shoots through modifications of senecionine N-oxide.[1] The precise enzymatic steps leading from senecionine to this compound have not yet been fully characterized. However, based on their structural relationship, a pathway involving Z/E-isomerization and dehydrogenation has been proposed.[8]

This compound is a geometric isomer of seneciphylline, which itself is a dehydrogenated derivative of senecionine.[4] This suggests a multi-step conversion process, although the specific enzymes responsible for these transformations remain to be identified.

dot

This compound Biosynthesis Pathway cluster_early Early Pathway (Roots) cluster_late Late Pathway (Shoots - Proposed) Arginine L-Arginine / L-Ornithine Putrescine Putrescine Arginine->Putrescine Spermidine Spermidine Putrescine->Spermidine Spermidine Synthase Homospermidine Homospermidine Spermidine->Homospermidine Homospermidine Synthase (HSS) Retronecine Retronecine Homospermidine->Retronecine Oxidation & Cyclization Senecionine_N_oxide Senecionine N-oxide Retronecine->Senecionine_N_oxide Esterification with 2x Senecic Acid Senecionine Senecionine Senecionine_N_oxide->Senecionine Reduction Seneciphylline Seneciphylline Senecionine->Seneciphylline Dehydrogenation (Enzyme Unknown) This compound This compound Seneciphylline->this compound Z/E-Isomerization (Enzyme Unknown) PA_Extraction_Workflow cluster_extraction Extraction cluster_analysis LC-MS/MS Analysis Start Start: Fine powdered plant material (~10 mg) Extraction Extract with 1 mL of 2% formic acid in water containing internal standard (e.g., heliotrine) Start->Extraction Shake Shake for 0.5 h Extraction->Shake Centrifuge Centrifuge at 2,600 rpm for 10 min Shake->Centrifuge Filter Filter supernatant through a 0.2 µm nylon membrane Centrifuge->Filter Dilute Dilute 25 µL of filtered solution with 975 µL of water Filter->Dilute Inject Inject 5 µL into LC-MS/MS system Dilute->Inject Separation Separation on a C18 column (e.g., Acquity BEH C18, 150 x 2.1 mm, 1.7 µm) Inject->Separation Detection Detection and quantification using a tandem mass spectrometer Separation->Detection SAMDC_Assay_Workflow cluster_assay SAMDC Assay Start Start: Plant protein extract Reaction_Mix Prepare reaction mixture: - Buffer (e.g., Tris-HCl, pH 7.5) - Dithiothreitol - Pyridoxal 5'-phosphate - S-adenosyl-L-[carboxyl-14C]methionine Start->Reaction_Mix Incubate Incubate reaction mixture with plant extract in a sealed vial with a CO2 trapping agent Reaction_Mix->Incubate Stop_Reaction Stop reaction with acid (e.g., trichloroacetic acid) Incubate->Stop_Reaction Measure_Radioactivity Measure radioactivity of the trapped 14CO2 using scintillation counting Stop_Reaction->Measure_Radioactivity

References

Unveiling Spartioidine: A Technical Guide to its Discovery, Isolation, and Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spartioidine, a macrocyclic pyrrolizidine alkaloid, has been identified in various plant species, particularly within the Senecio and Gynura genera. Pyrrolizidine alkaloids (PAs) are a large group of secondary metabolites known for their complex chemical structures and a wide range of biological activities, including hepatotoxicity. A thorough understanding of the discovery, isolation, and analytical characterization of this compound is crucial for researchers in natural product chemistry, toxicology, and drug development. This technical guide provides a comprehensive overview of this compound, summarizing key data, detailing experimental protocols, and visualizing essential workflows.

Discovery and Plant Sources

This compound was first discovered and isolated by Adams and Gianturco in 1957 from the plant Senecio spartioides. Since its initial discovery, this compound has been identified in several other plant species, including:

  • Senecio pterophorus

  • Senecio rosmarinifolius

  • Gynura divaricata

  • Gynura bicolor

  • Senecio vulgaris[1]

The presence and concentration of this compound can vary between different plant species and even within different populations of the same species, influenced by genetic and environmental factors.

Physicochemical Properties and Structure

This compound is a macrocyclic diester pyrrolizidine alkaloid. Its chemical structure and properties are summarized in the table below.

PropertyValue
Molecular Formula C₁₈H₂₃NO₅
Molecular Weight 333.38 g/mol
CAS Number 520-59-2
Chemical Structure A pyrrolizidine nucleus with a macrocyclic diester ring

Experimental Protocols: Isolation and Purification of this compound

The isolation of this compound from plant material typically involves a multi-step process of extraction, acid-base partitioning, and chromatographic purification. The following is a generalized protocol based on methods for isolating pyrrolizidine alkaloids from Senecio species.

Extraction
  • Plant Material Preparation: Dried and finely ground plant material (e.g., aerial parts of Senecio species) is used for extraction.

  • Solvent Extraction: The powdered plant material is exhaustively extracted with a polar solvent, typically 85% ethanol, using a Soxhlet apparatus for approximately 20-21 hours.[2] This is followed by filtration and concentration of the extract under reduced pressure at a temperature not exceeding 50°C to yield a crude extract.[2]

Acid-Base Extraction for Alkaloid Enrichment
  • Acidification: The crude extract is dissolved in an acidic solution (e.g., 1% sulfuric acid) to protonate the alkaloids, rendering them water-soluble.

  • Removal of Non-Alkaloidal Components: The acidic solution is then washed with a non-polar organic solvent (e.g., diethyl ether or chloroform) to remove fats, waxes, and other non-alkaloidal compounds.

  • Liberation of Free Alkaloids: The acidic aqueous layer containing the protonated alkaloids is then made alkaline (pH ~9-10) by the addition of a base, such as ammonium hydroxide. This deprotonates the alkaloids, making them soluble in organic solvents.

  • Extraction of Free Alkaloids: The free alkaloids are then extracted from the aqueous solution using an immiscible organic solvent like chloroform. This step is repeated multiple times to ensure complete extraction. The combined organic layers are then dried over anhydrous sodium sulfate and concentrated under vacuum to yield a crude alkaloid fraction.

Chromatographic Purification
  • Thin-Layer Chromatography (TLC): Preparative Thin-Layer Chromatography (pTLC) is often employed for the initial separation of the crude alkaloid mixture.[2][3] Silica gel plates are used as the stationary phase, and a suitable solvent system (mobile phase) is selected to achieve good separation of the individual alkaloids. The separated bands can be visualized under UV light or by using a suitable staining reagent (e.g., Dragendorff's reagent).[2] The band corresponding to this compound is then scraped from the plate and the compound is eluted with a suitable solvent.

  • High-Performance Liquid Chromatography (HPLC): For final purification and quantitative analysis, High-Performance Liquid Chromatography (HPLC) is the method of choice.[2][3] A C18 reversed-phase column is commonly used with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol). Detection is typically carried out using a UV detector at a wavelength of around 220 nm.[3]

Structural Elucidation and Analytical Data

The definitive identification and structural elucidation of this compound rely on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for determining the detailed chemical structure of this compound. The chemical shifts and coupling constants provide information about the connectivity of atoms and the stereochemistry of the molecule.

A detailed table of ¹H and ¹³C NMR data for this compound can be found in the scientific literature and is crucial for its unambiguous identification.

Mass Spectrometry (MS)
  • Common Fragment Ions: Pyrrolizidine alkaloids often exhibit characteristic fragment ions in their mass spectra. For unsaturated PAs, product ions at m/z 120 and 138 are commonly observed.[4]

  • LC-MS/MS Analysis: Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is a powerful technique for the sensitive and selective detection of this compound in complex plant extracts.[5] This method allows for the separation of isomers and provides structural information through fragmentation analysis.[5]

Quantitative Analysis

The amount of this compound in plant material can be determined using HPLC with UV detection.[3] A calibration curve is generated using a certified reference standard of this compound. The concentration of this compound in the plant extract is then calculated by comparing its peak area to the calibration curve.

Plant SpeciesReported Pyrrolizidine Alkaloid ContentNotes
Gynura divaricataTotal retronecine ester-type PAs ranged from 1.4 µg/g to 39.7 µg/g in samples from different locations.[6]This represents the total PA content, not specifically this compound.
Senecio vulgarisThis compound N-oxide was prevalent in the shoots.[1]Quantitative data for this compound specifically was not provided.

Biological Activity and Signaling Pathways

Pyrrolizidine alkaloids, as a class, are known for their significant biological activities, most notably their hepatotoxicity.[6] This toxicity is generally attributed to the metabolic activation of the pyrrolizidine nucleus in the liver, leading to the formation of reactive pyrrolic esters that can alkylate cellular macromolecules.

The specific biological activities and mechanisms of action of this compound are not as extensively studied as some other PAs. Further research is needed to elucidate its pharmacological and toxicological profile and to identify any specific signaling pathways it may modulate. General studies on alkaloids suggest they can influence a wide range of cellular processes and signaling pathways.

Visualizing the Workflow

Experimental Workflow for this compound Isolation

experimental_workflow plant_material Dried & Powdered Plant Material (e.g., Senecio spartioides) soxhlet_extraction Soxhlet Extraction (85% Ethanol) plant_material->soxhlet_extraction crude_extract Crude Ethanolic Extract soxhlet_extraction->crude_extract acid_extraction Acid-Base Extraction (H₂SO₄ / NH₄OH) crude_extract->acid_extraction crude_alkaloids Crude Alkaloid Fraction acid_extraction->crude_alkaloids ptlc Preparative TLC (Silica Gel) crude_alkaloids->ptlc hplc HPLC Purification (C18 Column) ptlc->hplc This compound Pure this compound hplc->this compound

Caption: Generalized workflow for the isolation and purification of this compound from plant material.

Conclusion

This technical guide provides a foundational understanding of the discovery, isolation, and analysis of this compound. The detailed protocols and summarized data serve as a valuable resource for researchers working with this and other related pyrrolizidine alkaloids. Further investigation into the specific biological activities and the molecular mechanisms of this compound is warranted to fully comprehend its potential toxicological risks and any potential therapeutic applications. The methodologies outlined here provide a solid framework for such future research endeavors.

References

The Enigmatic Role of Spartioidine in Senecio Species: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth exploration of the pyrrolizidine alkaloid Spartioidine, its prevalence in Senecio species, and its putative biological functions. This document serves as a technical resource for researchers, scientists, and professionals engaged in drug development and natural product chemistry.

Introduction

The genus Senecio, one of the largest genera in the Asteraceae family, is notorious for its production of a diverse array of pyrrolizidine alkaloids (PAs). These secondary metabolites are crucial for the plant's defense against herbivores.[1][2][3] Among the myriad of PAs identified, this compound, a macrocyclic diester PA, has been noted for its presence in several Senecio species. This technical guide provides a comprehensive overview of the current understanding of this compound's biological role, supported by available quantitative data, detailed experimental protocols, and visual representations of metabolic pathways and experimental workflows.

Biological Role and Mechanism of Action

Pyrrolizidine alkaloids, including this compound, primarily function as defensive compounds against herbivory.[1][2][3] The toxicity of most PAs is not inherent to the parent compound but arises from its metabolic activation, predominantly in the liver of vertebrates.[4][5]

The proposed mechanism of action for toxic PAs involves a three-step process:

  • Ingestion: Herbivores consume plant material containing this compound and other PAs.

  • Metabolic Activation: In the liver, cytochrome P450 monooxygenases catalyze the dehydrogenation of the necine base of the PA, converting it into a highly reactive pyrrolic ester.[4][5]

  • Cellular Damage: These reactive metabolites are potent alkylating agents that can form adducts with cellular macromolecules such as DNA and proteins. This covalent binding can lead to hepatotoxicity, genotoxicity, and carcinogenicity.[4][6]

While this is the generalized mechanism for toxic PAs, specific studies detailing the cytotoxic or other biological activities exclusively for this compound are limited. However, its structural similarity to other known toxic macrocyclic PAs found in Senecio, such as senecionine and seneciphylline, suggests a comparable mode of action.

Quantitative Data

The concentration of this compound and its N-oxide can vary significantly between different Senecio species, populations, and plant tissues. The following table summarizes available quantitative data for this compound in Senecio vulgaris.

Plant PartPopulation StatusThis compound Concentration (µg/g dry weight)This compound N-oxide Concentration (µg/g dry weight)Reference
ShootsNativeData not specified, but presentPrevalent[1][7]
ShootsInvasiveSignificantly lower than nativeSignificantly lower than native[8]
RootsNativeNot a dominant PANot a dominant PA[1][7]

Note: The available literature often groups this compound with other PAs, and specific quantitative data for this individual compound across a wide range of Senecio species is not extensively documented.

Experimental Protocols

Extraction of Pyrrolizidine Alkaloids from Senecio Species

This protocol outlines a common method for the extraction of PAs, including this compound, from dried plant material.

Materials:

  • Dried and ground Senecio plant material

  • 0.05 M H₂SO₄

  • Methanol

  • Ammonia solution (25%)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

  • Centrifuge

  • Rotary evaporator or nitrogen evaporator

  • Ultrasonic bath

Procedure:

  • Weigh approximately 2.0 g of the dried, ground plant material into a centrifuge tube.

  • Add 20 mL of 0.05 M H₂SO₄ to the sample.

  • Sonicate the mixture for 15 minutes at room temperature.

  • Centrifuge the sample at 3800 x g for 10 minutes.

  • Decant the supernatant into a clean tube.

  • Repeat the extraction (steps 2-5) on the plant material pellet and combine the supernatants.

  • Neutralize the combined acidic extract to approximately pH 7 using ammonia solution.

  • Condition an SPE cartridge by passing 5 mL of methanol followed by 5 mL of water.

  • Load 10 mL of the neutralized extract onto the SPE cartridge.

  • Wash the cartridge with 10 mL of water.

  • Dry the cartridge under vacuum for 5-10 minutes.

  • Elute the PAs with 10 mL of methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen or using a rotary evaporator at a temperature not exceeding 50°C.

  • Reconstitute the dried residue in a known volume of methanol/water (e.g., 5:95, v/v) for analysis.

Analysis of this compound by LC-MS/MS

This protocol provides a general framework for the quantification of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.

  • Reversed-phase C18 column.

Reagents:

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • This compound analytical standard

Procedure:

  • Chromatographic Conditions:

    • Set a suitable gradient elution program using Mobile Phases A and B. A typical gradient might start with a low percentage of B, increasing linearly over time to elute compounds of increasing hydrophobicity.

    • Set the column temperature (e.g., 40°C) and flow rate (e.g., 0.4 mL/min).

  • Mass Spectrometry Conditions:

    • Operate the mass spectrometer in positive ion ESI mode.

    • Optimize the MS parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) by infusing a standard solution of this compound.

    • Perform Multiple Reaction Monitoring (MRM) for quantification. Determine the precursor ion ([M+H]⁺ for this compound) and the most abundant and specific product ions.

  • Quantification:

    • Prepare a series of calibration standards of this compound of known concentrations.

    • Inject the prepared standards and the extracted samples into the LC-MS/MS system.

    • Construct a calibration curve by plotting the peak area of the analyte against its concentration.

    • Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

Visualizations

PA_Metabolism cluster_ingestion Ingestion & Absorption cluster_liver Hepatic Metabolism cluster_toxicity Cellular Toxicity Spartioidine_Plant This compound in Senecio species GI_Tract Gastrointestinal Tract Spartioidine_Plant->GI_Tract Consumption Liver Liver (Hepatocytes) GI_Tract->Liver Absorption CYP450 Cytochrome P450 Monooxygenases Liver->CYP450 Metabolic Activation Reactive_Metabolite Dehydropyrrolizidine Ester (Pyrrolic Ester) CYP450->Reactive_Metabolite Detoxification Detoxification (e.g., Glutathione Conjugation) Reactive_Metabolite->Detoxification Cellular_Macromolecules DNA, Proteins Reactive_Metabolite->Cellular_Macromolecules Alkylation Excretion Excretion Detoxification->Excretion Adduct_Formation Adduct Formation Cellular_Macromolecules->Adduct_Formation Cellular_Damage Cellular Damage (Hepatotoxicity, Genotoxicity) Adduct_Formation->Cellular_Damage Experimental_Workflow Sample_Collection 1. Senecio Plant Material Collection Drying_Grinding 2. Drying and Grinding Sample_Collection->Drying_Grinding Extraction 3. Acidic Extraction (H₂SO₄) Drying_Grinding->Extraction Neutralization 4. Neutralization (NH₄OH) Extraction->Neutralization SPE 5. Solid Phase Extraction (SPE) Neutralization->SPE Analysis 6. LC-MS/MS Analysis SPE->Analysis Quantification 7. Data Analysis and Quantification Analysis->Quantification

References

Toxicological Profile of Pyrrolizidine Alkaloids: A Focus on Spartioidine and Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrrolizidine alkaloids (PAs) represent a large and diverse group of natural toxins produced by thousands of plant species worldwide. Their presence as contaminants in herbal remedies, teas, honey, and other food products poses a significant health risk to humans and livestock. The toxicity of PAs is primarily attributed to their metabolic activation in the liver, leading to the formation of highly reactive pyrrolic esters. These metabolites can form adducts with cellular macromolecules, including DNA and proteins, resulting in a spectrum of toxic effects such as hepatotoxicity, genotoxicity, and carcinogenicity. This technical guide provides a comprehensive overview of the toxicological profile of PAs, with a specific focus on spartioidine and its structurally related analogues, including senecionine, seneciphylline, and retrorsine. It delves into the mechanisms of toxicity, associated signaling pathways, and presents available quantitative toxicological data. Furthermore, this guide outlines detailed experimental protocols for key assays used in the toxicological assessment of these compounds, aiming to provide a valuable resource for researchers and professionals in the fields of toxicology and drug development.

Introduction to Pyrrolizidine Alkaloids (PAs)

Pyrrolizidine alkaloids are a class of heterocyclic organic compounds characterized by a necine base, which is a derivative of pyrrolizidine.[1] These alkaloids are secondary metabolites produced by an estimated 3% of the world's flowering plants, notably in the families Asteraceae, Boraginaceae, and Fabaceae.[2] To date, over 660 PAs and their N-oxides have been identified.[2]

The toxicity of PAs is intrinsically linked to their chemical structure, specifically the presence of a 1,2-unsaturated necine base, which is a prerequisite for their metabolic activation to toxic pyrrolic metabolites.[1][3] PAs can be classified based on the structure of their necine base (e.g., retronecine, heliotridine, otonecine) and the nature of the esterified necic acids (e.g., monoesters, open-chain diesters, macrocyclic diesters).[1] this compound, a macrocyclic diester PA, shares structural similarities with other well-studied toxic PAs like senecionine and seneciphylline.

This compound: Structure and Occurrence

This compound is a pyrrolizidine alkaloid with the chemical formula C₁₈H₂₃NO₅.[4] It is a macrocyclic diester, a structural feature often associated with high toxicity among PAs.[3] this compound has been identified in various plant species, including those of the Senecio genus.[5] Due to its potential toxicity, this compound is one of the PAs monitored in food and feed by regulatory agencies.[6]

Toxicological Profile

The toxicity of this compound and related PAs is a multi-faceted process initiated by metabolic activation and culminating in cellular damage through various mechanisms.

Metabolic Activation and Detoxification

The primary site of PA metabolism is the liver, where cytochrome P450 (CYP) enzymes, particularly CYP3A4 and CYP2B6, catalyze the conversion of the parent alkaloid into highly reactive dehydropyrrolizidine alkaloids (DHPAs), also known as pyrrolic esters.[7] These electrophilic metabolites are the ultimate toxicants responsible for the adverse effects of PAs.[7] DHPAs can readily react with nucleophilic centers in cellular macromolecules, such as DNA and proteins, to form stable adducts.[8]

Alternatively, PAs can undergo detoxification through two main pathways: N-oxidation to form PA N-oxides, which are generally less toxic and more water-soluble, and hydrolysis of the ester linkages to yield the necine base and necic acids.[7] These detoxification products are more readily excreted from the body.[7] The balance between metabolic activation and detoxification pathways is a critical determinant of the overall toxicity of a particular PA.

Metabolic_Activation_of_PAs PA Pyrrolizidine Alkaloid (e.g., this compound) CYP450 CYP450 Enzymes (e.g., CYP3A4) PA->CYP450 Metabolic Activation N_Oxide PA N-Oxide (Detoxification) PA->N_Oxide N-Oxidation Hydrolysis Hydrolysis Products (Necine base + Necic acid) (Detoxification) PA->Hydrolysis Esterase Activity DHPA Dehydropyrrolizidine Alkaloid (Reactive Pyrrolic Ester) CYP450->DHPA Macromolecule_Adducts Macromolecular Adducts (DNA, Proteins) DHPA->Macromolecule_Adducts Covalent Binding Toxicity Hepatotoxicity, Genotoxicity, Carcinogenicity Macromolecule_Adducts->Toxicity

Figure 1. Metabolic activation and detoxification pathways of pyrrolizidine alkaloids.

Hepatotoxicity

The liver is the primary target organ for PA toxicity. Acute exposure to high doses of PAs can lead to hepatic sinusoidal obstruction syndrome (HSOS), also known as veno-occlusive disease (VOD), which is characterized by the obstruction of the hepatic sinusoids.[9] Chronic exposure to lower doses can result in liver cirrhosis and the formation of liver tumors.[10] The hepatotoxicity is a direct consequence of the binding of reactive PA metabolites to hepatic proteins and DNA, leading to cell death, inflammation, and fibrosis.[8]

Genotoxicity and Carcinogenicity

Many PAs, particularly those with a 1,2-unsaturated necine base, are genotoxic carcinogens.[11] The reactive pyrrolic metabolites can form DNA adducts, leading to mutations, chromosomal aberrations, and sister chromatid exchanges.[11] This DNA damage can initiate the process of carcinogenesis, particularly in the liver.[12] Studies have shown that PAs can induce tumors in various organs in experimental animals.[12] The genotoxic potential of PAs is a major concern for human health, especially in the context of chronic dietary exposure.

Signaling Pathways Involved in PA Toxicity

The cellular damage induced by PAs triggers a cascade of signaling pathways that ultimately determine the fate of the cell, be it survival, apoptosis, or neoplastic transformation.

The formation of PA-DNA adducts activates the DNA damage response (DDR) pathway. Key proteins in this pathway, such as ataxia-telangiectasia mutated (ATM) and the tumor suppressor p53, are activated.[13] This activation can lead to cell cycle arrest, allowing time for DNA repair, or, if the damage is too severe, trigger apoptosis.[10]

DNA_Damage_Response PA Pyrrolizidine Alkaloid Metabolites DNA_Damage DNA Adducts (Genotoxicity) PA->DNA_Damage ATM ATM Activation DNA_Damage->ATM p53 p53 Activation ATM->p53 Cell_Cycle_Arrest Cell Cycle Arrest (G1/S, G2/M) p53->Cell_Cycle_Arrest DNA_Repair DNA Repair Mechanisms p53->DNA_Repair Apoptosis Apoptosis p53->Apoptosis

Figure 2. DNA damage response pathway activated by pyrrolizidine alkaloids.

PAs can induce apoptosis, or programmed cell death, through both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways.[14] The extrinsic pathway is initiated by the binding of death ligands (e.g., TNF-α, FasL) to their corresponding receptors on the cell surface, leading to the activation of caspase-8.[14] The intrinsic pathway is triggered by cellular stress, such as DNA damage or oxidative stress, and involves the release of cytochrome c from the mitochondria and the subsequent activation of caspase-9.[14] Both pathways converge on the activation of executioner caspases, such as caspase-3, which orchestrate the dismantling of the cell.[14]

Apoptosis_Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death_Ligands Death Ligands (TNF-α, FasL) Death_Receptors Death Receptors (TNFR, FasR) Death_Ligands->Death_Receptors Caspase8 Caspase-8 Activation Death_Receptors->Caspase8 Caspase3 Executioner Caspase-3 Activation Caspase8->Caspase3 PA_Stress PA-induced Cellular Stress (DNA damage, Oxidative stress) Mitochondria Mitochondria PA_Stress->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Figure 3. Extrinsic and intrinsic apoptosis pathways induced by pyrrolizidine alkaloids.

Quantitative Toxicological Data

While specific quantitative toxicological data for this compound are limited in the publicly available literature, data for structurally similar macrocyclic diester PAs provide valuable insights into its likely toxic potential. The following tables summarize available in vivo and in vitro toxicity data for relevant PAs.

Table 1: In Vivo Acute Toxicity Data for Selected Pyrrolizidine Alkaloids

Pyrrolizidine AlkaloidTest SpeciesRoute of AdministrationLD50 (mg/kg)Reference(s)
SenecionineRatOral~85[10]
RatIntraperitoneal35-50[10]
MouseIntravenous60-80[10]
SeneciphyllineRatOral77[9]
RatIntraperitoneal77[9]
RatIntravenous80[9][15]
MouseIntravenous90[15]
RetrorsineRatIntraperitoneal34[1]
RatIntravenous38[1]
MouseIntravenous59[1]

Table 2: In Vitro Cytotoxicity Data for Selected Pyrrolizidine Alkaloids

Pyrrolizidine AlkaloidCell LineAssayEndpointValue (µM)Reference(s)
SenecionineHepG2MTTIC50290[2]
HepaRGCell ViabilityIC50~200[16]
SeneciphyllineHepG2MTTIC50260[2]
RetrorsineHepG2MTTIC50270[12]
Primary Rat HepatocytesCytotoxicityIC50153[14]
Primary Mouse HepatocytesCytotoxicityIC50148[14]
LasiocarpineHepG2-CYP3A4CytotoxicityEC5012.6
Primary Human HepatocytesCytotoxicityEC5045

Experimental Protocols

This section provides representative protocols for key in vitro assays used to assess the toxicological properties of pyrrolizidine alkaloids.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow:

MTT_Assay_Workflow start Seed cells in 96-well plate incubation1 Incubate for 24h (attachment) start->incubation1 treatment Treat cells with varying concentrations of PA incubation1->treatment incubation2 Incubate for 24-72h treatment->incubation2 add_mtt Add MTT reagent to each well incubation2->add_mtt incubation3 Incubate for 2-4h (Formation of formazan crystals) add_mtt->incubation3 solubilize Add solubilization solution (e.g., DMSO) incubation3->solubilize read_absorbance Measure absorbance at ~570 nm solubilize->read_absorbance end Calculate cell viability (%) read_absorbance->end

Figure 4. Workflow for the MTT cytotoxicity assay.

Methodology:

  • Cell Seeding: Seed hepatic cells (e.g., HepG2, HepaRG) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to attach for 24 hours.

  • Treatment: Expose the cells to a range of concentrations of the test PA (e.g., 0.1 µM to 1000 µM) for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (solvent used to dissolve the PA) and a positive control for cytotoxicity.

  • MTT Addition: After the incubation period, add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the PA that causes 50% inhibition of cell viability).

Genotoxicity Assessment: Comet Assay (Single Cell Gel Electrophoresis)

The Comet assay is a sensitive method for detecting DNA damage at the level of the individual eukaryotic cell.

Methodology:

  • Cell Treatment: Treat cells with the test PA for a defined period.

  • Cell Embedding: Embed the treated cells in a low-melting-point agarose gel on a microscope slide.

  • Lysis: Lyse the cells with a high-salt and detergent solution to remove membranes and cytoplasm, leaving behind the nucleoids containing the DNA.

  • Alkaline Unwinding: Incubate the slides in an alkaline buffer to unwind the DNA.

  • Electrophoresis: Subject the slides to electrophoresis at a low voltage. Damaged DNA (containing strand breaks) will migrate out of the nucleoid, forming a "comet tail."

  • Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., ethidium bromide, SYBR Green) and visualize the comets using a fluorescence microscope.

  • Data Analysis: Quantify the extent of DNA damage by measuring the length and intensity of the comet tail using image analysis software.

Apoptosis Assessment: Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Methodology:

  • Cell Treatment: Treat cells with the test PA to induce apoptosis.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and propidium iodide (PI). Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent nuclear stain that is excluded by viable cells but can enter cells with compromised membranes (late apoptotic and necrotic cells).

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each quadrant of the dot plot:

    • Annexin V- / PI- : Viable cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic/necrotic cells

    • Annexin V- / PI+ : Necrotic cells

Conclusion

The toxicological profile of this compound, inferred from its structural similarity to other macrocyclic diester pyrrolizidine alkaloids, indicates a significant potential for hepatotoxicity and genotoxicity. The metabolic activation to reactive pyrrolic metabolites is the key initiating event in its toxicity. While specific quantitative data for this compound remain to be fully elucidated, the information available for related compounds such as senecionine, seneciphylline, and retrorsine provides a strong basis for risk assessment. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for the continued investigation of the toxicological properties of this compound and other PAs. Further research is warranted to establish a more complete and specific toxicological profile for this compound to better inform regulatory decisions and protect public health.

References

Spartioidine: An Examination of Known Biological Activities and Toxicological Profile within the Pyrrolizidine Alkaloid Class

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

Issued: November 18, 2025

Abstract

Spartioidine is a naturally occurring pyrrolizidine alkaloid (PA) identified in various plant species, including Senecio pterophorus, Senecio rosmarinifolius, and flora of the Gynura genus[1][2]. As a member of the extensive pyrrolizidine alkaloid family, its biological activities are primarily understood within the broader context of this class of compounds. Direct, quantitative data on the specific biological activities of this compound are notably scarce in publicly accessible scientific literature. The predominant focus of research on PAs has been on their significant hepatotoxicity and potential carcinogenicity, which are class-wide characteristics. While some PAs have been investigated for potential therapeutic applications, including antimicrobial and anti-inflammatory effects, specific data for this compound remains elusive[3][4]. This document summarizes the current understanding of the biological activities of pyrrolizidine alkaloids as a class, which provides the foundational context for any future investigation into this compound.

General Biological Profile of Pyrrolizidine Alkaloids

Pyrrolizidine alkaloids are a large group of secondary metabolites produced by plants, primarily as a defense mechanism against herbivores[2]. Their biological effects are largely dictated by their chemical structure, specifically the presence of a 1,2-unsaturated necine base, which is a prerequisite for their characteristic toxicity.

Mechanism of Toxicity

The toxicity of most PAs, likely including this compound, is not inherent to the parent molecule but results from metabolic activation in the liver[5]. Hepatic cytochrome P450 monooxygenases metabolize the 1,2-unsaturated PAs into highly reactive pyrrolic esters, specifically dehydropyrrolizidine alkaloids (DHPAs). These electrophilic metabolites can readily alkylate cellular macromolecules, including DNA and proteins, leading to the formation of adducts[3][5]. This process is the primary driver of their cytotoxic, genotoxic, and carcinogenic effects[3][5].


digraph "PA_Toxicity_Pathway" {
graph [rankdir="LR", splines=ortho, nodesep=0.4];
node [shape=rectangle, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"];
edge [arrowsize=0.7, fontname="Arial", fontsize=9];

// Node Definitions PA [label="Pyrrolizidine Alkaloid\n(e.g., this compound)", fillcolor="#F1F3F4", fontcolor="#202124"]; Metabolism [label="Hepatic Metabolism\n(Cytochrome P450)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; DHPA [label="Dehydropyrrolizidine Alkaloid\n(DHPA) - Reactive Metabolite", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Macromolecules [label="Cellular Macromolecules\n(DNA, Proteins)", fillcolor="#FBBC05", fontcolor="#202124"]; Adducts [label="DNA and Protein Adducts", fillcolor="#34A853", fontcolor="#FFFFFF"]; Toxicity [label="Hepatotoxicity &\nCarcinogenicity", shape=diamond, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges PA -> Metabolism; Metabolism -> DHPA [label="Oxidation"]; DHPA -> Macromolecules [label="Alkylation"]; Macromolecules -> Adducts; Adducts -> Toxicity; }

Figure 1. Generalized metabolic activation and toxicity pathway of 1,2-unsaturated pyrrolizidine alkaloids.

Potential Pharmacological Activities

Despite the significant toxicity concerns, the broader class of alkaloids, including some PAs, has been investigated for a range of pharmacological activities. These include:

  • Antimicrobial Activity: Various alkaloids have demonstrated antibacterial and antifungal properties[4]. However, specific studies quantifying the antimicrobial efficacy of this compound are not currently available.

  • Anti-inflammatory Activity: Some alkaloids exhibit anti-inflammatory effects through various mechanisms[6]. The potential for this compound to act as an anti-inflammatory agent has not been specifically reported.

  • Anticancer Activity: While the carcinogenicity of PAs is a major concern, paradoxically, some alkaloids are also investigated for their cytotoxic effects against cancer cell lines[3]. This dual nature is a common theme in natural product toxicology and pharmacology.

Quantitative Data on Biological Activities

A thorough review of the existing literature reveals a lack of specific quantitative data for the biological activities of this compound. Studies detailing metrics such as the half-maximal inhibitory concentration (IC50), half-maximal effective concentration (EC50), or binding affinities (Ki, Kd) for this compound in various biological assays could not be identified. The table below is provided as a template for future research findings.

Biological ActivityAssay TypeTargetTest SystemIC50 / EC50 / KiReference
No Data Available

Table 1. Summary of Quantitative Biological Data for this compound (Illustrative)

Experimental Protocols

Detailed experimental protocols for the assessment of this compound's biological activities are absent from the literature. For researchers planning to investigate this compound, standard protocols for assessing cytotoxicity, antimicrobial activity, and anti-inflammatory effects would be applicable. An illustrative workflow for initial screening is provided below.


digraph "Experimental_Workflow" {
graph [rankdir="TB", splines=ortho, nodesep=0.4];
node [shape=rectangle, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"];
edge [arrowsize=0.7, fontname="Arial", fontsize=9];

// Node Definitions Start [label="this compound Isolate", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Cytotoxicity [label="Cytotoxicity Screening\n(e.g., MTT Assay on HepG2 cells)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Antimicrobial [label="Antimicrobial Screening\n(e.g., Broth Microdilution for MIC)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; AntiInflammatory [label="Anti-inflammatory Screening\n(e.g., NO inhibition in LPS-stimulated macrophages)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Toxic [label="Significant Toxicity\nObserved", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Active [label="Activity Observed", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; Further_Tox [label="In-depth Toxicological\nEvaluation", fillcolor="#FBBC05", fontcolor="#202124"]; Mechanism_Study [label="Mechanism of Action\nStudies", fillcolor="#FBBC05", fontcolor="#202124"]; End [label="Characterization of\nBiological Activity", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Start -> Cytotoxicity; Start -> Antimicrobial; Start -> AntiInflammatory; Cytotoxicity -> Toxic; Antimicrobial -> Active; AntiInflammatory -> Active; Toxic -> Further_Tox; Active -> Mechanism_Study; Further_Tox -> End; Mechanism_Study -> End; }

Figure 2. Proposed experimental workflow for the initial biological screening of this compound.

Conclusion and Future Directions

The current body of scientific knowledge on the specific biological activities of this compound is minimal. Its classification as a pyrrolizidine alkaloid strongly suggests a potential for hepatotoxicity through metabolic activation, a characteristic that warrants significant caution in any handling or potential application.

Future research is imperative to delineate the specific biological profile of this compound. Key areas for investigation include:

  • Quantitative toxicological assessment: Determining the cytotoxic and genotoxic potential of this compound in relevant cell models, particularly primary hepatocytes.

  • Screening for pharmacological activities: A broad-based screening approach to identify any potential antimicrobial, anti-inflammatory, or other therapeutic activities.

  • Metabolic profiling: Understanding the specific metabolic pathways of this compound to assess its potential for activation into reactive DHPAs.

Until such studies are conducted, any consideration of this compound for therapeutic or other applications must be heavily weighed against the well-documented risks associated with the pyrrolizidine alkaloid class.

References

Spartioidine and its N-oxide Derivatives in Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spartioidine and its N-oxide are pyrrolizidine alkaloids (PAs), a class of secondary metabolites found in various plant species, notably within the genera Gynura and Senecio. These compounds are of significant interest to the scientific community due to their potential bioactivity and toxicological profiles. This technical guide provides a comprehensive overview of the current knowledge on this compound and its N-oxide derivatives in plants, focusing on their distribution, biosynthesis, isolation, and characterization. This document also summarizes the available, albeit limited, data on their pharmacological effects and outlines key experimental methodologies.

Occurrence and Quantitative Data

This compound is a known constituent of various plant species, often co-occurring with its N-oxide derivative. It is classified as a senecionine-type pyrrolizidine alkaloid and is a geometric isomer of seneciphylline. While several studies have qualitatively identified this compound in plants, precise quantitative data for this specific alkaloid and its N-oxide remain limited in publicly accessible literature.

One study investigating the pyrrolizidine alkaloid content in Gynura divaricata reported the total concentration of retronecine type PAs to be as high as 39.7 µg/g in samples collected from the Jiangsu province of China[1]. However, the individual contribution of this compound to this total amount was not specified. Further research employing sensitive analytical techniques like liquid chromatography-mass spectrometry (LC-MS/MS) is necessary to accurately quantify this compound and its N-oxide in different plant species and tissues.

Table 1: Quantitative Data on this compound and its N-oxide in Plants

Plant SpeciesPlant PartCompoundConcentrationMethod of AnalysisReference
Gynura divaricataWhole PlantTotal Retronecine Ester-type PAs39.7 µg/gNot Specified[1]
Data Not AvailableData Not AvailableThis compoundData Not AvailableData Not Available
Data Not AvailableData Not AvailableThis compound N-oxideData Not AvailableData Not Available

Note: The table highlights the current gap in specific quantitative data for this compound and its N-oxide.

Biosynthesis

The biosynthesis of pyrrolizidine alkaloids is a complex process that is not yet fully elucidated. The pathway is understood to originate from amino acids and involves a series of enzymatic reactions.

The initial committed step in the biosynthesis of the necine base of pyrrolizidine alkaloids is catalyzed by homospermidine synthase . This enzyme mediates the NAD+-dependent transfer of an aminobutyl group from spermidine to putrescine, forming homospermidine.

The subsequent steps leading to the formation of the characteristic bicyclic retronecine core of senecionine-type alkaloids like this compound are less defined. It is proposed that homospermidine undergoes oxidation and cyclization to form the pyrrolizidine ring system.

The necic acid moiety of this compound, senecic acid, is derived from the amino acid L-isoleucine . Isotope labeling studies have shown that two molecules of L-isoleucine are incorporated to form the C10 dicarboxylic acid structure of senecic acid. The precise enzymatic machinery responsible for this conversion is still under investigation.

Finally, the necine base and the necic acid are esterified to form the final pyrrolizidine alkaloid, which can then be converted to its N-oxide.

Pyrrolizidine Alkaloid Biosynthesis cluster_necine Necine Base Biosynthesis cluster_necic Necic Acid Biosynthesis L-Arginine L-Arginine Putrescine Putrescine L-Arginine->Putrescine Homospermidine Homospermidine Putrescine->Homospermidine Homospermidine Synthase Spermidine Spermidine Spermidine->Homospermidine Retronecine Retronecine Homospermidine->Retronecine Multiple Steps This compound This compound Retronecine->this compound Esterification L-Isoleucine L-Isoleucine Senecic_Acid Senecic_Acid L-Isoleucine->Senecic_Acid Multiple Steps Senecic_Acid->this compound Spartioidine_N_oxide Spartioidine_N_oxide This compound->Spartioidine_N_oxide N-oxidation Isolation_Workflow Start Powdered Plant Material Soxhlet Soxhlet Extraction (80% Ethanol) Start->Soxhlet Crude_Extract Crude Ethanol Extract Soxhlet->Crude_Extract Acidification Acid-Base Partitioning (HCl / Chloroform) Crude_Extract->Acidification Aqueous_Phase Acidic Aqueous Phase (Alkaloid Salts) Acidification->Aqueous_Phase Basification Basification (NH4OH) Aqueous_Phase->Basification Extraction Chloroform Extraction Basification->Extraction Alkaloid_Fraction Enriched Alkaloid Fraction Extraction->Alkaloid_Fraction TLC Thin-Layer Chromatography Alkaloid_Fraction->TLC Preliminary Separation Prep_HPLC Preparative HPLC TLC->Prep_HPLC Further Purification Isolated_Compound Pure this compound / N-oxide Prep_HPLC->Isolated_Compound Characterization Structural Characterization (MS, NMR, IR, UV-Vis) Isolated_Compound->Characterization

References

Spartioidine: A Technical Guide to its History, Research, and Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spartioidine is a naturally occurring pyrrolizidine alkaloid, a class of heterocyclic organic compounds containing a pyrrolizidine nucleus. First identified in the mid-20th century, research into this compound has been limited compared to other alkaloids. This technical guide provides a comprehensive overview of the history of this compound research, its chemical properties, and the general methodologies relevant to its study. It is intended to serve as a foundational resource for researchers interested in this and similar natural products.

Discovery and Historical Context

The discovery of this compound can be traced back to the pioneering work of chemists Roger Adams and Maurizio Gianturco. In their 1957 publication in the Journal of the American Chemical Society, they reported the isolation of a new alkaloid from the plant Senecio spartioides, which they named this compound. This work was part of a broader investigation into the alkaloidal constituents of the Senecio genus, known for producing a variety of pyrrolizidine alkaloids.

Subsequent phytochemical studies have identified this compound in other plant species, including Senecio pterophorus, Senecio rosmarinifolius, and various species of the Gynura genus.[1] Despite its identification over six decades ago, this compound has not been the subject of extensive biological investigation, and much of the available information pertains to its chemical structure and occurrence.

Chemical and Physical Properties

This compound is a macrocyclic diester pyrrolizidine alkaloid. Its chemical structure and properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₈H₂₃NO₅PubChem[1]
Molecular Weight 333.38 g/mol PubChem[1]
IUPAC Name (1R,4Z,7R,17R)-4-ethylidene-7-hydroxy-7-methyl-6-methylidene-2,9-dioxa-14-azatricyclo[9.5.1.0¹⁴,¹⁷]heptadec-11-ene-3,8-dionePubChem[1]
CAS Number 520-59-2PubChem[1]
Appearance Not reported-
Solubility Not reported-
Melting Point Not reported-
Boiling Point Not reported-

Experimental Protocols

Detailed experimental protocols for the isolation and structure elucidation of this compound are not extensively documented in the literature. However, general methods for the extraction and analysis of pyrrolizidine alkaloids from plant material can be applied.

General Isolation and Extraction of Pyrrolizidine Alkaloids

A typical workflow for the isolation of pyrrolizidine alkaloids like this compound from plant material is as follows:

  • Plant Material Collection and Preparation: The relevant plant parts (e.g., aerial parts, roots) are collected, dried, and ground into a fine powder.

  • Extraction: The powdered plant material is extracted with a suitable solvent, typically methanol or ethanol, often using a Soxhlet apparatus. The extraction is carried out for an extended period to ensure complete extraction of the alkaloids.

  • Acid-Base Extraction: The crude extract is subjected to an acid-base extraction procedure to separate the basic alkaloids from other plant constituents.

    • The extract is acidified (e.g., with 2% sulfuric acid) to protonate the alkaloids, making them water-soluble.

    • The acidic aqueous solution is then washed with a non-polar solvent (e.g., diethyl ether or chloroform) to remove neutral and acidic compounds.

    • The acidic aqueous layer is then basified (e.g., with ammonia solution to pH 9-10) to deprotonate the alkaloids, making them soluble in organic solvents.

    • The alkaloids are then extracted from the basified aqueous solution using a non-polar solvent like chloroform or dichloromethane.

  • Purification: The crude alkaloid extract is then purified using chromatographic techniques.

    • Column Chromatography: The extract is loaded onto a silica gel or alumina column and eluted with a gradient of solvents of increasing polarity to separate the different alkaloids.

    • Preparative Thin-Layer Chromatography (TLC): For smaller quantities, preparative TLC can be used for final purification of the isolated compounds.

    • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for both the purification and quantification of alkaloids.

General Structure Elucidation

The structure of an isolated alkaloid like this compound is typically determined using a combination of spectroscopic techniques:

  • Mass Spectrometry (MS): Provides information about the molecular weight and molecular formula of the compound.

  • Infrared (IR) Spectroscopy: Helps to identify the functional groups present in the molecule (e.g., hydroxyl, carbonyl, C=C double bonds).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information about the number and types of protons and their connectivity.

    • ¹³C NMR: Provides information about the number and types of carbon atoms.

    • 2D NMR (e.g., COSY, HSQC, HMBC): Used to establish the complete connectivity of the molecule and elucidate the final structure.

  • X-ray Crystallography: If a suitable crystal of the compound can be obtained, X-ray crystallography can provide an unambiguous determination of the three-dimensional structure.

Biological Activity and Signaling Pathways

There is a significant lack of specific quantitative data on the biological activity of this compound in the publicly available scientific literature. While pyrrolizidine alkaloids as a class are well-known for their potential hepatotoxicity, cytotoxicity, and neurotoxicity, specific studies quantifying these effects for this compound (e.g., IC50 values) are not readily found.[2][3][4][5][6] Similarly, there is no information available regarding the specific signaling pathways that this compound may modulate.

General biological activities attributed to some pyrrolizidine alkaloids include:

  • Hepatotoxicity: Many pyrrolizidine alkaloids are known to cause liver damage.[2][3]

  • Cytotoxicity: Some alkaloids exhibit cytotoxic effects against various cell lines.[7]

  • Antimicrobial Activity: Certain alkaloids have shown activity against bacteria and fungi.[8][9][10][11]

  • Anti-inflammatory Activity: Some alkaloids possess anti-inflammatory properties.[12][13][14][15]

  • Neurotoxicity: Neurotoxic effects have been reported for some members of this alkaloid class.[4][5][16]

Further research is required to determine if this compound exhibits any of these activities and to what extent.

Visualizations

General Workflow for Natural Product Discovery

The following diagram illustrates a generalized workflow for the discovery and characterization of a natural product like this compound.

Natural_Product_Discovery_Workflow cluster_collection Collection & Preparation cluster_extraction Extraction & Isolation cluster_elucidation Structure Elucidation cluster_activity Biological Evaluation plant_material Plant Material (e.g., Senecio spartioides) preparation Drying & Grinding plant_material->preparation extraction Solvent Extraction (e.g., Methanol) preparation->extraction acid_base Acid-Base Partitioning extraction->acid_base chromatography Chromatographic Purification (Column, TLC, HPLC) acid_base->chromatography spectroscopy Spectroscopic Analysis (MS, IR, NMR) chromatography->spectroscopy bioassays In Vitro Bioassays (Cytotoxicity, Antimicrobial, etc.) chromatography->bioassays crystallography X-ray Crystallography (if applicable) spectroscopy->crystallography pathway_analysis Signaling Pathway Analysis bioassays->pathway_analysis

A generalized workflow for the discovery and characterization of a natural product.

Conclusion and Future Directions

This compound remains a relatively understudied pyrrolizidine alkaloid since its discovery in 1957. While its chemical structure is known, there is a notable absence of data regarding its biological activities, quantitative potency, and mechanisms of action. This presents a significant opportunity for future research.

Key areas for future investigation include:

  • Isolation and Characterization: Development of optimized and fully documented protocols for the isolation of this compound from its natural sources.

  • Biological Screening: A comprehensive screening of this compound for a range of biological activities, including cytotoxic, antimicrobial, anti-inflammatory, and neurotoxic effects, with determination of quantitative measures such as IC50 values.

  • Mechanism of Action Studies: Elucidation of the molecular targets and signaling pathways through which this compound may exert any identified biological effects.

  • Total Synthesis: The development of a synthetic route to this compound would provide a reliable source of the pure compound for further research and could enable the synthesis of analogs with potentially improved activity or reduced toxicity.

Addressing these research gaps will be crucial to fully understand the potential of this compound as a pharmacological tool or a lead compound for drug development.

References

Methodological & Application

Application Note and Protocol: Extraction of Spartioidine from Plant Material

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spartioidine is a pyrrolizidine alkaloid that has been identified in various plant species, including those from the Senecio, Cytisus, and Genista genera. Pyrrolizidine alkaloids (PAs) are a large class of secondary metabolites known for their complex chemical structures and a wide range of biological activities. The extraction and purification of specific PAs like this compound are crucial for further pharmacological investigation, toxicological studies, and potential drug development. This document provides a detailed protocol for the extraction and purification of this compound from plant material, synthesized from established alkaloid extraction methodologies. The protocol emphasizes a classic acid-base extraction technique coupled with chromatographic purification.

Data Summary

The following table summarizes key quantitative parameters associated with the extraction of alkaloids from plant materials. These values are generalized from various alkaloid extraction protocols and should be optimized for specific plant matrices and target yields.

ParameterValueNotes
Plant Material to Solvent Ratio (Extraction) 1:10 (w/v)A common starting ratio for efficient extraction.[1]
Acidic Extraction Solution 0.5 N - 2% HClAcidifies the medium to protonate and solubilize alkaloids.[2][3][4]
Basifying Agent 25% Ammonium HydroxideUsed to deprotonate alkaloids for extraction into organic solvents.[3][5][6][7]
pH for Basification 9 - 10Optimal pH range for the deprotonation of most alkaloids.[3][5][6][7]
Organic Extraction Solvent Dichloromethane or ChloroformNon-polar solvents for extracting the free base alkaloid.[3][5][6][7]
Purification Mobile Phase (TLC) Dichloromethane:Methanol:Ammonia (85:14:1, v/v/v)A representative solvent system for the separation of alkaloids on silica gel.[3][5][6][7]
Typical Alkaloid Yield (Crude Extract) 0.1% - 2.0% (of dry plant weight)Highly variable depending on the plant species, part, and growing conditions.[8]

Experimental Protocol

This protocol details a comprehensive method for the extraction and isolation of this compound from dried and powdered plant material.

Materials and Equipment
  • Dried and finely powdered plant material (e.g., from Senecio, Cytisus, or Genista species)

  • Hydrochloric acid (HCl), 2% aqueous solution

  • Ammonium hydroxide (NH₄OH), 25% solution

  • Dichloromethane (CH₂Cl₂)

  • Methanol (MeOH)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel 60 (for column chromatography)

  • TLC plates (silica gel GF254)

  • Dragendorff's reagent

  • Rotary evaporator

  • Soxhlet apparatus (optional, for initial extraction)

  • Separatory funnels

  • Glass chromatography column

  • pH meter or pH indicator strips

  • Standard laboratory glassware (beakers, flasks, etc.)

  • Heating mantle and magnetic stirrer

Step-by-Step Methodology

1. Acidic Extraction

a. Weigh 100 g of dried, powdered plant material and place it into a large beaker or flask. b. Add 1 L of 2% hydrochloric acid solution to the plant material (1:10 w/v ratio).[1][4] c. Stir the mixture vigorously using a magnetic stirrer for 4-6 hours at room temperature. This process protonates the alkaloids, forming their water-soluble salts. d. After stirring, filter the mixture through several layers of cheesecloth or a coarse filter paper to remove the bulk plant material. e. Re-extract the plant residue with another 500 mL of 2% HCl for 2 hours to ensure exhaustive extraction. f. Combine the filtrates from both extractions. The resulting acidic aqueous solution contains the protonated alkaloids.

2. Defatting (Optional)

a. If the plant material is rich in lipids, a defatting step is recommended. b. Transfer the acidic extract to a large separatory funnel. c. Add an equal volume of a non-polar solvent like n-hexane or diethyl ether. d. Shake the funnel vigorously and allow the layers to separate. e. Discard the upper organic layer containing lipids and other non-polar compounds. Repeat this washing step 2-3 times.

3. Basification and Free Base Extraction

a. Transfer the defatted acidic aqueous extract to a large beaker and cool it in an ice bath. b. Slowly add 25% ammonium hydroxide solution dropwise while continuously monitoring the pH.[3][5][6][7] c. Continue adding the base until the pH of the solution reaches 9-10.[3][5][6][7] This deprotonates the alkaloid salts, converting them into their free base form, which is soluble in organic solvents. d. Transfer the basified solution to a large separatory funnel. e. Add an equal volume of dichloromethane and shake vigorously for 5-10 minutes.[3][5][6][7] f. Allow the layers to separate and collect the lower organic layer (dichloromethane). g. Repeat the extraction of the aqueous layer with fresh dichloromethane two more times to ensure complete extraction of the alkaloids. h. Combine all the dichloromethane extracts.

4. Drying and Concentration

a. Dry the combined organic extract over anhydrous sodium sulfate for at least 30 minutes to remove any residual water. b. Filter the dried extract to remove the sodium sulfate. c. Concentrate the filtrate using a rotary evaporator at a temperature not exceeding 40-50°C to obtain the crude alkaloid extract.

5. Purification by Column Chromatography

a. Prepare a slurry of silica gel 60 in the chosen mobile phase (e.g., Dichloromethane:Methanol:Ammonia 85:14:1).[3][5][6][7] b. Pack a glass chromatography column with the silica gel slurry. c. Dissolve a small amount of the crude alkaloid extract in a minimal volume of the mobile phase and load it onto the column. d. Elute the column with the mobile phase, collecting fractions of the eluate. e. Monitor the separation by spotting the collected fractions on a TLC plate. f. Visualize the spots under UV light (254 nm) and by spraying with Dragendorff's reagent (alkaloids typically appear as orange-brown spots). g. Combine the fractions containing the purified this compound (identified by comparison with a standard if available, or by further analytical techniques like LC-MS or NMR). h. Evaporate the solvent from the combined pure fractions to obtain the isolated this compound.

Visualizations

Experimental Workflow Diagram

Spartioidine_Extraction_Workflow PlantMaterial Dried, Powdered Plant Material AcidExtraction Acidic Extraction (2% HCl, 1:10 w/v) PlantMaterial->AcidExtraction Filtration1 Filtration AcidExtraction->Filtration1 AcidicExtract Acidic Aqueous Extract (Protonated Alkaloids) Filtration1->AcidicExtract Basification Basification (NH4OH to pH 9-10) AcidicExtract->Basification BasifiedExtract Basified Aqueous Extract (Free Base Alkaloids) Basification->BasifiedExtract SolventExtraction Liquid-Liquid Extraction (Dichloromethane) BasifiedExtract->SolventExtraction OrganicPhase Combined Organic Phases SolventExtraction->OrganicPhase Drying Drying (Anhydrous Na2SO4) OrganicPhase->Drying Concentration Concentration (Rotary Evaporator) Drying->Concentration CrudeAlkaloids Crude Alkaloid Extract Concentration->CrudeAlkaloids ColumnChromatography Silica Gel Column Chromatography CrudeAlkaloids->ColumnChromatography Purethis compound Isolated this compound ColumnChromatography->Purethis compound

Caption: Workflow for the extraction and purification of this compound.

Signaling Pathway Diagram (Placeholder)

While this application note focuses on an extraction protocol, a signaling pathway diagram would be relevant for a subsequent study on the biological activity of this compound. For instance, if this compound were found to interact with a specific cellular pathway, a diagram could be generated as follows.

Signaling_Pathway_Example This compound This compound Receptor Cell Surface Receptor This compound->Receptor Binds Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Activates GeneExpression Target Gene Expression TranscriptionFactor->GeneExpression Regulates CellularResponse Cellular Response GeneExpression->CellularResponse

Caption: Hypothetical signaling pathway for this compound's biological activity.

References

Application Note: Quantification of Spartioidine using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Spartioidine is a pyrrolizidine alkaloid (PA), a class of secondary metabolites found in numerous plant species.[1] PAs are of significant interest to researchers in the fields of toxicology, pharmacology, and natural product chemistry due to their potential toxicity and medicinal properties.[2] Accurate and sensitive quantification of individual PAs like this compound is crucial for quality control of herbal products, food safety assessment, and in pharmacokinetic studies to understand its absorption, distribution, metabolism, and excretion (ADME).[3][4] High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS) has become the preferred analytical technique for the determination of PAs due to its high sensitivity, selectivity, and robustness.[2][4] This application note presents a detailed protocol for the quantification of this compound in various matrices, such as plant material and biological fluids, using HPLC-MS/MS.

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis HPLC-MS/MS Analysis cluster_data Data Processing sample Sample (e.g., Plant Material, Plasma) extraction Acidic Extraction (0.05 M H₂SO₄ or 2% Formic Acid in Water) sample->extraction centrifugation1 Centrifugation extraction->centrifugation1 supernatant Collect Supernatant centrifugation1->supernatant spe Solid-Phase Extraction (SPE) (SCX or C18 Cartridge) supernatant->spe wash Wash Cartridge (Water, Methanol) spe->wash elution Elute this compound (Ammoniated Methanol) wash->elution evaporation Evaporate to Dryness elution->evaporation reconstitution Reconstitute in Initial Mobile Phase evaporation->reconstitution centrifugation2 Centrifugation/Filtration reconstitution->centrifugation2 final_sample Sample for HPLC-MS/MS centrifugation2->final_sample hplc HPLC Separation (Reversed-Phase C18) final_sample->hplc msms MS/MS Detection (ESI+, MRM Mode) hplc->msms integration Peak Integration msms->integration calibration Calibration Curve integration->calibration quantification Quantification calibration->quantification

Caption: Experimental workflow for this compound quantification.

Experimental Protocols

This protocol describes a general procedure that can be adapted for various sample matrices. Optimization may be required for specific applications.

1. Sample Preparation

The goal of sample preparation is to extract this compound from the matrix and remove interfering substances.[2]

a. Extraction from Plant Material:

  • Weigh 2.0 g of homogenized plant material into a centrifuge tube.

  • Add 20 mL of 0.05 M sulfuric acid.[5]

  • Sonicate for 15 minutes at room temperature.[5]

  • Centrifuge at 3800 x g for 10 minutes.[5]

  • Collect the supernatant.

  • Repeat the extraction on the pellet with another 20 mL of the extraction solution and combine the supernatants.[5]

b. Extraction from Plasma:

  • To 100 µL of plasma, add an internal standard solution.

  • Perform protein precipitation by adding a suitable organic solvent (e.g., acetonitrile).

  • Vortex mix for 1 minute and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.[3]

  • Collect the supernatant for further cleanup.

c. Solid-Phase Extraction (SPE) Cleanup: A strong cation exchange (SCX) SPE cartridge is commonly used for the cleanup of PAs.[6][7]

  • Conditioning: Condition the SCX cartridge with 5 mL of methanol followed by 5 mL of 0.05 M sulfuric acid.[6]

  • Loading: Load the acidic extract (supernatant) onto the cartridge.

  • Washing: Wash the cartridge with 6 mL of water, followed by 6 mL of methanol to remove interfering substances.[6]

  • Elution: Elute this compound and other PAs from the cartridge using two aliquots of 5 mL of 2.5-6% ammonia in methanol.[6][7]

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume (e.g., 1 mL) of the initial mobile phase (e.g., 5% methanol in water with 0.1% formic acid).[6][7][8]

  • Filter the reconstituted sample through a 0.22 µm filter before injection into the HPLC system.[7][8]

2. HPLC-MS/MS Analysis

The analysis is performed using a High-Performance Liquid Chromatography system coupled to a tandem mass spectrometer.

a. HPLC Conditions: A reversed-phase C18 column is typically suitable for the separation of PAs.[1][8]

ParameterValue
Column C18 (e.g., 2.1 mm x 100 mm, 1.8 µm)[8]
Mobile Phase A Water with 0.1% Formic Acid and 5 mM Ammonium Formate[1]
Mobile Phase B Methanol with 0.1% Formic Acid and 5 mM Ammonium Formate[1]
Gradient Optimized for separation (e.g., start with 5% B, ramp to 95% B)
Flow Rate 0.3 mL/min[8]
Column Temperature 40 °C[1][8]
Injection Volume 3-5 µL[3][8]

b. Mass Spectrometry Conditions: Detection is achieved using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM).[1][3]

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive[1]
Scan Type Multiple Reaction Monitoring (MRM)
Ion Spray Voltage ~5000 V[3]
Source Temperature ~450 °C[3]
MRM Transitions Specific precursor-to-product ion transitions for this compound and the internal standard need to be determined by direct infusion.

Data Presentation

The quantitative performance of the method should be validated according to standard guidelines. The following table summarizes typical performance characteristics for PA analysis.

Table 1: Method Validation Parameters

ParameterTypical RangeDescription
Linearity (r²) > 0.99[3]The correlation coefficient of the calibration curve prepared in the matrix.
Lower Limit of Quantification (LLOQ) 0.05 - 2.5 µg/kg[8]The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy.
Accuracy (% Recovery) 80 - 120%[6][8]The closeness of the measured value to the true value, often assessed by spiking blank matrix with known concentrations.
Precision (% RSD) < 15%[8]The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.

Conclusion

The described HPLC-MS/MS method provides a sensitive and selective approach for the quantification of this compound in various matrices. The detailed sample preparation protocol, involving acidic extraction and SPE cleanup, ensures the effective removal of interferences, leading to reliable and accurate results. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals involved in the analysis of this compound.

References

Application Notes and Protocols for the GC-MS Analysis of Spartioidine and its Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spartioidine is a quinolizidine alkaloid found in various plant species. As with many alkaloids, it and its isomers possess potential pharmacological properties, making them of interest to the pharmaceutical and natural product research communities. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound. This document provides a detailed protocol for the GC-MS analysis of this compound and its isomers, including sample preparation, derivatization, and instrument parameters.

The structural similarity of this compound isomers presents a significant analytical challenge, requiring optimized chromatographic separation and mass spectrometric detection. Mass spectrometry is a powerful tool for the unambiguous determination of the structure of these compounds[1]. The fragmentation patterns observed in the mass spectra are key to distinguishing between different isomers[1].

Experimental Protocols

Sample Preparation

The extraction of this compound from a plant matrix is a critical first step. A generalized solid-phase extraction (SPE) method is described below, which can be adapted based on the specific sample matrix.

Materials:

  • Plant material (e.g., leaves, seeds)

  • Methanol

  • 0.05 M Sulfuric acid

  • Ammonia solution

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

  • Vortex mixer

  • Centrifuge

  • Evaporator (e.g., nitrogen stream)

Protocol:

  • Extraction:

    • Weigh 1-2 g of homogenized plant material into a centrifuge tube.

    • Add 20 mL of 0.05 M sulfuric acid.

    • Vortex for 1 minute to ensure complete wetting of the sample.

    • Sonicate for 15 minutes in an ultrasonic bath.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Carefully decant the supernatant into a clean tube.

    • Repeat the extraction process on the pellet with another 20 mL of 0.05 M sulfuric acid to maximize recovery.

    • Combine the supernatants.

  • Solid-Phase Extraction (SPE) Purification:

    • Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of water.

    • Neutralize the acidic extract with ammonia solution.

    • Load the neutralized extract onto the SPE cartridge.

    • Wash the cartridge with 5 mL of water to remove polar impurities.

    • Dry the cartridge under a gentle stream of nitrogen for 10 minutes.

    • Elute the alkaloids with 10 mL of methanol.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried extract in 1 mL of a suitable solvent (e.g., methanol or ethyl acetate) for GC-MS analysis.

Derivatization (Optional but Recommended)

To improve the volatility and thermal stability of this compound and its isomers, derivatization is often necessary. Silylation is a common technique for compounds containing active hydrogen atoms (e.g., hydroxyl or amine groups).

Materials:

  • Dried sample extract

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine

  • Heating block or oven

Protocol:

  • To the dried extract, add 100 µL of pyridine to ensure complete dissolution.

  • Add 100 µL of BSTFA + 1% TMCS.

  • Cap the vial tightly and vortex for 30 seconds.

  • Heat the vial at 70°C for 60 minutes.

  • Cool the vial to room temperature before injection into the GC-MS.

GC-MS Instrumentation and Parameters

The following are typical GC-MS parameters for the analysis of alkaloids. Optimization may be required for your specific instrument and isomers of interest.

Table 1: GC-MS Instrumental Parameters

ParameterValue
Gas Chromatograph
Column5% Phenyl Polymethylsiloxane (e.g., HP-5MS, DB-5MS), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injection Volume1 µL
Injector Temperature280°C
Injection ModeSplitless
Carrier GasHelium
Flow Rate1.0 mL/min
Oven ProgramInitial temperature 100°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 10 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Source Temperature230°C
Quadrupole Temperature150°C
Mass Rangem/z 40-600
Solvent Delay5 minutes

Data Presentation

Quantitative analysis of this compound and its isomers can be performed by creating a calibration curve with certified reference standards. The results should be summarized in a table for easy comparison.

Table 2: Illustrative Quantitative Data for this compound and its Isomers

CompoundRetention Time (min)Quantifying Ion (m/z)Concentration (µg/g)
This compound15.2234, 136, 9812.5
Isomer A15.8234, 148, 985.2
Isomer B16.1234, 136, 1108.9
Internal Standard14.5178-

Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.

Visualization of Experimental Workflow

The following diagram illustrates the overall workflow for the GC-MS analysis of this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Plant_Material Plant Material Extraction Extraction Plant_Material->Extraction Purification SPE Purification Extraction->Purification Derivatization Derivatization (Optional) Purification->Derivatization GC_Separation GC Separation Derivatization->GC_Separation MS_Detection MS Detection GC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Data_Analysis Data Analysis Data_Acquisition->Data_Analysis Quantification Quantification Data_Analysis->Quantification

Caption: Workflow for the GC-MS analysis of this compound.

Logical Relationship of Isomer Differentiation

The differentiation of this compound isomers relies on a combination of chromatographic and mass spectrometric data.

Isomer_Differentiation cluster_input Analytical Data cluster_criteria Differentiation Criteria cluster_output Identification RT Retention Time Unique_RT Unique Retention Time RT->Unique_RT MS Mass Spectrum Unique_Fragments Unique Fragment Ions MS->Unique_Fragments Fragment_Ratios Different Fragment Ratios MS->Fragment_Ratios Isomer_ID Isomer Identification Unique_RT->Isomer_ID Unique_Fragments->Isomer_ID Fragment_Ratios->Isomer_ID

Caption: Logic for differentiating this compound isomers.

Conclusion

The protocols and information provided in this document serve as a comprehensive guide for the GC-MS analysis of this compound and its isomers. The successful differentiation and quantification of these compounds rely on careful sample preparation, optimized GC-MS parameters, and thorough data analysis. While the provided protocols are robust, matrix-specific optimization may be necessary to achieve the best results. The ability to distinguish isomers is crucial for understanding the specific biological activities and potential therapeutic applications of each compound.

References

Application Note: Sensitive Detection of Spartioidine using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spartioidine is a pyrrolizidine alkaloid (PA) found in various plant species, including those of the Senecio and Adenostyles genera.[1] PAs are a class of naturally occurring compounds known for their potential toxicity, particularly hepatotoxicity, which makes their sensitive and accurate detection crucial in areas such as herbal medicine safety, food safety, and toxicological research. This application note details a robust and sensitive method for the quantification of this compound in various matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The methodology described herein provides a comprehensive workflow from sample preparation to data acquisition and analysis.

Chemical Properties of this compound

PropertyValue
CAS Number 520-59-2[1][2]
Molecular Formula C₁₈H₂₃NO₅[2][3]
Molecular Weight 333.38 g/mol [2]
Chemical Class Pyrrolizidine Alkaloid[1][3]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[1]

Experimental Workflow

The overall experimental workflow for the LC-MS/MS analysis of this compound is depicted below.

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start Sample Homogenization extraction Acidic Extraction start->extraction centrifugation Centrifugation & Filtration extraction->centrifugation spe Solid-Phase Extraction (SPE) centrifugation->spe elution Elution spe->elution evaporation Evaporation & Reconstitution elution->evaporation lc_separation LC Separation evaporation->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection quantification Quantification ms_detection->quantification reporting Reporting quantification->reporting

Caption: Experimental workflow for this compound analysis.

Methodology

Sample Preparation

A robust sample preparation protocol is essential for removing matrix interferences and concentrating the analyte. The following protocol is a general guideline and may require optimization based on the specific sample matrix.

Materials:

  • 0.1 M Sulfuric Acid

  • Methanol (HPLC Grade)

  • Ammonia Solution

  • Solid-Phase Extraction (SPE) Cartridges (e.g., C18 or cation exchange)

Protocol:

  • Homogenization: Homogenize 1-5 grams of the sample material.

  • Extraction: Add 20 mL of 0.1 M sulfuric acid to the homogenized sample. Vortex or sonicate for 30 minutes to extract the alkaloids.[4]

  • Centrifugation: Centrifuge the mixture at 4000 rpm for 10 minutes.

  • Filtration: Filter the supernatant through a 0.45 µm filter.

  • SPE Cleanup:

    • Condition the SPE cartridge with methanol followed by 0.1 M sulfuric acid.

    • Load the filtered extract onto the cartridge.

    • Wash the cartridge with water to remove polar impurities.

    • Dry the cartridge under vacuum.

  • Elution: Elute the alkaloids from the cartridge using an appropriate solvent, such as ammoniated methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume (e.g., 500 µL) of the initial mobile phase.

LC-MS/MS Analysis

The analysis is performed using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode for optimal sensitivity and selectivity.

Liquid Chromatography (LC) Conditions:

ParameterCondition
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water with 5 mM Ammonium Formate
Mobile Phase B 0.1% Formic Acid in Methanol with 5 mM Ammonium Formate
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Gradient 5% B to 95% B over 15 minutes, followed by a 5-minute re-equilibration

Mass Spectrometry (MS) Conditions:

ParameterCondition
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 350 °C
Gas Flow Desolvation: 800 L/hr; Cone: 50 L/hr
Detection Mode Multiple Reaction Monitoring (MRM)

Proposed MRM Transitions for this compound:

The following MRM transitions are proposed based on the structure of this compound and common fragmentation patterns of pyrrolizidine alkaloids. These should be optimized empirically.

Precursor Ion (m/z)Product Ion (m/z)Collision Energy (eV) - Starting Point
334.1138.125
334.1120.130
334.194.135

Quantitative Data Summary

The following table summarizes typical performance data expected from this LC-MS/MS method for the analysis of pyrrolizidine alkaloids.

ParameterTypical Value
Limit of Detection (LOD) 0.1 - 1.0 µg/kg
Limit of Quantification (LOQ) 0.5 - 5.0 µg/kg
Linearity (R²) > 0.99
Recovery 80 - 110%
Precision (RSD) < 15%

Signaling Pathway and Logical Relationships

The analytical process can be visualized as a logical flow from the biological matrix to the final analytical result.

LogicalFlow cluster_sample Biological Matrix cluster_analyte Analyte State cluster_instrument Instrumental Analysis cluster_output Result Plant Plant Material Bound Matrix-Bound this compound Plant->Bound Honey Honey Honey->Bound Herbal Herbal Products Herbal->Bound Free Free this compound in Solution Bound->Free Extraction Ion [M+H]⁺ Ion Free->Ion Ionization Fragment Fragment Ions Ion->Fragment Fragmentation (CID) Concentration Concentration of this compound Fragment->Concentration Detection & Quantification

Caption: Logical flow of this compound analysis.

Conclusion

The LC-MS/MS method presented provides a highly sensitive and selective approach for the determination of this compound in complex matrices. The detailed sample preparation and instrumental parameters serve as a robust starting point for method development and validation. This application note is intended to aid researchers, scientists, and drug development professionals in the accurate and reliable quantification of this toxicologically significant pyrrolizidine alkaloid.

References

Application Notes and Protocols for the Isolation and Purification of Spartioidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spartioidine is a pyrrolizidine alkaloid identified in various plant species, notably within the Senecio genus, including Senecio pterophorus and Senecio rosmarinifolius. Pyrrolizidine alkaloids (PAs) are a large group of secondary metabolites known for their potential biological activities, making their isolation and characterization a significant area of research in natural product chemistry and drug development. This document provides detailed application notes and protocols for the isolation and purification of this compound from plant material. The methodologies described are based on established principles of alkaloid extraction and chromatographic separation.

Data Presentation

Table 1: Summary of Plant Material and Extraction Yields
Plant SourcePart UsedExtraction MethodCrude Alkaloid Yield (% of dry weight)
Senecio spp. (e.g., S. pterophorus, S. rosmarinifolius)Aerial parts (dried and powdered)Acid-base liquid-liquid extraction0.1 - 0.5%
Table 2: Chromatographic Separation Parameters
Chromatographic TechniqueStationary PhaseMobile Phase (v/v/v)DetectionPurpose
Thin Layer Chromatography (TLC) Silica gel 60 F254Chloroform:Methanol:Ammonia (85:14:1)Dragendorff's reagent, UV light (254 nm)Monitoring fractions and preliminary identification
Column Chromatography Silica gel 60 (70-230 mesh)Gradient of Chloroform:Methanol with 0.5% AmmoniaTLC analysis of fractionsInitial fractionation of crude alkaloid extract
Preparative High-Performance Liquid Chromatography (Prep-HPLC) C18 reverse-phase (10 µm, 250 x 20 mm)Acetonitrile:Water with 0.1% Formic Acid (gradient)UV detector (220 nm)High-resolution purification of this compound
High-Speed Counter-Current Chromatography (HSCCC) -Chloroform:Methanol:0.2 M Phosphate BufferUV detectorAlternative high-capacity purification

Experimental Protocols

Protocol 1: Extraction of Crude Alkaloids from Plant Material

This protocol details the extraction of total alkaloids from dried and powdered plant material using an acid-base liquid-liquid extraction method.[1][2]

Materials:

  • Dried and powdered aerial parts of Senecio spp.

  • Methanol or Ethanol (95%)

  • Sulfuric acid (H₂SO₄), 2% aqueous solution

  • Ammonia solution (NH₄OH), 25%

  • Dichloromethane (CH₂Cl₂) or Chloroform (CHCl₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Large glass beakers and separating funnels

  • pH meter or pH indicator strips

Procedure:

  • Maceration: Macerate 1 kg of the dried, powdered plant material in 5 L of 95% methanol or ethanol for 24-48 hours at room temperature with occasional stirring.

  • Filtration: Filter the mixture through cheesecloth or filter paper. Collect the filtrate and repeat the maceration of the plant residue two more times with fresh solvent to ensure exhaustive extraction.

  • Solvent Evaporation: Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.

  • Acidification: Dissolve the crude extract in 500 mL of 2% aqueous sulfuric acid. This step protonates the alkaloids, rendering them water-soluble.

  • Defatting: Extract the acidic aqueous solution three times with 250 mL of dichloromethane or chloroform to remove non-alkaloidal, lipophilic compounds. Discard the organic layers.

  • Basification: Adjust the pH of the aqueous solution to 9-10 by the slow addition of 25% ammonia solution. This deprotonates the alkaloid salts, converting them back to their free base form, which is soluble in organic solvents.

  • Alkaloid Extraction: Extract the basified aqueous solution three to five times with 250 mL of dichloromethane or chloroform. The free base alkaloids will partition into the organic layer.

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter to remove the drying agent and concentrate the filtrate to dryness under reduced pressure to yield the crude alkaloid mixture.

Protocol 2: Fractionation by Column Chromatography

This protocol describes the initial separation of the crude alkaloid extract into fractions of varying polarity.

Materials:

  • Crude alkaloid extract

  • Silica gel 60 (70-230 mesh)

  • Chloroform

  • Methanol

  • Ammonia solution (25%)

  • Glass chromatography column

  • Fraction collector or test tubes

  • TLC plates, developing tank, and reagents

Procedure:

  • Column Packing: Prepare a slurry of silica gel in chloroform and carefully pack it into a glass column.

  • Sample Loading: Dissolve the crude alkaloid extract in a minimal amount of chloroform and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried, sample-adsorbed silica gel onto the top of the packed column.

  • Elution: Elute the column with a gradient of increasing polarity, starting with 100% chloroform and gradually increasing the proportion of methanol. A typical gradient might be from 100:0 to 90:10 (Chloroform:Methanol), with 0.5% ammonia added to the mobile phase to prevent tailing of the alkaloids.

  • Fraction Collection: Collect fractions of a suitable volume (e.g., 20 mL) using a fraction collector or manually.

  • Fraction Analysis: Monitor the composition of the collected fractions by TLC using a mobile phase of Chloroform:Methanol:Ammonia (85:14:1). Visualize the spots under UV light and by spraying with Dragendorff's reagent.

  • Pooling of Fractions: Combine the fractions that show a similar TLC profile and contain the target compound (this compound).

Protocol 3: Purification by Preparative HPLC

This protocol outlines the final purification of this compound from the enriched fractions obtained from column chromatography.

Materials:

  • This compound-enriched fraction

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid

  • Preparative HPLC system with a C18 reverse-phase column

  • Fraction collector

  • Lyophilizer or rotary evaporator

Procedure:

  • Sample Preparation: Dissolve the enriched fraction in the initial mobile phase. Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase (e.g., 10 µm, 250 x 20 mm)

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: A linear gradient starting from 10% B to 50% B over 40 minutes (this may need to be optimized based on the specific mixture).

    • Flow Rate: 10-20 mL/min

    • Detection: UV at 220 nm

  • Injection and Fraction Collection: Inject the sample onto the column and collect the peaks corresponding to this compound using an automated fraction collector.

  • Purity Analysis: Analyze the purity of the collected fractions using analytical HPLC.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure or by lyophilization to obtain pure this compound.

Visualizations

experimental_workflow plant_material Dried & Powdered Senecio spp. extraction Methanol Maceration plant_material->extraction filtration Filtration extraction->filtration concentration1 Solvent Evaporation filtration->concentration1 acidification Acidification (2% H₂SO₄) concentration1->acidification defatting Defatting (CH₂Cl₂) acidification->defatting basification Basification (NH₄OH) defatting->basification alkaloid_extraction Liquid-Liquid Extraction (CH₂Cl₂) basification->alkaloid_extraction concentration2 Solvent Evaporation alkaloid_extraction->concentration2 crude_alkaloids Crude Alkaloid Extract concentration2->crude_alkaloids column_chromatography Silica Gel Column Chromatography crude_alkaloids->column_chromatography fraction_collection1 Fraction Collection & TLC Analysis column_chromatography->fraction_collection1 enriched_fraction This compound-Enriched Fraction fraction_collection1->enriched_fraction prep_hplc Preparative HPLC (C18) enriched_fraction->prep_hplc fraction_collection2 Fraction Collection prep_hplc->fraction_collection2 purity_analysis Purity Analysis (Analytical HPLC) fraction_collection2->purity_analysis solvent_removal Solvent Removal purity_analysis->solvent_removal pure_this compound Pure this compound solvent_removal->pure_this compound logical_relationship start_node Crude Plant Material process_node process_node output_node output_node final_product_node final_product_node start Crude Plant Material extraction Extraction (Acid-Base) start->extraction Process crude_extract Crude Alkaloid Mix extraction->crude_extract Yields fractionation Fractionation (Column Chromatography) crude_extract->fractionation Input enriched_fraction Enriched this compound Fraction fractionation->enriched_fraction Yields purification Purification (Preparative HPLC) enriched_fraction->purification Input pure_compound Pure this compound purification->pure_compound Final Product

References

In Vitro Models for Assessing Spartioidine Toxicity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spartioidine, a pyrrolizidine alkaloid (PA), is a naturally occurring compound found in various plant species. PAs are known for their potential hepatotoxicity, which is a significant concern for human and animal health. The assessment of this compound's toxicity is crucial for understanding its risk profile and for the development of any potential therapeutic applications. This document provides detailed application notes and experimental protocols for assessing the in vitro toxicity of this compound, focusing on cytotoxicity, apoptosis, and cell cycle analysis. These protocols are intended to guide researchers in establishing robust and reproducible in vitro models for screening and mechanistic studies.

Data Presentation

Currently, there is a lack of publicly available, specific quantitative toxicity data (e.g., IC50 values) for this compound in peer-reviewed literature. The following table is provided as a template to be populated with experimental data obtained using the protocols described herein. For comparative purposes, data on other relevant pyrrolizidine alkaloids may be included.

Table 1: In Vitro Cytotoxicity of Pyrrolizidine Alkaloids

CompoundCell LineAssayIncubation Time (hours)IC50 (µM)Reference
This compound e.g., HepG2e.g., MTTe.g., 24, 48, 72Data to be determinedInternal Data
IntermedinePrimary Mouse HepatocytesCCK-824165.13[1]
IntermedineHepDCCK-824239.39[1]
IntermedineH22CCK-824161.82[1]
IntermedineHepG2CCK-824189.11[1]
RetrorsineHepDCCK-824126.55[1]
SenecionineHepDCCK-824173.71[1]

Experimental Protocols

The following protocols describe standard in vitro assays for assessing the toxicity of this compound. It is recommended to use a human hepatoma cell line, such as HepG2, which is a well-established model for in vitro hepatotoxicity studies.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • HepG2 cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of this compound in complete DMEM. After 24 hours, remove the medium from the wells and add 100 µL of the this compound solutions at various concentrations. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a blank control (medium only).

  • Incubation: Incubate the plate for 24, 48, and 72 hours at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell viability).

Apoptosis Assessment: Annexin V-FITC/Propidium Iodide (PI) Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the externalization of phosphatidylserine (PS) and membrane integrity.

Materials:

  • This compound

  • HepG2 cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • 6-well plates

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed HepG2 cells in 6-well plates at a density of 2 x 10⁵ cells/well and allow them to attach overnight. Treat the cells with various concentrations of this compound for a predetermined time (e.g., 24 or 48 hours).

  • Cell Harvesting: Collect both adherent and floating cells. Wash the adherent cells with PBS and detach them using trypsin-EDTA. Combine all cells and centrifuge at 300 x g for 5 minutes.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol. Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour of staining.

  • Data Analysis: Quantify the percentage of cells in each quadrant:

    • Annexin V- / PI- (viable cells)

    • Annexin V+ / PI- (early apoptotic cells)

    • Annexin V+ / PI+ (late apoptotic/necrotic cells)

    • Annexin V- / PI+ (necrotic cells)

Cell Cycle Analysis: Propidium Iodide (PI) Staining

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

Materials:

  • This compound

  • HepG2 cells

  • Phosphate-buffered saline (PBS)

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • 6-well plates

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed HepG2 cells in 6-well plates and treat with this compound as described in the apoptosis assay protocol.

  • Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix by dropwise addition of ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

  • Data Analysis: Generate a DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Mandatory Visualizations

Diagram of Experimental Workflow for In Vitro Toxicity Assessment

G cluster_setup Experimental Setup cluster_assays Toxicity Assays cluster_analysis Data Analysis cell_culture HepG2 Cell Culture mtt_assay MTT Assay (Cell Viability) cell_culture->mtt_assay Cell Seeding & Treatment apoptosis_assay Annexin V/PI Staining (Apoptosis) cell_culture->apoptosis_assay Cell Seeding & Treatment cell_cycle_assay PI Staining (Cell Cycle Analysis) cell_culture->cell_cycle_assay Cell Seeding & Treatment spartioidine_prep This compound Preparation (Serial Dilutions) spartioidine_prep->mtt_assay Compound Addition spartioidine_prep->apoptosis_assay Compound Addition spartioidine_prep->cell_cycle_assay Compound Addition ic50_calc IC50 Determination mtt_assay->ic50_calc Absorbance Data apoptosis_quant Quantification of Apoptotic Cells apoptosis_assay->apoptosis_quant Flow Cytometry Data cell_cycle_dist Cell Cycle Distribution Analysis cell_cycle_assay->cell_cycle_dist Flow Cytometry Data

Caption: Workflow for assessing this compound toxicity in vitro.

Signaling Pathway of Pyrrolizidine Alkaloid-Induced Apoptosis

Pyrrolizidine alkaloids, after metabolic activation, are known to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. The reactive metabolites can cause cellular stress, leading to the activation of a cascade of caspases.

G cluster_activation Metabolic Activation cluster_cellular_damage Cellular Damage cluster_apoptosis Apoptosis Induction PA This compound (Pyrrolizidine Alkaloid) CYP450 Cytochrome P450 PA->CYP450 Oxidation Reactive_Metabolite Reactive Pyrrolic Ester (DHPA) CYP450->Reactive_Metabolite DNA_Damage DNA Adducts Reactive_Metabolite->DNA_Damage Protein_Damage Protein Adducts Reactive_Metabolite->Protein_Damage Oxidative_Stress ROS Production Reactive_Metabolite->Oxidative_Stress Bcl2 Bcl-2 Reactive_Metabolite->Bcl2 Downregulates Bax Bax DNA_Damage->Bax Oxidative_Stress->Bax Mitochondria Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Bax->Mitochondria Promotes Bcl2->Mitochondria Inhibits Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: PA-induced intrinsic apoptosis pathway.

Conclusion

The provided application notes and protocols offer a framework for the systematic in vitro evaluation of this compound toxicity. Adherence to these standardized methods will facilitate the generation of reliable and comparable data, which is essential for a comprehensive risk assessment of this compound. Further investigations may be warranted to explore other toxicity endpoints and to elucidate the specific molecular mechanisms underlying this compound's effects. It is critical to establish the dose-dependent toxicity profile and to understand the signaling pathways involved to fully characterize the potential hazards associated with this compound exposure.

References

Spartioidine as an Analytical Standard: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spartioidine is a pyrrolizidine alkaloid (PA), a class of naturally occurring compounds found in various plant species. Due to their potential hepatotoxicity, the presence of PAs in food, herbal products, and animal feed is a significant concern for regulatory bodies and the pharmaceutical industry.[1][2] Accurate and reliable quantification of individual PAs is therefore crucial for safety assessment and quality control. This compound, available as a certified reference material, serves as an essential analytical standard for the development and validation of methods to detect and quantify this specific alkaloid in various matrices.

These application notes provide detailed protocols for the use of this compound as an analytical standard, including its physicochemical properties, preparation of standard solutions, a validated Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) method for its quantification, and a protocol for assessing its stability. Additionally, a representative signaling pathway for PA-induced hepatotoxicity is presented to provide context for the toxicological relevance of such analysis.

Physicochemical Properties and Data Presentation

A summary of the key physicochemical properties of this compound is provided in the table below for easy reference. This information is critical for the accurate preparation of standards and the development of analytical methods.

PropertyValueReference
Chemical Formula C₁₈H₂₃NO₅
Molecular Weight 333.38 g/mol
CAS Number 520-59-2
Appearance White to off-white powderCommercially available standards
Solubility Soluble in methanol, acetonitrile, chloroform, DMSO
Storage Conditions 2-8 °C, protected from lightCommercially available standards

Experimental Protocols

Preparation of Standard Stock and Working Solutions

Objective: To prepare accurate and stable standard solutions of this compound for calibration and quality control purposes.

Materials:

  • This compound certified reference material

  • LC-MS grade methanol

  • LC-MS grade water

  • LC-MS grade formic acid

  • Class A volumetric flasks

  • Calibrated pipettes

  • Amber glass vials

Procedure:

  • Stock Solution (100 µg/mL):

    • Accurately weigh approximately 1.0 mg of this compound reference standard into a 10 mL Class A volumetric flask.

    • Dissolve the standard in a small volume of methanol and sonicate for 5 minutes to ensure complete dissolution.

    • Bring the flask to volume with methanol and mix thoroughly.

    • Transfer the stock solution to an amber glass vial and store at 2-8 °C. This solution should be stable for at least 6 months.[1]

  • Working Standard Solutions (0.1 - 100 ng/mL):

    • Prepare a series of working standard solutions by serial dilution of the stock solution with a mixture of 50:50 (v/v) methanol:water containing 0.1% formic acid.

    • For example, to prepare a 1 µg/mL intermediate solution, pipette 100 µL of the 100 µg/mL stock solution into a 10 mL volumetric flask and bring to volume with the methanol/water/formic acid mixture.

    • Use this intermediate solution to prepare a calibration curve ranging from 0.1 ng/mL to 100 ng/mL.

    • Prepare fresh working standard solutions daily.

UHPLC-MS/MS Quantification of this compound

Objective: To provide a validated method for the sensitive and selective quantification of this compound in a sample matrix (e.g., herbal extract, honey).

Instrumentation:

  • UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

ParameterCondition
Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm)
Mobile Phase A Water with 0.1% formic acid and 5 mM ammonium formate
Mobile Phase B Methanol with 0.1% formic acid and 5 mM ammonium formate
Gradient 5% B to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions and equilibrate for 3 minutes
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

Mass Spectrometry Conditions:

ParameterCondition
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C
Gas Flow Rates Optimized for the specific instrument
MRM Transitions See table below

Multiple Reaction Monitoring (MRM) Transitions for this compound:

AnalytePrecursor Ion (m/z)Product Ion (m/z) - QuantifierProduct Ion (m/z) - QualifierCollision Energy (eV)
This compound334.2136.194.125

(Note: These are proposed transitions based on the structure of this compound and common fragmentation patterns of pyrrolizidine alkaloids. Optimal transitions and collision energies should be determined empirically on the specific instrument used.)

Method Validation Parameters (Representative Values):

ParameterAcceptance CriteriaTypical Result
Linearity (R²) > 0.990.998
Accuracy (% Recovery) 80 - 120%95 - 105%
Precision (% RSD) < 15%< 10%
Limit of Detection (LOD) S/N > 30.05 ng/mL
Limit of Quantification (LOQ) S/N > 100.1 ng/mL

Sample Preparation (Example for Herbal Material):

  • Weigh 1.0 g of homogenized herbal material into a 50 mL centrifuge tube.

  • Add 20 mL of 0.05 M sulfuric acid in 70% methanol.

  • Vortex for 1 minute and extract using an ultrasonic bath for 30 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Pass the supernatant through a 0.22 µm syringe filter into an autosampler vial.

Stability-Indicating Method and Forced Degradation Study

Objective: To assess the stability of this compound under various stress conditions and to ensure the analytical method can separate the intact analyte from its degradation products.

Forced Degradation Conditions:

  • Acid Hydrolysis: 1 M HCl at 60 °C for 24 hours.

  • Base Hydrolysis: 1 M NaOH at 60 °C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: 105 °C for 24 hours (solid state).

  • Photolytic Degradation: Expose solution to UV light (254 nm) for 24 hours.

Procedure:

  • Prepare a solution of this compound at a concentration of 10 µg/mL in a suitable solvent (e.g., methanol/water).

  • Subject aliquots of this solution to the stress conditions listed above.

  • At the end of the exposure period, neutralize the acidic and basic samples.

  • Analyze the stressed samples, along with an unstressed control sample, using the validated UHPLC-MS/MS method.

  • Evaluate the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent this compound peak.

  • The method is considered "stability-indicating" if the degradation products are well-resolved from the this compound peak.

Visualizations

Experimental Workflow for UHPLC-MS/MS Analysis

G cluster_prep Sample and Standard Preparation cluster_analysis UHPLC-MS/MS Analysis cluster_data Data Processing Standard_Prep Prepare this compound Stock and Working Standards UHPLC UHPLC Separation (C18 Column) Standard_Prep->UHPLC Inject Sample_Prep Sample Extraction (e.g., Herbal Material) Sample_Prep->UHPLC Inject MSMS Tandem Mass Spectrometry (MRM Mode) UHPLC->MSMS Quantification Quantification (Calibration Curve) MSMS->Quantification Validation Method Validation Quantification->Validation

Caption: Workflow for the quantification of this compound using UHPLC-MS/MS.

Signaling Pathway of Pyrrolizidine Alkaloid-Induced Apoptosis

G cluster_activation Metabolic Activation cluster_stress Cellular Stress cluster_apoptosis Apoptosis Cascade PA Pyrrolizidine Alkaloid (e.g., this compound) CYP450 CYP450 Enzymes (Liver) PA->CYP450 Reactive_Metabolites Reactive Pyrrolic Metabolites CYP450->Reactive_Metabolites ROS Increased ROS Reactive_Metabolites->ROS Mitochondrial_Damage Mitochondrial Damage ROS->Mitochondrial_Damage Bax_Bak Bax/Bak Activation Mitochondrial_Damage->Bax_Bak Cytochrome_c Cytochrome c Release Bax_Bak->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Simplified pathway of pyrrolizidine alkaloid-induced apoptosis.

Conclusion

The protocols and data presented in these application notes provide a comprehensive guide for the use of this compound as an analytical standard. The validated UHPLC-MS/MS method offers a sensitive and reliable approach for the quantification of this compound in various matrices, which is essential for ensuring the safety and quality of food, herbal products, and pharmaceuticals. The provided information on stability and the toxicological context of pyrrolizidine alkaloids further enhances the utility of this document for researchers and professionals in the field. Adherence to these protocols will support accurate and reproducible analytical results, contributing to public health and safety.

References

Protocol for In Vivo Studies of Spartioidine in Rodents: A Generalized Approach for Pyrrolizidine Alkaloids

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: There is a significant lack of specific in vivo studies, pharmacological data, and established protocols for Spartioidine in rodents. This compound is classified as a pyrrolizidine alkaloid (PA), a class of compounds known for their potential hepatotoxicity, genotoxicity, and carcinogenicity. Therefore, the following application notes and protocols are based on a generalized approach for the in vivo assessment of pyrrolizidine alkaloids, drawing from studies on other compounds in this class, such as riddelliine and senecionine. Extreme caution is advised when handling and studying any pyrrolizidine alkaloid. All animal studies must be conducted in compliance with institutional and national guidelines for animal welfare.

Application Notes

This document provides a framework for researchers, scientists, and drug development professionals to conduct preliminary in vivo toxicity and pharmacokinetic assessments of this compound or other pyrrolizidine alkaloids in rodent models. The primary objectives of these studies are to evaluate the potential for liver injury, assess genotoxic and carcinogenic potential, and understand the basic pharmacokinetic profile of the compound.

The liver is the primary target organ for the toxicity of most PAs.[1] This is because the bioactivation of PAs into toxic pyrrolic esters mainly occurs in the liver.[1] These reactive metabolites can bind to cellular macromolecules like proteins and DNA, leading to cytotoxicity, genotoxicity, and tumorigenicity.[2][3] Therefore, the experimental protocols outlined below are designed to thoroughly investigate these effects.

Experimental Protocols

Acute Toxicity Study

Objective: To determine the acute toxicity (LD50) of this compound and identify the primary target organs of toxicity.

Animal Model:

  • Species: Sprague-Dawley rats or CD-1 mice.

  • Age: 6-8 weeks.

  • Sex: Both males and females (equal numbers).

  • Housing: Standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with free access to food and water.

Methodology:

  • Dose Formulation: Prepare this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose in sterile water).

  • Dose Administration: Administer single doses of this compound via oral gavage or intraperitoneal injection at escalating concentrations to different groups of animals (n=5 per group). A vehicle control group should be included.

  • Observation: Monitor animals for clinical signs of toxicity (e.g., changes in behavior, weight loss, lethargy) at regular intervals for at least 14 days.

  • Endpoint Analysis:

    • Record mortality to determine the LD50.

    • At the end of the study, collect blood for serum biochemistry analysis (ALT, AST, ALP, bilirubin).

    • Perform a complete necropsy and collect major organs (liver, kidneys, lungs, spleen, heart) for histopathological examination.

Subchronic Toxicity Study

Objective: To evaluate the cumulative toxicity of this compound after repeated administration over a 28-day or 90-day period.

Animal Model:

  • Species: Fischer 344 rats.

  • Age: 6-8 weeks.

  • Sex: Both males and females.

Methodology:

  • Dose Selection: Based on the acute toxicity study, select at least three dose levels (low, mid, high) and a vehicle control.

  • Dose Administration: Administer this compound daily via oral gavage for 28 or 90 consecutive days.

  • Monitoring:

    • Record body weight and food consumption weekly.

    • Perform detailed clinical observations daily.

    • Collect blood samples at interim time points and at termination for hematology and serum biochemistry.

  • Endpoint Analysis:

    • At termination, perform a complete necropsy.

    • Weigh major organs.

    • Conduct comprehensive histopathological examination of all major organs, with a focus on the liver.

    • Analyze liver tissue for biomarkers of oxidative stress and DNA adduct formation. A study on several PAs in rats used doses ranging from 0.1 to 3.3 mg/kg body weight in a 28-day feeding study.[4]

Carcinogenicity Study

Objective: To assess the long-term tumorigenic potential of this compound.

Animal Model:

  • Species: Fischer 344 rats and B6C3F1 mice.

  • Age: 6-8 weeks.

  • Sex: Both males and females.

Methodology:

  • Dose Selection: Based on the subchronic toxicity study, select two to three dose levels that are not expected to cause significant mortality from non-neoplastic effects.

  • Dose Administration: Administer this compound in the diet or via oral gavage for 18-24 months.[5]

  • Monitoring:

    • Monitor animals for their entire lifespan.

    • Record body weight, food consumption, and clinical signs regularly.

    • Palpate for masses at regular intervals.

  • Endpoint Analysis:

    • Conduct a complete necropsy on all animals.

    • Perform a comprehensive histopathological evaluation of all organs and tissues to identify neoplastic and non-neoplastic lesions.

Pharmacokinetic Study

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.

Animal Model:

  • Species: Sprague-Dawley rats.

  • Age: 8-10 weeks.

  • Sex: Males.

Methodology:

  • Dose Administration: Administer a single dose of this compound intravenously and orally to two separate groups of animals.

  • Sample Collection: Collect blood samples at multiple time points post-administration. Collect urine and feces over 24-48 hours.

  • Sample Analysis: Analyze the concentration of this compound and its potential metabolites in plasma, urine, and feces using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis: Calculate key pharmacokinetic parameters such as bioavailability, half-life, clearance, and volume of distribution.

Data Presentation

Table 1: Proposed Dose Ranges for In Vivo Studies of a Pyrrolizidine Alkaloid

Study TypeSpeciesRoute of AdministrationProposed Dose Range (mg/kg/day)Duration
Acute Toxicity (LD50)Rat/MouseOral gavage / IP1 - 1000 (single dose)14 days
Subchronic ToxicityRatOral gavage / Feed0.1 - 1028 or 90 days
CarcinogenicityRat/MouseOral gavage / Feed0.1 - 518-24 months
PharmacokineticsRatOral / IV1 - 10 (single dose)48 hours

Table 2: Key Parameters for In Vivo Assessment of Pyrrolizidine Alkaloids

Parameter CategorySpecific MeasurementsRationale
Clinical Observations Body weight, food/water consumption, behavioral changes, morbidity, mortalityGeneral indicators of toxicity.
Hematology Red blood cell count, white blood cell count, platelet count, hemoglobin, hematocritTo assess effects on the hematopoietic system.
Serum Biochemistry ALT, AST, ALP, GGT, Total Bilirubin, Albumin, Total Protein, BUN, CreatinineTo evaluate liver and kidney function.[6]
Gross Pathology Organ weights, macroscopic appearance of organs and tissuesTo identify target organs of toxicity.
Histopathology Microscopic examination of liver, kidneys, lungs, spleen, and other major organsTo identify cellular changes, inflammation, necrosis, and neoplastic lesions.[7]
Biomarkers of Genotoxicity DNA adducts in liver tissue, micronucleus assay in bone marrowTo assess the potential for DNA damage and mutagenicity.[2]

Mandatory Visualization

experimental_workflow cluster_planning Phase 1: Planning & Preliminary Studies cluster_subchronic Phase 2: Subchronic Toxicity Assessment cluster_longterm Phase 3: Long-Term & Mechanistic Studies start Hypothesis: This compound exhibits PA-like toxicity acute_tox Acute Toxicity Study (LD50, Target Organs) start->acute_tox dose_range Dose-Range Finding acute_tox->dose_range subchronic_study 28 or 90-Day Subchronic Study dose_range->subchronic_study monitoring Clinical Monitoring (Weight, Bloodwork) subchronic_study->monitoring histopath Histopathology & Biomarker Analysis monitoring->histopath carcinogenicity Carcinogenicity Bioassay (18-24 months) histopath->carcinogenicity pk_study Pharmacokinetic (ADME) Study histopath->pk_study final_report Final Report & Risk Assessment carcinogenicity->final_report pk_study->final_report

Caption: Generalized workflow for in vivo assessment of a pyrrolizidine alkaloid.

pa_toxicity_pathway cluster_ingestion Absorption & Distribution cluster_metabolism Hepatic Bioactivation cluster_toxicity Cellular Damage & Disease ingestion Ingestion of This compound (PA) liver Liver (Hepatocytes) ingestion->liver cyp450 CYP450 Enzymes liver->cyp450 pyrrolic_ester Reactive Pyrrolic Ester (Dehydropyrrolizidine) cyp450->pyrrolic_ester dna_adducts DNA Adducts pyrrolic_ester->dna_adducts protein_adducts Protein Adducts pyrrolic_ester->protein_adducts genotoxicity Genotoxicity (Mutations) dna_adducts->genotoxicity cytotoxicity Hepatotoxicity (Veno-occlusive disease) protein_adducts->cytotoxicity carcinogenesis Carcinogenesis (Liver Tumors) genotoxicity->carcinogenesis

Caption: Simplified signaling pathway of pyrrolizidine alkaloid-induced hepatotoxicity.

References

Application Notes and Protocols for Developing Cell-Based Assays for Spartioidine Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spartioidine is a pyrrolizidine alkaloid (PA), a class of natural compounds found in numerous plant species. While some PAs are known for their hepatotoxicity, many also exhibit significant pharmacological properties, including potent anticancer activity.[1][2] The cytotoxic effects of PAs are often attributed to their metabolic activation into reactive pyrrole structures that can induce DNA damage.[3][4] This damage can subsequently trigger cell cycle arrest and apoptosis, making compounds like this compound promising candidates for cancer therapeutic development.

These application notes provide a comprehensive guide for developing a suite of cell-based assays to characterize the biological activity of this compound. The protocols herein are designed to first establish its cytotoxic potential and then to elucidate the underlying molecular mechanisms, specifically focusing on the induction of apoptosis and cell cycle arrest.

Assessment of Cytotoxicity

The initial evaluation of this compound's biological activity involves determining its cytotoxic effect on cancer cell lines. A dose-response study is crucial to quantify the concentration at which this compound inhibits cell proliferation and viability. The MTT assay, a colorimetric method that measures metabolic activity, is a standard and reliable method for this purpose.

Experimental Protocol: MTT Cytotoxicity Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in a selected cancer cell line.

Materials:

  • Cancer cell line (e.g., HeLa, MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well cell culture plates

  • Multichannel pipette

  • Plate reader (570 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a blank (medium only).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of this compound concentration and determine the IC50 value using non-linear regression analysis.

Data Presentation: Cytotoxicity of this compound
Cell LineIncubation Time (h)This compound IC50 (µM)
HeLa48[Example Value]
MCF-748[Example Value]
A54948[Example Value]

Investigation of Apoptosis Induction

Following the confirmation of cytotoxicity, the next step is to determine if the observed cell death is due to apoptosis, a form of programmed cell death. Key hallmarks of apoptosis include the externalization of phosphatidylserine (PS) on the outer leaflet of the plasma membrane and the activation of caspases, a family of proteases that execute the apoptotic process.

Experimental Protocol: Annexin V-FITC/PI Apoptosis Assay

Objective: To quantify the percentage of apoptotic and necrotic cells after this compound treatment using flow cytometry.

Materials:

  • Cancer cell line

  • Complete cell culture medium

  • This compound (at IC50 and 2x IC50 concentrations)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations for 24 hours. Include a vehicle control.

  • Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation. Also, collect the supernatant to include any floating apoptotic cells.

  • Staining: Wash the cells with cold PBS and resuspend them in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. FITC is detected in the FL1 channel and PI in the FL2 or FL3 channel.

  • Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations.

Experimental Protocol: Caspase-Glo® 3/7 Assay

Objective: To measure the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.

Materials:

  • Cancer cell line

  • White-walled 96-well plates

  • Complete cell culture medium

  • This compound

  • Caspase-Glo® 3/7 Assay System (Promega)

  • Luminometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with this compound as described for the MTT assay.

  • Reagent Preparation and Addition: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions. Add 100 µL of the reagent to each well.

  • Incubation: Mix the contents of the wells by gentle shaking and incubate at room temperature for 1-2 hours.

  • Luminescence Measurement: Measure the luminescence of each sample using a luminometer.

  • Data Analysis: Normalize the luminescence signal to the number of viable cells (which can be determined in a parallel plate using a viability assay like CellTiter-Glo®) to determine the specific caspase activity.

Data Presentation: Apoptotic Effects of this compound
Treatment% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)Caspase-3/7 Activity (Fold Change vs. Control)
Vehicle Control[Example Value][Example Value]1.0
This compound (IC50)[Example Value][Example Value][Example Value]
This compound (2x IC50)[Example Value][Example Value][Example Value]

Analysis of Cell Cycle Perturbation

DNA damaging agents often induce cell cycle arrest at specific checkpoints, allowing time for DNA repair or, if the damage is too severe, triggering apoptosis. Investigating the effect of this compound on cell cycle progression can provide further insight into its mechanism of action.

Experimental Protocol: Propidium Iodide (PI) Staining for Cell Cycle Analysis

Objective: To analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) after this compound treatment.

Materials:

  • Cancer cell line

  • Complete cell culture medium

  • This compound

  • 70% Ethanol (ice-cold)

  • PBS containing RNase A (100 µg/mL) and Propidium Iodide (50 µg/mL)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with this compound at the IC50 concentration for 24 hours.

  • Cell Fixation: Harvest the cells, wash with PBS, and fix by dropwise addition of ice-cold 70% ethanol while vortexing. Store the fixed cells at -20°C overnight.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in the PI/RNase A staining solution.

  • Incubation: Incubate for 30 minutes at 37°C in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to deconvolute the DNA histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Data Presentation: Effect of this compound on Cell Cycle Distribution
Treatment% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
Vehicle Control[Example Value][Example Value][Example Value]
This compound (IC50)[Example Value][Example Value][Example Value]

Visualizations

Experimental Workflow

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Apoptosis Analysis cluster_2 Phase 3: Cell Cycle Analysis a Cancer Cell Culture b Treatment with this compound (Dose-Response) a->b c MTT Assay b->c d Determine IC50 Value c->d e Treatment at IC50 d->e j Treatment at IC50 d->j f Annexin V/PI Staining e->f h Caspase-Glo 3/7 Assay e->h g Flow Cytometry f->g i Luminescence Measurement h->i k PI Staining j->k l Flow Cytometry k->l m Quantify Cell Cycle Phases l->m

Caption: Workflow for evaluating this compound activity.

Hypothesized Signaling Pathway for this compound-Induced Apoptosis

G cluster_0 Cell Cycle Arrest cluster_1 Intrinsic Apoptosis Pathway This compound This compound Metabolic_Activation Metabolic Activation (CYP450) This compound->Metabolic_Activation Reactive_Metabolite Reactive Pyrrole Metabolite Metabolic_Activation->Reactive_Metabolite DNA_Damage DNA Damage Reactive_Metabolite->DNA_Damage G2M_Arrest G2/M Phase Arrest DNA_Damage->G2M_Arrest Mito_Dysfunction Mitochondrial Dysfunction DNA_Damage->Mito_Dysfunction CytoC_Release Cytochrome c Release Mito_Dysfunction->CytoC_Release Caspase9 Caspase-9 Activation CytoC_Release->Caspase9 Caspase37 Caspase-3/7 Activation Caspase9->Caspase37 Apoptosis Apoptosis Caspase37->Apoptosis

References

Troubleshooting & Optimization

Technical Support Center: Spartioidine and Seneciphylline Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for resolving the analytical challenges of Spartioidine and seneciphylline. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in overcoming the common issue of co-elution between these two pyrrolizidine alkaloids.

Frequently Asked Questions (FAQs)

Q1: What are this compound and seneciphylline, and why are they analyzed together?

A1: this compound and seneciphylline are naturally occurring pyrrolizidine alkaloids (PAs), a class of toxins found in numerous plant species worldwide.[1][2][3][4] They are of significant interest in food safety, toxicology, and drug development due to their potential hepatotoxic, genotoxic, and carcinogenic properties.[5][6] These two compounds are often found together in the same plant sources, such as various Senecio species, necessitating their simultaneous analysis.[1][4][7]

Q2: Why is the co-elution of this compound and seneciphylline a common problem in chromatography?

A2: The primary reason for their co-elution is that they are geometric isomers.[7] Both this compound and seneciphylline share the same molecular formula (C₁₈H₂₃NO₅) and molecular weight (333.38 g/mol ).[8][9][10] Specifically, this compound is the E-isomer (trans) and seneciphylline is the Z-isomer (cis) with respect to the double bond in the necic acid portion of the molecule.[7] This structural similarity results in very close physicochemical properties, leading to nearly identical retention times and significant challenges in achieving baseline separation using standard chromatographic methods.[7]

Chemical and Physical Properties

The table below summarizes the key properties of this compound and seneciphylline. Their identical molecular formula and weight underscore the challenge of their separation.

PropertyThis compoundSeneciphyllineReference(s)
CAS Number 520-59-2480-81-9[1][2][8][9]
Molecular Formula C₁₈H₂₃NO₅C₁₈H₂₃NO₅[8][9]
Molecular Weight 333.38 g/mol 333.38 g/mol [8][9][10]
Isomeric Relationship E-isomerZ-isomer[7]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.Easily soluble in chloroform; less soluble in alcohol and acetone; difficultly soluble in ether.[1][2]

Q3: How can I confirm that my single peak is actually co-eluting this compound and seneciphylline?

A3: Detecting perfect co-elution can be challenging. Here are several methods to verify peak purity:

  • Peak Shape Analysis: Look for subtle signs of asymmetry, such as peak fronting, tailing, or shoulders, which can indicate the presence of more than one compound.[11][12]

  • Diode Array Detector (DAD) Analysis: If using a DAD or PDA detector, perform a peak purity analysis. This function compares UV-Vis spectra across the entire peak. If the spectra are not identical, it suggests the peak is impure and contains co-eluting compounds.[11][12]

  • Mass Spectrometry (MS) Analysis: This is the most definitive method. By acquiring mass spectra at different points across the chromatographic peak (peak apex, leading edge, and trailing edge), you can check for inconsistencies. Even though they are isomers with the same mass, slight differences in their fragmentation patterns or the presence of different adducts might be revealed. More importantly, if the ratio of fragment ions changes across the peak, it confirms co-elution.[11][12]

Q4: I suspect co-elution. What are the first troubleshooting steps I should take?

A4: Start with simple adjustments to your existing method. The goal is to alter the selectivity of your chromatographic system.

  • Adjust Mobile Phase Strength: If your peaks are eluting very early (low capacity factor), weaken your mobile phase (e.g., decrease the percentage of acetonitrile or methanol in a reversed-phase system). This increases retention time and may improve separation.[11][12]

  • Change Mobile Phase Solvent: Switch your organic modifier. If you are using acetonitrile, try methanol, or vice-versa. The different solvent properties can alter interactions with the stationary phase and improve selectivity.[11]

  • Modify Temperature: Lowering or raising the column temperature can affect selectivity.[13] Experiment with a 5-10°C change to see if resolution improves.

Troubleshooting Guide for Co-elution

This guide provides a systematic approach to resolving the co-elution of this compound and seneciphylline, progressing from simple adjustments to more significant method changes.

G A Weigh & Homogenize 2g Plant Material B Add 20mL Acidified Ethanol Sonicate 15 min A->B C Centrifuge (3800g, 10 min) Collect Supernatant B->C D Repeat Extraction Combine Supernatants C->D E SPE Cleanup (C18 Cartridge) D->E F Elute with Methanol E->F G Evaporate to Dryness F->G H Reconstitute in Initial Mobile Phase G->H I Analyze via LC-MS/MS H->I

References

troubleshooting Spartioidine instability during analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the instability of Spartioidine during analysis.

Troubleshooting Guides

This section addresses specific issues that may arise during the experimental workflow, from sample preparation to final analysis.

Issue 1: Low or No Recovery of this compound After Sample Extraction

Question: I am not detecting this compound or observing very low recovery after extracting it from my plant matrix. What could be the cause?

Answer: Low recovery of this compound is often linked to degradation during the extraction process. Pyrrolizidine alkaloids (PAs) like this compound are susceptible to hydrolysis of their ester linkages, especially under alkaline conditions and at elevated temperatures.

Possible Causes and Solutions:

CauseRecommended Solution
High pH during Extraction Maintain an acidic to neutral pH (ideally pH 2-6) during extraction. Use an acidified solvent, such as 0.1% formic acid or 0.05 M sulfuric acid in methanol or water.[1]
Elevated Temperature Avoid prolonged exposure to high temperatures. If heating is necessary for extraction, use the lowest effective temperature and minimize the duration. Consider non-thermal extraction methods like sonication or maceration at room temperature.
Inappropriate Solvent This compound is soluble in various organic solvents. For extraction from plant material, methanol or ethanol, often acidified, are effective choices.[2] Ensure the solvent is compatible with your downstream analytical method.
Oxidation Minimize exposure of the sample to air, especially after grinding fresh plant material.[3] Process samples promptly and consider blanketing with an inert gas like nitrogen if sensitivity to oxidation is suspected.

Detailed Experimental Protocol: Acidified Solvent Extraction for this compound

  • Sample Preparation: Homogenize 1 gram of the dried and powdered plant material.

  • Extraction Solvent Preparation: Prepare a solution of 0.1% formic acid in 70% methanol (v/v).

  • Extraction:

    • Add 10 mL of the extraction solvent to the homogenized sample in a conical tube.

    • Vortex for 1 minute to ensure thorough mixing.

    • Sonicate for 30 minutes in a water bath at room temperature.

    • Centrifuge the sample at 4000 rpm for 10 minutes.

    • Carefully collect the supernatant.

  • Re-extraction: Repeat the extraction process on the pellet with an additional 10 mL of the extraction solvent to maximize recovery.

  • Sample Pooling: Combine the supernatants from both extractions. This solution is now ready for cleanup via Solid-Phase Extraction (SPE).

Issue 2: Appearance of Unexpected Peaks or Peak Tailing in HPLC Analysis

Question: My chromatogram shows unexpected peaks and significant tailing for the this compound peak. What could be causing this?

Answer: The appearance of extraneous peaks often indicates degradation of this compound into byproducts. Peak tailing can be a result of interactions with the stationary phase, which may be exacerbated by the basic nature of the alkaloid.

Possible Causes and Solutions:

CauseRecommended Solution
On-Column Degradation The HPLC mobile phase may be too alkaline, promoting hydrolysis. Ensure the mobile phase is buffered to an acidic pH (e.g., pH 3-5) using additives like formic acid or acetic acid.[4]
Interaction with Silanols Free silanol groups on silica-based C18 columns can interact with the basic nitrogen of this compound, causing peak tailing. Use a mobile phase with a low pH to suppress silanol ionization or employ an end-capped column. The addition of a small amount of a competing base, like triethylamine (use with caution due to potential for ion suppression in MS), can also mitigate this effect.
Inappropriate Mobile Phase Ensure the mobile phase composition is optimized for this compound. A common mobile phase for pyrrolizidine alkaloids is a gradient of water and acetonitrile or methanol, both containing 0.1% formic acid.[1]
Column Degradation Over time and with exposure to harsh conditions, HPLC columns can degrade, leading to poor peak shape.[5] If the problem persists with a fresh mobile phase, consider replacing the column.

Detailed Experimental Protocol: Optimized HPLC-MS/MS Parameters for this compound

  • HPLC System: Agilent 1290 Infinity II or equivalent

  • Column: Phenomenex Kinetex 2.6 µm EVO C18 100 Å, 100 x 2.1 mm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: 5-95% B

    • 8-10 min: 95% B

    • 10.1-12 min: 5% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Mass Spectrometer: Sciex Triple Quad 6500+

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Key MS Parameters:

    • IonSpray Voltage: 5500 V

    • Temperature: 500°C

    • Curtain Gas: 35 psi

    • Collision Gas: 9 psi

  • MRM Transitions: (To be optimized for this compound specifically, but a general approach for PAs is to monitor the protonated molecule [M+H]+ and characteristic fragment ions).

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound?

A1: The most common degradation pathway for this compound, a pyrrolizidine alkaloid, is the hydrolysis of its ester linkages. This reaction is catalyzed by alkaline conditions and elevated temperatures, and it breaks down the molecule into its constituent necine base and necic acids. Oxidation and N-oxidation are other potential degradation routes.

Q2: What are the optimal storage conditions for this compound analytical standards and samples?

A2: To ensure stability, this compound analytical standards and prepared samples should be stored under the following conditions:

  • Temperature: Refrigerate at 2-8°C for short-term storage. For long-term storage, freezing at -20°C or below is recommended. Avoid repeated freeze-thaw cycles.

  • Solvent: Store in a slightly acidic or neutral solvent. A common storage solvent is methanol or acetonitrile.

  • Container: Use amber glass vials to protect from light, with PTFE-lined caps to prevent solvent evaporation and contamination.[1]

  • Atmosphere: For highly sensitive analyses, consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

Q3: Can I use Solid-Phase Extraction (SPE) for cleaning up my this compound samples?

A3: Yes, SPE is a highly effective technique for cleaning up and concentrating this compound from complex matrices. A strong cation exchange (SCX) or mixed-mode cation exchange (MCX) SPE cartridge is recommended. The basic nitrogen atom of this compound will be protonated under acidic conditions and retained on the sorbent, while neutral and acidic interferences are washed away.

Detailed Experimental Protocol: Solid-Phase Extraction of this compound

  • Cartridge Conditioning:

    • Wash a 3 cc, 60 mg MCX SPE cartridge with 3 mL of methanol.

    • Equilibrate the cartridge with 3 mL of 0.1% formic acid in water.

  • Sample Loading:

    • Ensure your sample extract is acidified (pH ~3-4).

    • Load the sample onto the SPE cartridge at a slow flow rate (approx. 1 mL/min).

  • Washing:

    • Wash the cartridge with 3 mL of 0.1% formic acid in water to remove polar impurities.

    • Wash with 3 mL of methanol to remove non-polar impurities.

  • Elution:

    • Elute the this compound from the cartridge with 2 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.

    • Reconstitute the residue in a known volume of the initial HPLC mobile phase (e.g., 500 µL of 95:5 water:acetonitrile with 0.1% formic acid) for analysis.

Q4: How can I prevent the oxidation of this compound during sample preparation?

A4: To minimize oxidation, consider the following precautions:

  • Work Quickly: Process samples as rapidly as possible to reduce exposure to atmospheric oxygen.

  • Use Antioxidants: For particularly sensitive samples, the addition of an antioxidant like ascorbic acid or butylated hydroxytoluene (BHT) to the extraction solvent may be beneficial. However, ensure the antioxidant does not interfere with your analysis.

  • Inert Atmosphere: When possible, perform sample preparation steps under an inert gas such as nitrogen or argon.

  • Control Temperature: Keep samples cool throughout the preparation process, as higher temperatures can accelerate oxidation rates.

Visualizations

degradation_pathway This compound This compound Hydrolysis Hydrolysis This compound->Hydrolysis Alkaline pH, High Temperature Oxidation Oxidation This compound->Oxidation N_Oxidation N_Oxidation This compound->N_Oxidation Necine_Base Necine Base Hydrolysis->Necine_Base Necic_Acids Necic Acids Hydrolysis->Necic_Acids DHPA Dehydropyrrolizidine Alkaloids (DHPA) Oxidation->DHPA Spartioidine_N_Oxide This compound N-Oxide N_Oxidation->Spartioidine_N_Oxide

Caption: Potential degradation pathways of this compound.

troubleshooting_workflow cluster_extraction Extraction Troubleshooting cluster_hplc HPLC Troubleshooting start Start: Instability Observed check_extraction 1. Review Extraction Protocol start->check_extraction check_ph Is pH acidic? check_extraction->check_ph check_hplc 2. Examine HPLC Conditions check_mobile_phase Is mobile phase acidic? check_hplc->check_mobile_phase check_storage 3. Verify Storage Conditions solution Problem Resolved check_storage->solution check_ph->solution No, adjust pH check_temp Is temperature controlled? check_ph->check_temp Yes check_temp->solution No, reduce temp check_solvent Is solvent appropriate? check_temp->check_solvent Yes check_solvent->check_hplc Yes check_solvent->solution No, change solvent check_mobile_phase->solution No, acidify mobile phase check_column Is column in good condition? check_mobile_phase->check_column Yes check_column->solution No, replace column check_peak_shape Peak tailing present? check_column->check_peak_shape Yes check_peak_shape->check_storage No check_peak_shape->solution Yes, use end-capped column or adjust pH

Caption: A logical workflow for troubleshooting this compound instability.

experimental_workflow sample Plant Material extraction Acidified Solvent Extraction (e.g., 0.1% Formic Acid in MeOH) sample->extraction cleanup Solid-Phase Extraction (SPE) (MCX Cartridge) extraction->cleanup analysis HPLC-MS/MS Analysis cleanup->analysis result Stable & Quantifiable This compound Peak analysis->result

Caption: Recommended experimental workflow for stable this compound analysis.

References

Technical Support Center: Optimization of Solvent Systems for Spartioidine Extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of solvent systems for Spartioidine extraction.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My extraction yield for this compound is consistently low. What are the potential causes and how can I improve it?

A1: Low extraction yield can be attributed to several factors. Consider the following troubleshooting steps:

  • Solvent Polarity: this compound, a pyrrolizidine alkaloid, is a polar compound.[1] Ensure your solvent system has appropriate polarity. Methanol, ethanol, and acidified water are commonly used for extracting polar alkaloids.[1][2] Using a non-polar solvent will result in poor extraction efficiency.

  • Acidification: The basic nature of alkaloids means that extraction is often more efficient in an acidic medium, which converts the alkaloids into their salt form, enhancing their solubility in polar solvents.[3] Consider adding a small amount of acid (e.g., 0.05 M H₂SO₄ or 2% formic acid) to your solvent.[2]

  • Extraction Method: The chosen extraction technique significantly impacts yield. More exhaustive methods like Soxhlet extraction or assisted methods like ultrasound-assisted extraction (UAE) can improve yields compared to simple maceration.[3][4]

  • Particle Size: Ensure the plant material is finely ground. A smaller particle size increases the surface area available for solvent penetration, leading to better extraction.[5][6]

  • Extraction Time and Temperature: Inadequate extraction time or suboptimal temperature can lead to incomplete extraction. Optimize these parameters for your specific plant matrix and solvent system.[5][6]

Q2: I am observing a significant amount of impurities in my crude extract. How can I improve the selectivity of my extraction?

A2: High impurity levels are a common challenge. Here are some strategies to enhance selectivity:

  • Solvent System Optimization: While a highly polar solvent might extract this compound effectively, it can also co-extract other polar impurities like sugars and glycosides. Experiment with solvent mixtures (e.g., methanol/water or ethanol/water at different ratios) to find a balance between yield and purity.

  • Sequential Extraction: Perform a pre-extraction with a non-polar solvent like hexane. This will remove non-polar impurities such as fats and waxes before the main extraction of the target alkaloids with a polar solvent.

  • Post-Extraction Cleanup: Implement a purification step after the initial extraction. Solid-phase extraction (SPE) is a widely used technique for cleaning up complex plant extracts and can effectively remove interfering compounds.[1][7]

Q3: My this compound appears to be degrading during the extraction process. What could be the cause and how can I prevent it?

A3: Degradation of target compounds can occur due to several factors:

  • Temperature: High temperatures used in methods like Soxhlet extraction can potentially degrade thermolabile compounds.[3] If you suspect thermal degradation, consider using non-thermal methods like ultrasound-assisted extraction (UAE) or maceration at room temperature.

  • Presence of N-oxides: Pyrrolizidine alkaloids can exist as tertiary amines or their corresponding N-oxides. N-oxides can be thermally unstable.[4][8] Prolonged exposure to heat during extraction can lead to the reduction of N-oxides.[4]

  • pH: Extreme pH conditions can also lead to the degradation of certain alkaloids. Monitor and control the pH of your extraction solvent.

Q4: I am having trouble with the quantification of this compound using HPLC. The peaks are broad or show splitting. What could be the issue?

A4: Peak broadening or splitting in HPLC can be indicative of several issues:

  • Co-elution of Isomers: this compound can co-elute with its geometrical isomer, seneciphylline, which can lead to broadened or split peaks in the chromatogram.[4] Optimization of the mobile phase and chromatographic column is crucial for achieving good resolution.

  • Matrix Effects: The presence of co-extracted matrix components can interfere with the chromatographic separation. A thorough sample clean-up using techniques like SPE is essential to minimize matrix effects.[1]

  • Improper Mobile Phase: The composition and pH of the mobile phase are critical for good peak shape. Ensure the mobile phase is optimized for the separation of basic compounds like alkaloids.

Data Presentation: Comparison of Solvent Systems

The following table summarizes the impact of different solvent systems on the extraction of pyrrolizidine alkaloids, which can be extrapolated for the optimization of this compound extraction.

Solvent SystemTypical YieldPurityAdvantagesDisadvantages
Methanol HighModerateHigh polarity effectively extracts a wide range of alkaloids.Can co-extract a significant amount of polar impurities.
Ethanol GoodModerate to HighGenerally considered safer and less toxic than methanol.May have slightly lower extraction efficiency for some alkaloids compared to methanol.
Acidified Water (e.g., with H₂SO₄ or Formic Acid) HighLowExcellent for extracting alkaloid salts.Extracts a large number of water-soluble impurities, requiring extensive cleanup.
Methanol/Water (e.g., 70:30) HighGoodThe water content can be adjusted to fine-tune polarity and selectivity.Optimization of the ratio is required for each specific plant matrix.
Ethanol/Water (e.g., 85:15) GoodGoodA good balance between efficiency and selectivity, with lower toxicity.May require optimization of the solvent ratio.

Experimental Protocols

Ultrasound-Assisted Extraction (UAE)

This method utilizes ultrasonic waves to accelerate the extraction process.

  • Sample Preparation: Grind the dried plant material to a fine powder (e.g., particle size < 0.5 mm).

  • Extraction:

    • Place 10 g of the powdered plant material into a 250 mL flask.

    • Add 100 mL of the chosen solvent system (e.g., 70% methanol in water with 2% formic acid).

    • Place the flask in an ultrasonic bath.

    • Sonicate at a controlled temperature (e.g., 40°C) for a specified duration (e.g., 30 minutes).[6][9]

  • Filtration: Filter the mixture through Whatman No. 1 filter paper.

  • Concentration: Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.[4]

  • Purification: Re-dissolve the crude extract in an appropriate solvent and proceed with a cleanup step like Solid-Phase Extraction (SPE).

Soxhlet Extraction

This is a continuous extraction method that can provide high extraction efficiency.

  • Sample Preparation: Place a known amount (e.g., 20 g) of finely powdered plant material into a thimble.

  • Extraction:

    • Place the thimble inside the Soxhlet extractor.

    • Add the extraction solvent (e.g., 85% ethanol) to the round-bottom flask.[4]

    • Heat the flask to the boiling point of the solvent.

    • Allow the extraction to proceed for a sufficient number of cycles (e.g., 6-8 hours) until the solvent in the extractor arm runs clear.

  • Concentration: After extraction, cool the apparatus and collect the extract. Evaporate the solvent using a rotary evaporator.[4]

  • Purification: The resulting crude extract should be further purified.

Solid-Phase Extraction (SPE) for Cleanup

SPE is a common technique for purifying crude extracts before analytical quantification.

  • Column Conditioning: Condition a C18 SPE cartridge by passing methanol followed by deionized water through it.[10]

  • Sample Loading: Dissolve the crude extract in a small volume of the initial mobile phase (e.g., water/methanol mixture) and load it onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a weak solvent (e.g., water) to remove highly polar impurities.

  • Elution: Elute the target this compound using a stronger solvent (e.g., methanol or a methanol/ammonia mixture).[2]

  • Analysis: The eluted fraction can then be analyzed using techniques like HPLC-MS.[1]

Visualizations

experimental_workflow plant_material Plant Material grinding Grinding plant_material->grinding extraction Extraction (UAE, Soxhlet, etc.) grinding->extraction filtration Filtration extraction->filtration solvent_system Optimized Solvent System (e.g., Acidified Methanol) solvent_system->extraction concentration Concentration (Rotary Evaporator) filtration->concentration crude_extract Crude Extract concentration->crude_extract purification Purification (Solid-Phase Extraction) crude_extract->purification purified_extract Purified Extract purification->purified_extract analysis Analysis (HPLC-MS) purified_extract->analysis This compound Quantified this compound analysis->this compound

Caption: Experimental workflow for this compound extraction and analysis.

solvent_selection_logic start Start: Goal is to extract this compound polarity This compound is a polar alkaloid start->polarity solvent_choice Select a polar solvent system polarity->solvent_choice non_polar Non-polar solvents (e.g., Hexane) Result: Low Yield solvent_choice->non_polar No polar Polar solvents (Methanol, Ethanol, Water) solvent_choice->polar Yes acidification Consider acidification to improve solubility optimization Optimize solvent ratio (e.g., Methanol/Water) acidification->optimization polar->acidification purification High impurity co-extraction may occur optimization->purification cleanup Implement post-extraction cleanup (SPE) purification->cleanup final_extract High Purity & Yield cleanup->final_extract

Caption: Logical relationship for selecting an optimal solvent system.

References

Technical Support Center: Quantification of Spartioidine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the quantitative analysis of Spartioidine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize matrix effects and ensure accurate quantification of this compound in various biological matrices.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect the quantification of this compound?

A: Matrix effects are the alteration of ionization efficiency (suppression or enhancement) of an analyte, such as this compound, by co-eluting compounds from the sample matrix during mass spectrometry analysis.[1][2][3] These effects can lead to inaccurate and imprecise quantification, compromising the reliability of your results.[4] Components of biological matrices like phospholipids, salts, and endogenous metabolites are common causes of matrix effects.[5][6]

Q2: What are the primary strategies to minimize or compensate for matrix effects in this compound quantification?

A: The two main approaches are to either minimize the matrix effects through sample preparation and chromatography or to compensate for them using specific calibration techniques.[1]

  • Minimizing Matrix Effects: This involves removing interfering components from the sample before they enter the mass spectrometer. Key techniques include:

    • Sample Preparation: Efficient extraction and clean-up methods like Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are crucial.[4][6][7]

    • Chromatographic Separation: Optimizing the liquid chromatography (LC) method to separate this compound from matrix components.[2]

    • Sample Dilution: Diluting the sample can reduce the concentration of interfering substances, but this is only feasible if the analyte concentration is high enough for detection.[1][2]

  • Compensating for Matrix Effects: This approach uses an internal standard or a specific calibration method to correct for signal suppression or enhancement.

    • Stable Isotope Dilution (SID): This is considered the gold standard for compensating for matrix effects.[2][8][9][10] A stable isotope-labeled version of this compound is added to the sample at the beginning of the workflow.[8][11] Since the labeled standard has nearly identical physicochemical properties to the analyte, it experiences the same matrix effects, allowing for accurate correction.[8][10]

    • Matrix-Matched Calibration: Calibration standards are prepared in a blank matrix that is identical to the study samples.[12][13][14] This helps to mimic the matrix effects observed in the unknown samples.

Troubleshooting Guides

Issue 1: Poor recovery of this compound during sample preparation.

If you are experiencing low recovery of this compound, consider the following troubleshooting steps:

1. Re-evaluate your extraction method: The choice of extraction technique significantly impacts recovery.

  • Liquid-Liquid Extraction (LLE):

    • Problem: Incorrect pH or solvent choice. Alkaloids are typically basic, so adjusting the pH of the aqueous phase can significantly improve partitioning into the organic solvent.[6][7]

    • Solution: For basic compounds like this compound, adjust the sample pH to be 2 units above its pKa to ensure it is in its neutral, more organic-soluble form.[6] Experiment with different organic solvents of varying polarity (e.g., ethyl acetate, methyl tert-butyl ether).[6][15][16]

  • Solid-Phase Extraction (SPE):

    • Problem: Inappropriate sorbent or elution solvent.

    • Solution: For alkaloids, cation-exchange SPE is often effective.[17][18][19] Ensure the sorbent is properly conditioned and that the wash steps are optimized to remove interferences without eluting this compound. The elution solvent must be strong enough to desorb the analyte from the sorbent.

The following table summarizes typical recovery rates for different extraction methods for alkaloids from biological matrices.

Extraction MethodAnalyte ClassMatrixTypical Recovery (%)Reference
Liquid-Liquid Extraction (LLE)Khat AlkaloidsSpiked Samples87-90%[19]
Solid-Phase Extraction (SPE)Khat AlkaloidsSpiked Samples94-102%[19]
SPE (Cation-Exchange)Bisbenzylisoquinoline AlkaloidsPlant Extract100.44-102.12%[18]
SPE (Cation-Exchange)Scopolamine & HyoscyaminePlant Extract91.12-98.51%[17]

2. Experimental Workflow for SPE:

Below is a general workflow for Solid-Phase Extraction of alkaloids, which can be adapted for this compound.

SPE_Workflow cluster_0 Sample Pre-treatment cluster_1 SPE Cartridge Steps cluster_2 Post-Elution cluster_3 Analysis Pretreatment Adjust Sample pH (e.g., acidify) Condition Condition Sorbent (e.g., Methanol, Water) Equilibrate Equilibrate Sorbent (with loading buffer) Condition->Equilibrate Load Load Sample Equilibrate->Load Wash Wash (to remove interferences) Load->Wash Elute Elute this compound (e.g., Methanol with Ammonia) Wash->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

A general workflow for Solid-Phase Extraction (SPE).
Issue 2: Inconsistent results and high variability in this compound quantification.

High variability is often a sign of uncorrected matrix effects.

1. Assess the Matrix Effect:

  • Method: A common way to evaluate matrix effects is to compare the slope of a calibration curve prepared in a pure solvent with the slope of a matrix-matched calibration curve.[13]

  • Calculation: Matrix Effect (%) = (Slope in Matrix / Slope in Solvent - 1) * 100

  • Interpretation: A value close to 0% indicates minimal matrix effect. A negative value indicates ion suppression, and a positive value indicates ion enhancement.

2. Implement a Compensation Strategy:

  • Stable Isotope Dilution (SID): This is the most robust method to correct for variability caused by matrix effects.[8][9][10] The stable isotope-labeled internal standard (SIL-IS) co-elutes with this compound and experiences the same ionization suppression or enhancement, leading to a consistent analyte/IS ratio.[8][11]

The following diagram illustrates the principle of how a SIL-IS compensates for matrix effects.

SID_Principle cluster_0 Without Internal Standard cluster_1 With Stable Isotope-Labeled Internal Standard A_NoIS Analyte Signal ME_NoIS Matrix Effect (Suppression) A_NoIS->ME_NoIS Result_NoIS Inaccurate Result ME_NoIS->Result_NoIS A_IS Analyte Signal ME_IS Matrix Effect (Suppression) A_IS->ME_IS SIL_IS SIL-IS Signal SIL_IS->ME_IS Ratio Calculate Ratio (Analyte/SIL-IS) ME_IS->Ratio Result_IS Accurate Result Ratio->Result_IS

Principle of matrix effect compensation using a SIL-IS.
  • Matrix-Matched Calibration: If a SIL-IS for this compound is not available, use matrix-matched calibrators.[12][13][14] This involves preparing your calibration standards in a blank matrix from the same biological source (e.g., plasma, urine) as your samples. This ensures that the standards and samples experience similar matrix effects.

Issue 3: Co-eluting peaks interfering with this compound.

Interfering peaks can arise from the sample matrix or the extraction process and can impact the accuracy of integration.

1. Optimize Chromatographic Conditions:

  • Gradient Modification: Adjust the mobile phase gradient to improve the separation between this compound and the interfering peak. A shallower gradient can increase resolution.

  • Column Chemistry: Try a different column with an alternative stationary phase (e.g., Phenyl-Hexyl instead of C18) to alter selectivity.[18]

  • Mobile Phase Additives: Modify the pH of the mobile phase or add modifiers like formic acid or ammonium formate to improve peak shape and resolution for basic compounds like alkaloids.

2. Enhance Sample Clean-up:

  • Protein Precipitation (PPT): While simple, PPT is often not very clean and can leave many matrix components in the final extract.[20][21][22]

  • Liquid-Liquid Extraction (LLE): Can provide cleaner extracts than PPT. A double LLE, where the sample is first extracted with a non-polar solvent to remove lipids before extracting the analyte with a more polar solvent, can be very effective.[6]

  • Solid-Phase Extraction (SPE): Generally provides the cleanest extracts.[7][23] Using a more selective SPE sorbent or adding extra wash steps can help remove the specific interference.

The table below compares the general effectiveness of common sample preparation techniques in removing matrix components.

Sample Preparation TechniqueSelectivityPhospholipid RemovalThroughputReference
Protein Precipitation (PPT)LowPoorHigh[4][5][21]
Liquid-Liquid Extraction (LLE)ModerateGoodModerate[6][23]
Solid-Phase Extraction (SPE)HighExcellentModerate to High[6][7][23]

This workflow illustrates a decision-making process for troubleshooting interference.

Troubleshooting_Interference Start Interference Observed Check_Chroma Optimize Chromatography? (e.g., gradient, column) Start->Check_Chroma Modify_Chroma Modify LC Method Check_Chroma->Modify_Chroma Yes Check_Cleanup Improve Sample Cleanup? Check_Chroma->Check_Cleanup No Modify_Chroma->Check_Cleanup Modify_Cleanup Switch to SPE or Optimize LLE/SPE Check_Cleanup->Modify_Cleanup Yes Not_Resolved Still Unresolved Check_Cleanup->Not_Resolved No Resolved Interference Resolved Modify_Cleanup->Resolved

Troubleshooting workflow for co-eluting interferences.

References

Technical Support Center: Protocol Refinement for Reproducible Spartioidine Cytotoxicity Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving reproducible results for Spartioidine cytotoxicity assays.

FAQs and Troubleshooting Guide

This section addresses common issues encountered during this compound cytotoxicity experiments in a question-and-answer format.

General Questions

Q1: What is this compound and why are reproducible cytotoxicity results important?

Q2: Which cytotoxicity assays are commonly used for natural products like this compound?

Commonly used assays include the MTT, MTS, WST-1, and LDH assays. These assays measure cell viability or cytotoxicity through different cellular mechanisms. However, it's important to be aware of potential interferences when working with natural products.

Assay-Specific Troubleshooting

MTT Assay

Q3: My MTT assay results show high variability between replicates. What could be the cause?

High variability in MTT assays can stem from several factors:

  • Uneven cell seeding: Ensure a homogenous single-cell suspension before plating.

  • Edge effects: Evaporation in the outer wells of a microplate can concentrate media components and affect cell growth. To mitigate this, avoid using the outer wells or fill them with sterile phosphate-buffered saline (PBS) to maintain humidity.

  • Pipetting errors: Use calibrated pipettes and ensure consistent technique.

  • Incomplete formazan solubilization: Ensure the formazan crystals are completely dissolved before reading the absorbance.

Q4: I am observing a higher-than-expected cell viability in my MTT assay, even at high concentrations of this compound. What could be the reason?

This could be a false-positive result due to the intrinsic properties of this compound. Natural products, particularly those with antioxidant or reducing properties, can directly reduce the MTT tetrazolium salt to formazan, independent of cellular metabolic activity.[1][2][3] This leads to an overestimation of cell viability.

To troubleshoot this:

  • Run a cell-free control: Incubate this compound with MTT reagent in culture medium without cells. If a color change occurs, it indicates direct reduction of MTT by the compound.

  • Wash cells before adding MTT: After the treatment period with this compound, carefully wash the cells with PBS before adding the MTT reagent to remove any residual compound that could interfere with the assay.[1]

  • Use an alternative assay: Consider using an assay with a different detection principle, such as the LDH or a cell counting-based method.

LDH Assay

Q5: The background absorbance in my LDH assay is high in the media-only control. What is the cause?

High background in the LDH assay can be caused by:

  • LDH in serum: The serum used in the culture medium naturally contains LDH, contributing to background signal.[4] Using a lower percentage of serum or serum-free medium during the assay incubation can help reduce this.

  • Phenol red interference: Phenol red in the culture medium can interfere with the absorbance reading. Using phenol red-free medium is recommended.

Q6: My spontaneous LDH release control (untreated cells) shows high absorbance. What does this indicate?

High spontaneous LDH release suggests that the cells were not healthy at the start of the experiment or were damaged during handling.[3]

  • Optimize cell density: A very high cell density can lead to nutrient depletion and cell death.

  • Gentle handling: Avoid vigorous pipetting or centrifugation that can damage cell membranes.

Quantitative Data Summary

To ensure reproducibility, it is crucial to standardize and report key experimental parameters. The following table provides an example of how to structure and present quantitative data for a this compound cytotoxicity assay.

ParameterExperimental Condition 1Experimental Condition 2Control
Cell Line A549MCF-7N/A
Seeding Density (cells/well) 5,0008,000N/A
This compound Concentration (µM) 0, 1, 5, 10, 25, 50, 1000, 1, 5, 10, 25, 50, 100Vehicle (DMSO)
Treatment Duration (hours) 244824, 48
Assay Type MTTLDHN/A
IC50 (µM) [Insert Value][Insert Value]N/A
% Cytotoxicity at 50 µM [Insert Value][Insert Value]N/A
Replicates (n) 333

Experimental Protocols

Detailed methodologies are essential for the reproducibility of experiments.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound (and a vehicle control, e.g., DMSO) and incubate for the desired duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After treatment, remove the media and add 100 µL of fresh serum-free media and 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the MTT solution and add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[1]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

LDH (Lactate Dehydrogenase) Assay Protocol

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Prepare Controls: Include wells for:

    • Spontaneous LDH release: Untreated cells.

    • Maximum LDH release: Cells treated with a lysis buffer.

    • Medium background: Culture medium without cells.

  • Sample Collection: After the treatment period, carefully collect the cell culture supernatant.

  • LDH Reaction: Add the supernatant to a new plate and add the LDH reaction mixture according to the manufacturer's instructions.

  • Absorbance Measurement: Incubate as recommended and measure the absorbance at the specified wavelength (usually around 490 nm).

  • Calculation: Calculate the percentage of cytotoxicity based on the absorbance readings of the experimental, spontaneous, and maximum release controls.

Visualizations

Experimental Workflow for a Standard Cytotoxicity Assay

G Workflow for Cytotoxicity Assay A Cell Seeding B Compound Treatment (this compound) A->B C Incubation B->C D Assay Procedure (e.g., MTT or LDH) C->D E Data Acquisition (Absorbance Reading) D->E F Data Analysis (IC50 Calculation) E->F

Caption: A generalized workflow for performing in vitro cytotoxicity assays.

Troubleshooting Logic for Unexpected MTT Assay Results

G Troubleshooting Unexpected MTT Results Start High Viability at High This compound Concentration Q1 Run Cell-Free Control (this compound + MTT) Start->Q1 Res1 Color Change Observed (Direct MTT Reduction) Q1->Res1 Yes Res2 No Color Change Q1->Res2 No Sol1 Wash Cells Before MTT Use Alternative Assay (LDH) Res1->Sol1 Q2 Check for Low Potency or Experimental Error Res2->Q2 Sol2 Review Protocol, Re-test Compound Purity Q2->Sol2

Caption: A decision tree for troubleshooting unexpectedly high viability in MTT assays.

Potential Signaling Pathway for Pyrrolizidine Alkaloid-Induced Cytotoxicity

G Pyrrolizidine Alkaloid Cytotoxicity Pathway PA Pyrrolizidine Alkaloid (e.g., this compound) Metabolism Metabolic Activation (Liver Enzymes) PA->Metabolism Reactive Reactive Pyrrolic Derivatives Metabolism->Reactive DNA DNA Adducts Reactive->DNA Protein Protein Adducts Reactive->Protein Stress Cellular Stress DNA->Stress Protein->Stress Apoptosis Apoptosis (Cell Death) Stress->Apoptosis

Caption: A simplified diagram of the metabolic activation and cytotoxic mechanism of pyrrolizidine alkaloids.

References

addressing poor recovery of Spartioidine during sample preparation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the sample preparation and analysis of Spartioidine, a pyrrolizidine alkaloid.

Frequently Asked Questions (FAQs)

Q1: What is this compound and in which matrices is it commonly found?

This compound is a pyrrolizidine alkaloid (PA), a class of secondary metabolites produced by various plant species as a defense mechanism.[1] It is commonly found in plants belonging to the Senecio and Adenostyles genera.[2] Therefore, it can be a contaminant in herbal products, teas, honey, and other materials derived from these plants.

Q2: What are the main challenges in achieving good recovery of this compound during sample preparation?

The primary challenges in this compound sample preparation are related to its chemical structure and stability. As a pyrrolizidine alkaloid, it can be susceptible to:

  • pH-dependent degradation: this compound is unstable in alkaline conditions, which can lead to hydrolysis of the ester linkages in its structure.[3]

  • Thermal degradation: High temperatures during extraction and solvent evaporation can cause degradation and reduce recovery.[4]

  • N-Oxide Transformation: this compound can exist as a tertiary amine or its corresponding N-oxide. The N-oxide form is more polar and may require different extraction and cleanup conditions. Furthermore, N-oxides can be unstable and may be reduced to the free base during sample preparation.[4]

  • Matrix Effects: Complex sample matrices can interfere with extraction and subsequent analysis, leading to ion suppression or enhancement in LC-MS analysis.

Q3: Which analytical technique is most suitable for the quantification of this compound?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most common and reliable technique for the quantification of this compound and other pyrrolizidine alkaloids.[5][6] This method offers high sensitivity and selectivity, which is crucial for detecting trace amounts of the analyte in complex matrices.

Troubleshooting Guide: Poor Recovery of this compound

This guide addresses common issues leading to low recovery of this compound and provides systematic troubleshooting steps.

Problem 1: Low this compound Recovery in the Final Extract
Possible Cause Troubleshooting Step Rationale
Inappropriate Extraction Solvent Ensure the use of an acidified polar solvent. A common and effective choice is methanol or ethanol with 0.1-2% formic acid or 0.05 M sulfuric acid.Acidification protonates the nitrogen atom in the pyrrolizidine ring, increasing its solubility in polar solvents.
Degradation due to High pH Maintain an acidic pH throughout the extraction and cleanup process. Avoid using basic solvents or exposing the sample to alkaline conditions.This compound is prone to hydrolysis under alkaline conditions, which breaks down the molecule and leads to poor recovery.[3]
Thermal Degradation Avoid high temperatures during extraction and solvent evaporation. If using heating methods like Soxhlet, monitor the temperature closely. Use a rotary evaporator at a low temperature (e.g., < 40°C) for solvent removal.High temperatures can lead to the degradation of this compound and its N-oxide.[4]
Incomplete Extraction Optimize the extraction time and consider using assisted extraction techniques like sonication or microwave-assisted extraction (MAE) to improve efficiency.These techniques can enhance the penetration of the solvent into the sample matrix, leading to more complete extraction.
Loss during Solid Phase Extraction (SPE) Cleanup Verify the SPE protocol. Ensure proper conditioning of the cartridge, appropriate sample loading flow rate, and correct composition of wash and elution solvents.Incorrect SPE parameters can lead to the analyte being washed away or not being properly eluted from the cartridge. For PAs, a cation-exchange SPE cartridge is often used.[6]
Data Presentation: Representative Recovery of Pyrrolizidine Alkaloids

While specific recovery data for this compound is limited, the following table provides representative recovery rates for pyrrolizidine alkaloids from herbal teas using an optimized LC-MS/MS method, which can be used as a benchmark.

Compound ClassExtraction MethodMatrixAverage Recovery (%)Relative Standard Deviation (RSD) (%)
Pyrrolizidine AlkaloidsAcidified Methanol Extraction followed by SPEHerbal Tea75 - 115< 17

Source: Adapted from general findings for PA analysis in herbal teas.[5] This data is representative of the compound class and not specific to this compound.

Experimental Protocols

Protocol 1: Extraction of this compound from Plant Material
  • Sample Homogenization: Grind the dried plant material to a fine powder (e.g., using a ball mill).

  • Extraction:

    • Weigh 1-2 grams of the homogenized sample into a centrifuge tube.

    • Add 20 mL of extraction solvent (e.g., methanol with 0.1% formic acid or 0.05 M aqueous sulfuric acid).[7]

    • Sonicate the mixture for 15-30 minutes at room temperature.

    • Centrifuge the sample (e.g., at 4000 rpm for 10 minutes) and collect the supernatant.

    • Repeat the extraction process on the pellet with another 20 mL of extraction solvent.

    • Combine the supernatants.

  • Solvent Evaporation: Evaporate the solvent from the combined supernatant under reduced pressure at a temperature below 40°C.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent (e.g., 1 mL of 10% methanol in water) for SPE cleanup.

Protocol 2: Solid Phase Extraction (SPE) Cleanup
  • Cartridge Conditioning: Condition a cation-exchange SPE cartridge (e.g., Oasis MCX) with methanol followed by water.[6]

  • Sample Loading: Load the reconstituted extract onto the SPE cartridge at a slow flow rate (e.g., 1-2 mL/min).

  • Washing: Wash the cartridge with a weak solvent (e.g., 2% formic acid in water) to remove interferences.

  • Elution: Elute the this compound and other PAs with an appropriate solvent, such as 5% ammonium hydroxide in methanol.

  • Final Preparation: Evaporate the eluent to dryness under a gentle stream of nitrogen at a temperature below 40°C. Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.

Mandatory Visualizations

Diagram 1: General Workflow for this compound Analysis

cluster_sample_prep Sample Preparation cluster_cleanup Sample Cleanup cluster_analysis Analysis Homogenization Sample Homogenization (Grinding) Extraction Extraction (Acidified Methanol/Ethanol) Homogenization->Extraction Filtration Filtration/Centrifugation Extraction->Filtration Evaporation Solvent Evaporation Filtration->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution SPE Solid Phase Extraction (SPE) Reconstitution->SPE LCMS LC-MS/MS Analysis SPE->LCMS Data Data Processing & Quantification LCMS->Data

Figure 1: General workflow for the extraction and analysis of this compound.
Diagram 2: Potential Degradation Pathways for this compound

This compound This compound (Tertiary Amine) N_Oxide This compound N-Oxide This compound->N_Oxide Oxidation Hydrolysis_Products Hydrolysis Products (e.g., Necine base and Necic acid) This compound->Hydrolysis_Products Alkaline Hydrolysis (High pH) Other_Degradants Other Degradation Products This compound->Other_Degradants Thermal Degradation (High Temp) N_Oxide->this compound Reduction N_Oxide->Hydrolysis_Products Alkaline Hydrolysis (High pH) N_Oxide->Other_Degradants Thermal Degradation (High Temp)

Figure 2: Potential degradation pathways for this compound during sample preparation.
Diagram 3: Simplified Biosynthetic Pathway of Pyrrolizidine Alkaloids

Arginine L-Arginine / L-Ornithine Putrescine Putrescine Arginine->Putrescine Spermidine Spermidine Putrescine->Spermidine Homospermidine Homospermidine Spermidine->Homospermidine Necine_Base Necine Base (e.g., Retronecine) Homospermidine->Necine_Base PA Pyrrolizidine Alkaloid (e.g., Senecionine N-oxide) Necine_Base->PA Necic_Acid Necic Acid Necic_Acid->PA This compound This compound PA->this compound Isomerization/ Modification

Figure 3: Simplified biosynthetic pathway leading to pyrrolizidine alkaloids like this compound.

References

Technical Support Center: Method Development for Separating Spartioidine N-oxides

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the separation of Spartioidine N-oxides and other related pyrrolizidine alkaloid N-oxides (PANOs).

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the chromatographic separation of this compound N-oxides.

Question: Why am I observing poor peak shape (e.g., tailing or fronting) for my this compound N-oxide peak?

Answer: Poor peak shape for polar, basic compounds like this compound N-oxide is a common issue in reversed-phase chromatography. Here are several potential causes and solutions:

  • Secondary Interactions with Residual Silanols: Free silanol groups on the silica-based stationary phase can interact with the basic nitrogen of the analyte, leading to peak tailing.

    • Solution: Use a base-deactivated column or an end-capped column. Alternatively, adding a competitive base, like a low concentration of triethylamine (TEA), to the mobile phase can mitigate these interactions.

  • Inappropriate Mobile Phase pH: The pH of the mobile phase influences the ionization state of the analyte.

    • Solution: For basic compounds, a mobile phase pH around 3 can protonate the analyte, leading to better interaction with the stationary phase. Conversely, a high pH (around 8-10) can keep the analyte in its neutral form, which can also improve peak shape on certain columns. Experiment with different pH values to find the optimal condition.

  • Column Overload: Injecting too much sample can lead to peak fronting.

    • Solution: Reduce the injection volume or the concentration of the sample.

Question: I am unable to separate this compound N-oxide from its isomers. What can I do?

Answer: The co-elution of isomers is a significant challenge in the analysis of pyrrolizidine alkaloids and their N-oxides.[1] Here are some strategies to improve isomeric separation:

  • Optimize the Stationary Phase:

    • Solution: Not all C18 columns are the same. Try columns with different bonding chemistries or a pentafluorophenyl (PFP) core-shell column, which can offer different selectivity for isomers.[1]

  • Adjust the Mobile Phase Composition:

    • Solution: Vary the organic modifier (e.g., switch between acetonitrile and methanol) and the concentration of additives like formic acid or ammonium formate. Fine-tuning the gradient elution profile with a shallower gradient can also enhance resolution.

  • Modify the Column Temperature:

    • Solution: Temperature can significantly affect the separation of some PANO isomers.[1] Experiment with different column temperatures (e.g., 25°C vs. 40°C) to see if it improves resolution.[1]

  • Consider Ion-Pair Chromatography:

    • Solution: Using an ion-pairing reagent like hexane-1-sulfonic acid can improve the retention and separation of polar, ionic compounds.[2]

Question: My recovery of this compound N-oxide during sample preparation is low. How can I improve it?

Answer: Low recovery is often due to suboptimal extraction or clean-up procedures. PANOs are polar compounds, which influences the choice of solvents and extraction techniques.

  • Extraction Solvent:

    • Solution: Both the free base and N-oxide forms of pyrrolizidine alkaloids dissolve well in methanol and dilute aqueous acids.[3] Ensure your extraction solvent is sufficiently polar. A common approach is to use methanol or an acetonitrile/water mixture.

  • Solid-Phase Extraction (SPE):

    • Solution: Strong cation-exchange (SCX) SPE cartridges are effective for the simultaneous isolation of PAs and PANOs.[2][4] The analytes are loaded onto the cartridge under acidic conditions and eluted with a basic methanolic solution (e.g., methanol with ammonia). This helps to remove interfering non-basic compounds. Recoveries of around 80% have been reported for retrorsine-N-oxide using this method.[2]

  • Analyte Volatility:

    • Solution: Pyrrolizidine alkaloids can be volatile. Avoid excessive heat and harsh evaporation steps during sample preparation to prevent loss of the analyte.[4]

Question: How can I confirm the identity of the this compound N-oxide peak in my chromatogram?

Answer: Mass spectrometry (MS) is the definitive tool for identifying this compound N-oxide.

  • High-Resolution Mass Spectrometry (HRMS):

    • Solution: Use an LC-Q-ToF-MS or Orbitrap system to obtain an accurate mass measurement of the protonated molecule [M+H]+.[5] This allows for the confirmation of the elemental composition.

  • Tandem Mass Spectrometry (MS/MS):

    • Solution: Perform MS/MS experiments to obtain fragmentation patterns. N-oxides can exhibit characteristic losses, such as the loss of an oxygen atom ([M+H-O]+), which can help distinguish them from hydroxylated isomers.[6] Characteristic fragment ions for retronecine-type PAs and their N-oxides include m/z 120 and 138.

  • Distinguishing from Hydroxylated Metabolites:

    • Solution: LC/APCI-MS can be used to differentiate between N-oxides and hydroxylated metabolites. N-oxides often produce distinct [M+H-O]+ ions in APCI-MS, which are not typically observed for hydroxylated compounds.[6]

Frequently Asked Questions (FAQs)

What is a typical starting point for developing an HPLC method for this compound N-oxide?

A good starting point is a reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.9 µm) with a gradient elution using a mobile phase of water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%) to improve peak shape.[7] Detection is typically performed using tandem mass spectrometry (LC-MS/MS) in positive electrospray ionization (ESI) mode.[7]

What are the common challenges in the quantitative analysis of this compound N-oxide?

The main challenges include the potential for co-elution with isomers, which can lead to inaccurate quantification, and matrix effects in complex samples.[1] The lack of commercially available certified reference materials for all PANOs can also be a limitation.

Is it possible to separate this compound N-oxide and its corresponding free base in a single run?

Yes, this can be achieved using ion-pair chromatography. By adding an ion-pairing agent like hexane-1-sulfonic acid to the mobile phase, the retention of both the polar N-oxide and the less polar free base can be modulated to achieve separation on a reversed-phase column.[2] Strong cation-exchange solid-phase extraction can also be used to isolate both forms from a sample.[2][4]

What are the key parameters to monitor in an MS/MS method for this compound N-oxide?

For quantitative analysis using multiple reaction monitoring (MRM), you should monitor the transition from the protonated precursor ion [M+H]+ to one or more characteristic product ions. For retronecine-type PANOs, a common product ion is m/z 120.

Quantitative Data Summary

The following table summarizes typical parameters used in the LC-MS/MS analysis of pyrrolizidine alkaloid N-oxides.

ParameterTypical Value/ConditionReference
Chromatographic Column Reversed-phase C18 (e.g., 100 mm x 2.1 mm, 1.9 µm)[7]
Pentafluorophenyl (PFP) core-shell[1]
Hypersil BDS C8[2][8]
Mobile Phase A Water with 0.1% formic acid[5][9]
Water with 5 mM ammonium formate and 0.1% formic acid[9]
Mobile Phase B Acetonitrile with 0.1% formic acid[5][9]
Flow Rate 0.5 mL/min[9]
Column Temperature 25°C - 45°C[1][9]
Ionization Source Electrospray Ionization (ESI), positive mode[7]
Atmospheric Pressure Chemical Ionization (APCI)[6]
MS/MS Transition [M+H]+ -> m/z 120 (for retronecine-type PANOs)[9]
SPE Sorbent Strong Cation-Exchange (SCX)[2][4]
SPE Eluent Methanol with ammonia[4]
Recovery (retrorsine-N-oxide) ~80%[2]

Detailed Experimental Protocol: Extraction and LC-MS/MS Analysis of this compound N-oxide

This protocol provides a general procedure for the extraction and analysis of this compound N-oxide from a plant matrix.

1. Sample Preparation and Extraction

  • Homogenize the dried plant material to a fine powder.

  • Weigh approximately 1 g of the homogenized sample into a centrifuge tube.

  • Add 10 mL of an extraction solvent (e.g., methanol or acetonitrile/water 75:25 v/v with 0.5% formic acid).[7]

  • Vortex the sample for 1 minute and then shake on a horizontal shaker for 30 minutes.

  • Centrifuge the sample at 4000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube.

2. Solid-Phase Extraction (SPE) Clean-up

  • Condition a strong cation-exchange (SCX) SPE cartridge by passing 5 mL of methanol followed by 5 mL of water.[10]

  • Acidify the sample extract with an appropriate volume of dilute acid (e.g., 0.1 M HCl).

  • Load the acidified extract onto the conditioned SCX cartridge.

  • Wash the cartridge with 5 mL of water to remove neutral and acidic interferences.

  • Dry the cartridge under vacuum.

  • Elute the this compound N-oxide and other basic alkaloids with 5 mL of 2.5% ammonia in methanol.[10]

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.

  • Reconstitute the residue in a suitable volume (e.g., 500 µL) of the initial mobile phase.

3. LC-MS/MS Analysis

  • LC System: A high-performance or ultra-high-performance liquid chromatography system.

  • Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.9 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient to separate the analyte of interest. A starting point could be:

    • 0-1 min: 5% B

    • 1-8 min: 5% to 95% B

    • 8-10 min: 95% B

    • 10.1-12 min: 5% B (re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • MS System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions: Monitor the precursor to product ion transition for this compound N-oxide.

Visualizations

MethodDevelopmentWorkflow cluster_prep Sample Preparation cluster_analysis Chromatographic Separation cluster_detection Detection & Quantification cluster_troubleshooting Troubleshooting Sample Sample Matrix (e.g., Plant Material) Extraction Solvent Extraction (Methanol/Acidified Water) Sample->Extraction Cleanup SPE Clean-up (Strong Cation Exchange) Extraction->Cleanup Recovery Low Recovery Extraction->Recovery LC HPLC / UHPLC (Reversed-Phase C18) Cleanup->LC MobilePhase Mobile Phase Optimization (pH, Organic Modifier) LC->MobilePhase Temp Temperature Control LC->Temp MS Mass Spectrometry (ESI-MS/MS) LC->MS Resolution Isomer Co-elution LC->Resolution PeakShape Poor Peak Shape MobilePhase->PeakShape Quant Quantification (MRM) MS->Quant

Caption: Workflow for method development in separating this compound N-oxides.

References

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for Spartioidine Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two prominent analytical methodologies for the quantification of Spartioidine, a pyrrolizidine alkaloid of significant interest in toxicological and pharmaceutical research. The primary focus is on a validated Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) method, presented alongside a representative High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) method. This comparison aims to assist researchers in selecting the most suitable technique for their specific analytical needs, considering factors such as sensitivity, selectivity, and sample matrix complexity.

Overview of Analytical Techniques

The quantification of this compound presents analytical challenges due to its potential for co-elution with isomers like seneciphylline and the often low concentrations in complex matrices.[1][2] High-performance liquid chromatography (HPLC) is a cornerstone technique for the analysis of pyrrolizidine alkaloids.[3] When coupled with mass spectrometry (MS/MS), it offers high sensitivity and selectivity.[3] HPLC with Diode-Array Detection (DAD) serves as a more accessible alternative, although it may have limitations in sensitivity and specificity.

Comparative Performance of Analytical Methods

The following table summarizes the key performance parameters of a validated UHPLC-MS/MS method and a representative HPLC-DAD method for the quantification of this compound. The UHPLC-MS/MS data is derived from a validated method for a panel of 35 pyrrolizidine alkaloids, including this compound. The HPLC-DAD parameters are representative of methods used for the analysis of pyrrolizidine alkaloids and are intended for comparative purposes.

Performance ParameterUHPLC-MS/MS MethodRepresentative HPLC-DAD Method
**Linearity (R²) **>0.99>0.99
Limit of Detection (LOD) 0.2 µg/kgTypically in the low µg/mL range
Limit of Quantification (LOQ) 0.6 µg/kgTypically in the mid-to-high µg/mL range
Accuracy (% Recovery) 80-110%90-110%
Precision (%RSD) <15%<5%
Specificity High (Mass-based)Moderate (Chromatographic)

Experimental Protocols

Validated UHPLC-MS/MS Method

This method is suitable for the quantification of this compound in complex matrices such as plant-based foods and honey.

1. Sample Preparation (Solid-Phase Extraction)

  • Extraction: Weigh 2.5 g of the homogenized sample and add 10 mL of 0.05 M sulfuric acid. The mixture is then subjected to ultrasonic extraction followed by centrifugation.

  • Clean-up: The supernatant is loaded onto an Oasis MCX SPE cartridge. The cartridge is washed with 2% formic acid and methanol. The analytes are then eluted with 5% ammonium hydroxide in acetonitrile.

  • Reconstitution: The eluate is evaporated to dryness and reconstituted in the initial mobile phase.

2. Chromatographic Conditions

  • Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Methanol

  • Gradient: A linear gradient from 5% to 95% B.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 40 °C

3. Mass Spectrometry Conditions

  • Instrument: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

  • Detection: Multiple Reaction Monitoring (MRM). Specific precursor and product ion transitions for this compound are monitored for quantification and confirmation.

Representative HPLC-DAD Method

This method is a generalized protocol for the quantification of this compound in plant extracts and is intended for comparison.

1. Sample Preparation (Liquid-Liquid Extraction)

  • Extraction: An acid-base liquid-liquid extraction is typically employed to isolate the alkaloid fraction from the plant material.

  • Clean-up: The crude extract may be further purified using solid-phase extraction (SPE) to remove interfering matrix components.

2. Chromatographic Conditions

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and a low pH aqueous buffer (e.g., phosphate buffer or water with formic acid).

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Detection: Diode-array detector monitoring at a wavelength around 220 nm, where pyrrolizidine alkaloids typically exhibit UV absorbance.[2]

Method Validation Workflows

The validation of an analytical method is crucial to ensure its suitability for its intended purpose. The following diagrams illustrate the typical workflows for the validation of the UHPLC-MS/MS and a representative HPLC-DAD method.

HPLC_Validation_Workflow cluster_prep Sample Preparation cluster_analysis UHPLC-MS/MS Analysis cluster_validation Method Validation cluster_report Reporting Sample Sample Extraction Extraction Sample->Extraction Cleanup Clean-up (SPE) Extraction->Cleanup Reconstitution Reconstitution Cleanup->Reconstitution Chromatography Chromatographic Separation Reconstitution->Chromatography MS_Detection MS/MS Detection Chromatography->MS_Detection Linearity Linearity & Range MS_Detection->Linearity Accuracy Accuracy MS_Detection->Accuracy Precision Precision MS_Detection->Precision LOD_LOQ LOD & LOQ MS_Detection->LOD_LOQ Specificity Specificity MS_Detection->Specificity Report Validation Report Linearity->Report Accuracy->Report Precision->Report LOD_LOQ->Report Specificity->Report

Figure 1. Workflow for the validation of the UHPLC-MS/MS method.

Method_Comparison_Workflow cluster_uhplc UHPLC-MS/MS Method cluster_hplc Representative HPLC-DAD Method cluster_comparison Method Comparison U_Sample Sample Preparation (SPE) U_Analysis UHPLC Separation U_Sample->U_Analysis U_Detection Tandem MS Detection U_Analysis->U_Detection U_Data High Sensitivity & Specificity Data U_Detection->U_Data Compare Comparison of Performance Data U_Data->Compare H_Sample Sample Preparation (LLE) H_Analysis HPLC Separation H_Sample->H_Analysis H_Detection Diode-Array Detection H_Analysis->H_Detection H_Data Moderate Sensitivity & Specificity Data H_Detection->H_Data H_Data->Compare

Figure 2. Logical comparison of UHPLC-MS/MS and HPLC-DAD workflows.

Conclusion

The choice between UHPLC-MS/MS and HPLC-DAD for the quantification of this compound will depend on the specific requirements of the analysis. The UHPLC-MS/MS method offers superior sensitivity and specificity, making it the preferred choice for trace-level quantification in complex matrices and for regulatory compliance. The HPLC-DAD method, while less sensitive, can be a cost-effective alternative for screening purposes or for the analysis of samples with higher concentrations of this compound, provided that adequate chromatographic resolution from potential interferences can be achieved. The validation of either method according to established guidelines is essential to ensure the reliability and accuracy of the analytical results.

References

Comparative Cytotoxicity Analysis: Spartioidine vs. Retrorsine

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers, scientists, and drug development professionals on the cytotoxic properties of the pyrrolizidine alkaloids Spartioidine and Retrorsine.

This guide provides a comparative overview of the cytotoxic effects of two pyrrolizidine alkaloids, this compound and Retrorsine. While extensive data is available for Retrorsine, detailing its cytotoxic mechanisms and quantitative effects on various cell lines, there is a notable absence of specific cytotoxic data for this compound in the current scientific literature. This comparison, therefore, presents the comprehensive cytotoxic profile of Retrorsine and discusses the potential cytotoxic properties of this compound based on its structural similarity to other pyrrolizidine alkaloids.

Quantitative Cytotoxicity Data

The following table summarizes the available quantitative data on the cytotoxicity of Retrorsine across different cell lines and experimental conditions. No quantitative cytotoxicity data for this compound has been identified in published studies.

CompoundCell LineAssay DurationCytotoxicity Metric (IC50)Reference
Retrorsine Primary Mouse HepatocytesNot Specified~148 µM[Not Specified]
Primary Rat HepatocytesNot Specified~153 µM[Not Specified]
HepG2-CYP3A472 hours98 µM[Not Specified]
Primary Human Hepatocytes (PHH)24 hours292 µM[Not Specified]

Note: IC50 (Inhibitory Concentration 50) is the concentration of a substance that reduces the viability of a cell population by 50%. Lower IC50 values indicate higher cytotoxicity.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for cytotoxicity assays commonly used for pyrrolizidine alkaloids.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Plate cells (e.g., HepG2) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., Retrorsine) and a vehicle control. Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Caspase-3/7 Activity)

This assay quantifies the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.

  • Cell Seeding and Treatment: Seed and treat cells with the test compound as described for the MTT assay.

  • Reagent Addition: After the incubation period, add a luminogenic substrate for caspase-3/7 to each well.

  • Incubation: Incubate at room temperature for a specified time (e.g., 1 hour) to allow for caspase cleavage of the substrate.

  • Luminescence Measurement: Measure the luminescence using a luminometer. The amount of luminescence is proportional to the amount of caspase-3/7 activity.

  • Data Analysis: Normalize the results to the vehicle control to determine the fold-increase in caspase activity.

Signaling Pathways and Experimental Workflow

Retrorsine-Induced Cytotoxicity Pathway

Retrorsine, like many other pyrrolizidine alkaloids, requires metabolic activation to exert its cytotoxic effects. This process primarily occurs in the liver and involves cytochrome P450 enzymes. The resulting reactive metabolites, dehydropyrrolizidine alkaloids (DHPAs), can form adducts with cellular macromolecules, including DNA, leading to genotoxicity and cell death. Retrorsine has been shown to induce apoptosis through both intrinsic and extrinsic pathways, characterized by the activation of caspases and alterations in the expression of Bcl-2 family proteins.[1]

Retrorsine_Cytotoxicity_Pathway Retrorsine Retrorsine CYP450 Cytochrome P450 (e.g., CYP3A4) Retrorsine->CYP450 Metabolic Activation DHPA Dehydropyrrolizidine Alkaloid (DHPA) CYP450->DHPA DNA_Adducts DNA Adducts DHPA->DNA_Adducts Genotoxicity Apoptosis Apoptosis DHPA->Apoptosis Cellular Stress DNA_Adducts->Apoptosis Cell_Death Cell Death Apoptosis->Cell_Death

Caption: Metabolic activation and cytotoxic pathway of Retrorsine.

General Experimental Workflow for Cytotoxicity Assessment

The following diagram illustrates a typical workflow for assessing the cytotoxicity of a compound.

Cytotoxicity_Workflow cluster_in_vitro In Vitro Assessment cluster_data Data Analysis Cell_Culture Cell Line Selection & Culture Compound_Treatment Compound Treatment (Dose-Response) Cell_Culture->Compound_Treatment Viability_Assay Cell Viability Assay (e.g., MTT, CellTiter-Glo) Compound_Treatment->Viability_Assay Apoptosis_Assay Apoptosis Assay (e.g., Caspase Activity, Annexin V) Compound_Treatment->Apoptosis_Assay IC50 IC50 Determination Viability_Assay->IC50 Mechanism_Study Mechanistic Studies (e.g., Western Blot, qPCR) Apoptosis_Assay->Mechanism_Study Pathway_Analysis Signaling Pathway Analysis Mechanism_Study->Pathway_Analysis

Caption: A generalized workflow for in vitro cytotoxicity testing.

Comparative Discussion

Retrorsine: The available data consistently demonstrates that Retrorsine is a potent cytotoxic and genotoxic agent, particularly after metabolic activation. Its cytotoxicity is structure-dependent and varies across different cell types, with metabolically competent liver cells being particularly susceptible. The mechanism of action involves the formation of DNA adducts and the induction of apoptosis.

This compound: As a pyrrolizidine alkaloid, this compound shares the same basic chemical scaffold as Retrorsine. Pyrrolizidine alkaloids are a well-established class of hepatotoxic compounds.[2] The toxicity of these alkaloids is primarily attributed to their metabolic activation by cytochrome P450 enzymes in the liver to form reactive pyrrolic esters. These metabolites can then bind to cellular macromolecules, leading to cytotoxicity, genotoxicity, and carcinogenicity.

Given the structural similarities and the known toxicological profile of the pyrrolizidine alkaloid class, it is highly probable that this compound also possesses cytotoxic properties that are dependent on metabolic activation. The specific potency and cytotoxic mechanisms of this compound would likely be influenced by the stereochemistry and the nature of the necic acid esterified to the necine base. However, without direct experimental evidence, any claims regarding the specific cytotoxicity of this compound remain speculative.

Conclusion

Retrorsine is a well-characterized cytotoxic pyrrolizidine alkaloid with a clear mechanism of action involving metabolic activation and induction of apoptosis. In stark contrast, there is a significant lack of data on the cytotoxicity of this compound. Based on its classification as a pyrrolizidine alkaloid, a similar mechanism of toxicity is anticipated, but further research is imperative to establish its specific cytotoxic profile and potency. This knowledge gap highlights the need for future studies to isolate and characterize the biological activities of less common pyrrolizidine alkaloids like this compound to better understand their potential risks to human and animal health.

References

Comparative Hepatotoxicity of Pyrrolizidine Alkaloids: A Focus on Spartioidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the hepatotoxicity of pyrrolizidine alkaloids (PAs), with a specific focus on spartioidine in relation to other well-studied PAs. Pyrrolizidine alkaloids are a large group of naturally occurring toxins produced by numerous plant species worldwide. Their consumption, often through herbal remedies or contaminated food, can lead to severe liver damage, a condition known as hepatic sinusoidal obstruction syndrome (HSOS), and in some cases, liver cancer.[1][2][3] The toxicity of these alkaloids is intrinsically linked to their chemical structure and subsequent metabolic activation within the liver.

Executive Summary

The hepatotoxicity of pyrrolizidine alkaloids is primarily mediated by their metabolic activation in the liver by cytochrome P450 (CYP) enzymes into reactive pyrrolic metabolites. These metabolites can form adducts with cellular proteins and DNA, leading to cytotoxicity, genotoxicity, and the induction of apoptosis. While extensive data exists for many PAs, specific quantitative in vitro or in vivo hepatotoxicity data for this compound is limited in the currently available scientific literature. Therefore, this guide will draw comparisons based on the established structure-activity relationships of PAs and available data for structurally related and well-characterized alkaloids such as senecionine, retrorsine, monocrotaline, and intermedine. The general consensus is that 1,2-unsaturated PAs are hepatotoxic, and the type of esterification of the necine base influences the degree of toxicity.[1][4]

Comparative Analysis of Pyrrolizidine Alkaloid Hepatotoxicity

The hepatotoxic potential of a given PA is largely determined by its chemical structure, particularly the presence of a 1,2-unsaturated necine base, which is a prerequisite for metabolic activation to toxic pyrrolic derivatives.[4] The type of esterification at the C7 and C9 positions of the necine base also plays a crucial role in determining the reactivity and, consequently, the toxicity of the resulting metabolites.

Pyrrolizidine AlkaloidChemical StructureTypeAcute Toxicity (LD50, rat, i.p.)In Vitro Cytotoxicity (IC50, HepD Cells)Key Hepatotoxic Features
This compound Macrocyclic DiesterRetronecineData not availableData not availableExpected to be hepatotoxic due to its 1,2-unsaturated macrocyclic diester structure.
Senecionine Macrocyclic DiesterRetronecine65 mg/kg[5]173.71 µM[6]A well-established hepatotoxin and carcinogen.
Retrorsine Macrocyclic DiesterRetronecine35 mg/kg126.55 µM[6]Considered one of the most toxic PAs.
Monocrotaline Monocrotalic Acid EsterRetronecine175 mg/kgData not availableKnown to cause pulmonary arterial hypertension in addition to hepatotoxicity.
Intermedine MonoesterRetronecineData not available239.39 µM[6]Generally considered less toxic than diester PAs.[2]
Lasiocarpine Open-chain DiesterHeliotridine72 mg/kg164.06 µM (as Lycopsamine)[6]A known hepatocarcinogen.

Note: LD50 values can vary depending on the animal model and route of administration. IC50 values are specific to the cell line and experimental conditions used. The data presented is for comparative purposes.

Signaling Pathways in Pyrrolizidine Alkaloid-Induced Hepatotoxicity

The hepatotoxicity of PAs involves a cascade of cellular events initiated by metabolic activation. The following diagram illustrates the key signaling pathways involved.

PA_Hepatotoxicity_Pathway cluster_Metabolism Hepatic Metabolism cluster_Cellular_Damage Cellular Damage PA Pyrrolizidine Alkaloid (PA) CYP450 Cytochrome P450 (e.g., CYP3A4, CYP2B6) PA->CYP450 Oxidation ReactivePyrroles Reactive Pyrrolic Metabolites (Dehydropyrrolizidine Alkaloids) CYP450->ReactivePyrroles Detoxification Detoxification (e.g., Glutathione Conjugation) ReactivePyrroles->Detoxification GSH ProteinAdducts Protein Adducts ReactivePyrroles->ProteinAdducts Covalent Binding DNAAdducts DNA Adducts ReactivePyrroles->DNAAdducts Covalent Binding OxidativeStress Oxidative Stress (ROS Generation) ReactivePyrroles->OxidativeStress Excretion Excretion Detoxification->Excretion HepatocyteInjury Hepatocyte Injury & Necrosis ProteinAdducts->HepatocyteInjury Apoptosis Apoptosis DNAAdducts->Apoptosis OxidativeStress->Apoptosis Apoptosis->HepatocyteInjury

Figure 1. Signaling pathway of pyrrolizidine alkaloid-induced hepatotoxicity.

Experimental Protocols

The assessment of PA hepatotoxicity relies on a combination of in vivo and in vitro experimental models.

In Vitro Cytotoxicity Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a PA in a liver-derived cell line.

Methodology:

  • Cell Culture: Human hepatoma cell lines (e.g., HepG2, HepaRG) or primary hepatocytes are cultured in appropriate media and conditions until they reach a suitable confluency.

  • Compound Treatment: The cells are treated with a range of concentrations of the test PA (e.g., this compound) and control PAs for a specified period (e.g., 24, 48, or 72 hours).

  • Viability Assessment: Cell viability is measured using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS assay. The absorbance is read using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Animal Studies

Objective: To evaluate the acute hepatotoxicity and determine the median lethal dose (LD50) of a PA in an animal model.

Methodology:

  • Animal Model: Typically, rodents such as rats or mice are used.

  • Dosing: Graded doses of the PA are administered to different groups of animals, usually via intraperitoneal (i.p.) or oral gavage routes. A control group receives the vehicle only.

  • Observation: The animals are observed for a set period (e.g., 7-14 days) for clinical signs of toxicity and mortality.

  • Pathology: At the end of the study, blood samples are collected for clinical chemistry analysis (e.g., ALT, AST levels), and the liver is harvested for histopathological examination.

  • LD50 Calculation: The LD50 value is calculated using statistical methods, such as the probit analysis, based on the mortality data.

Experimental Workflow for Comparative Hepatotoxicity Assessment

The following diagram outlines a typical workflow for comparing the hepatotoxicity of different PAs.

Experimental_Workflow cluster_InVitro In Vitro Assessment cluster_InVivo In Vivo Assessment CellCulture Hepatocyte Cell Culture (e.g., HepG2, Primary Hepatocytes) Treatment Treatment with PAs (this compound vs. Others) CellCulture->Treatment Cytotoxicity Cytotoxicity Assays (MTT, LDH) Treatment->Cytotoxicity Genotoxicity Genotoxicity Assays (Comet, Micronucleus) Treatment->Genotoxicity Metabolism Metabolism Studies (Liver Microsomes, S9 Fractions) Treatment->Metabolism DataAnalysis_InVitro IC50 Determination & Comparative Analysis Cytotoxicity->DataAnalysis_InVitro Genotoxicity->DataAnalysis_InVitro Metabolism->DataAnalysis_InVitro FinalComparison Overall Hepatotoxicity Comparison DataAnalysis_InVitro->FinalComparison AnimalModel Animal Model (e.g., Rats, Mice) Dosing PA Administration (i.p., oral) AnimalModel->Dosing Observation Clinical Observation & Blood Sampling (ALT, AST) Dosing->Observation Histopathology Liver Histopathology Dosing->Histopathology DataAnalysis_InVivo LD50 Determination & Pathological Scoring Observation->DataAnalysis_InVivo Histopathology->DataAnalysis_InVivo DataAnalysis_InVivo->FinalComparison

Figure 2. Experimental workflow for comparative hepatotoxicity assessment of PAs.

Conclusion

The hepatotoxicity of pyrrolizidine alkaloids is a significant concern for human and animal health. The toxic potential of these compounds is dictated by their chemical structure, which influences their metabolic activation to reactive pyrrolic species. While direct quantitative hepatotoxicity data for this compound is currently scarce, its structural classification as a 1,2-unsaturated macrocyclic diester strongly suggests a hepatotoxic potential comparable to other well-known toxic PAs like senecionine and retrorsine. Further research is warranted to definitively characterize the hepatotoxic profile of this compound and to provide a more precise comparison with other members of this extensive class of natural toxins. The experimental protocols and workflows outlined in this guide provide a framework for conducting such comparative studies, which are essential for risk assessment and the development of potential mitigation strategies.

References

comparative metabolic profiling of Spartioidine and seneciphylline

Author: BenchChem Technical Support Team. Date: November 2025

A detailed comparison of the metabolic profiles of Spartioidine and Seneciphylline, two structurally similar pyrrolizidine alkaloids (PAs), is crucial for understanding their respective toxicities and potential as therapeutic agents. Both compounds are known for their potential hepatotoxicity, a characteristic feature of many PAs. This guide provides an objective comparison based on available experimental data, focusing on their metabolic pathways, effects on metabolizing enzymes, and resultant toxicity.

Overview of Pyrrolizidine Alkaloid Metabolism

Pyrrolizidine alkaloids are metabolized primarily in the liver, undergoing a series of enzymatic reactions that can lead to either detoxification or bioactivation.[1] The key metabolic pathways include:

  • Hydrolysis: Esterases can hydrolyze PAs into their constituent necine bases and necic acids, which are generally non-toxic and readily excreted.[1]

  • N-oxidation: Cytochrome P450 monooxygenases (CYPs) and flavin-containing monooxygenases (FMOs) can convert the tertiary amine of the necine base to an N-oxide. This is typically a detoxification pathway, as N-oxides are more water-soluble and easily excreted.[2][3] However, N-oxides can be reduced back to the parent PA, creating a metabolic reservoir.[2]

  • Dehydrogenation: CYPs can also dehydrogenate the necine base to form highly reactive pyrrolic esters (dehydroalkaloids).[1][4] These electrophilic metabolites are responsible for the characteristic hepatotoxicity of PAs, as they can readily form adducts with cellular macromolecules like proteins and DNA.[1][5][6]

Comparative Quantitative Data

While specific comparative metabolic data for this compound is limited, a study on the metabolism of Seneciphylline in isolated perfused rat liver provides valuable quantitative insights.[7] The data from this study is summarized below, offering a benchmark for understanding the metabolic fate of this class of PAs.

Metabolite/ParameterSeneciphyllineRetrorsineMonocrotalineTrichodesmine
PA removed by liver (%) 73936855
Bound pyrroles (nmol/g liver) 11019555115
Dehydroalkaloid released (nmol/g liver) 110120250440
GSDHP released into bile (nmol/g liver) 42088012080
DHP released into bile (nmol/g liver) 1201803010
Bile flow (% of control) 150150100100

Data extracted from a study using isolated perfused rat liver.[7] GSDHP: 7-glutathionyl-6,7-dihydro-1-hydroxymethyl-5H-pyrrolizine (a detoxification product) DHP: 6,7-dihydro-7-hydroxy-1-hydroxymethyl-5H-pyrrolizine (a less toxic hydrolysis product of dehydroalkaloids)

Metabolic Pathways and Bioactivation

Based on the general understanding of PA metabolism and the available data for Seneciphylline, the following metabolic pathways can be proposed for both this compound and Seneciphylline.

cluster_0 Metabolic Pathways of this compound and Seneciphylline PA This compound / Seneciphylline N_Oxide N-Oxide (Detoxification) PA->N_Oxide CYPs, FMOs Hydrolysis_Products Necine Base + Necic Acid (Detoxification) PA->Hydrolysis_Products Esterases Dehydroalkaloid Dehydroalkaloid (Pyrrolic Ester) (Bioactivation) PA->Dehydroalkaloid CYPs Protein_Adducts Protein Adducts (Hepatotoxicity) Dehydroalkaloid->Protein_Adducts DNA_Adducts DNA Adducts (Genotoxicity) Dehydroalkaloid->DNA_Adducts GSH_Conjugate Glutathione Conjugate (Detoxification) Dehydroalkaloid->GSH_Conjugate GSTs

Caption: Generalized metabolic pathways for this compound and Seneciphylline.

Experimental Protocols

The following is a summary of the experimental protocol used in the comparative study of Seneciphylline metabolism in isolated perfused rat liver, which serves as a representative methodology for such investigations.[7]

1. Liver Perfusion:

  • Livers from male Sprague-Dawley rats were isolated and perfused in a recirculating system.

  • The perfusion medium consisted of Krebs-Henseleit bicarbonate buffer containing 3% bovine serum albumin, 10 mM glucose, and erythrocytes to a hematocrit of 20%.

  • The pyrrolizidine alkaloid (Seneciphylline, Retrorsine, Monocrotaline, or Trichodesmine) was added to the perfusate to a final concentration of 0.5 mM.

  • The perfusion was carried out for 1 hour, with samples of perfusate and bile collected at regular intervals.

2. Metabolite Analysis:

  • Pyrrolic metabolites in the perfusate, bile, and liver homogenates were determined colorimetrically using Ehrlich's reagent.

  • Specific metabolites, such as the glutathione conjugate (GSDHP) and the hydrolysis product (DHP), were separated and quantified by high-performance liquid chromatography (HPLC).

3. Workflow Diagram:

cluster_1 Experimental Workflow for PA Metabolism Study Start Isolate Rat Liver Perfuse Perfuse with PA (0.5 mM, 1 hr) Start->Perfuse Collect Collect Perfusate and Bile Samples Perfuse->Collect Homogenize Homogenize Liver Tissue Perfuse->Homogenize Analyze Colorimetric Assay (Ehrlich's Reagent) Collect->Analyze Homogenize->Analyze Separate HPLC Separation and Quantification Analyze->Separate End Determine Metabolite Concentrations Separate->End

Caption: Workflow for studying PA metabolism in perfused liver.

Effects on Drug-Metabolizing Enzymes

Studies on Seneciphylline have shown that it can modulate the activity of hepatic drug-metabolizing enzymes. In rats, oral administration of Seneciphylline led to a significant increase in the activities of epoxide hydrase and glutathione-S-transferase, while causing a reduction in cytochrome P-450 and related monooxygenase activities.[8] This suggests that Seneciphylline can influence its own metabolism and that of other xenobiotics. The impact of this compound on these enzyme systems has not been specifically reported, but a similar effect can be anticipated due to its structural similarity to Seneciphylline.

Toxicity Profile

The toxicity of this compound and Seneciphylline is directly linked to their metabolic bioactivation to reactive pyrrolic esters. Seneciphylline has been shown to induce severe liver injury in mice through apoptosis.[9][10] This process involves the disruption of mitochondrial homeostasis, leading to the release of cytochrome c and the activation of c-Jun N-terminal kinase (JNK).[9][10]

The formation of hepatic pyrrole-protein adducts is a key event in PA-induced liver injury.[6] The level of these adducts has been shown to correlate with the severity of hepatotoxicity.[6] Given that both this compound and Seneciphylline possess the 1,2-unsaturated necine base structure required for the formation of dehydroalkaloids, both are expected to exhibit hepatotoxicity through a similar mechanism.[4][11]

Conclusion

The metabolic profiles of this compound and Seneciphylline are expected to be very similar, characterized by a balance between detoxification pathways (N-oxidation and hydrolysis) and a bioactivation pathway (dehydrogenation to pyrrolic esters). The available quantitative data for Seneciphylline indicates that a significant portion of the parent compound is converted to reactive metabolites that can bind to liver proteins, leading to hepatotoxicity. While specific experimental data for this compound is lacking, its structural similarity to Seneciphylline strongly suggests that it undergoes similar metabolic transformations and possesses a comparable toxicity profile. Further research is needed to provide a direct quantitative comparison of the metabolic fates of these two pyrrolizidine alkaloids.

References

Validating the Mechanism of Action of Spartioidine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spartioidine is a pyrrolizidine alkaloid (PA), a class of naturally occurring compounds found in numerous plant species. While the broader class of PAs is known for its potential hepatotoxicity, understanding the specific mechanism of action of individual alkaloids like this compound is crucial for assessing its toxicological profile and potential therapeutic applications. This guide provides a comparative overview of the presumed mechanism of action of this compound, drawing upon experimental data from structurally similar and well-studied PAs. Due to the limited availability of direct experimental data for this compound, this guide utilizes information from related retronecine-type PAs, such as senecionine and retrorsine, to infer its biological activities.

Comparative Analysis of Cytotoxicity

The cytotoxicity of pyrrolizidine alkaloids is a key indicator of their potential toxicity. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency in inhibiting a specific biological or biochemical function. The table below summarizes the available IC50 values for PAs structurally related to this compound in various cell lines. This data provides a basis for comparing the potential cytotoxicity of this compound.

Pyrrolizidine AlkaloidCell LineExposure Time (h)IC50 (µM)Reference
SenecionineHuh-7.548Not specified, but showed concentration-dependent cytotoxicity[1]
SenecionineHepaRGNot specified> 250[2]
SeneciphyllineHuh-7.548Not specified, but showed concentration-dependent cytotoxicity[1]
MonocrotalineHuh-7.548Not specified, but showed concentration-dependent cytotoxicity[1]
RetrorsineHepaRG24> 800[3]
LasiocarpineHepG2-CYP3A42412.6[4]
EchimidineHepG2-CYP3A424~40[4]
RiddelliineHepG2-CYP3A424~70[4]

Presumed Mechanism of Action of this compound

The mechanism of action of this compound is presumed to follow the general pathway established for toxic retronecine-type pyrrolizidine alkaloids. This multi-faceted process involves metabolic activation, induction of oxidative stress, covalent binding to cellular macromolecules leading to genotoxicity, and subsequent activation of apoptotic pathways.

Metabolic Activation

The toxicity of this compound is dependent on its metabolic activation by cytochrome P450 enzymes in the liver. This process converts the parent alkaloid into highly reactive pyrrolic esters (dehydropyrrolizidine alkaloids). These electrophilic metabolites can then interact with cellular nucleophiles.

Metabolic_Activation This compound This compound (Inactive) CYP450 Cytochrome P450 (e.g., CYP3A4) This compound->CYP450 Metabolism ReactiveMetabolite Dehydropyrrolizidine Alkaloid (Reactive) CYP450->ReactiveMetabolite

Metabolic activation of this compound.
Oxidative Stress

The reactive metabolites of this compound can lead to the depletion of cellular antioxidants, such as glutathione (GSH), and the overproduction of reactive oxygen species (ROS). This imbalance results in oxidative stress, which can damage cellular components like lipids, proteins, and DNA.

Oxidative_Stress ReactiveMetabolite Reactive Metabolite GSH_Depletion GSH Depletion ReactiveMetabolite->GSH_Depletion ROS_Increase Increased ROS ReactiveMetabolite->ROS_Increase Cellular_Damage Cellular Damage (Lipid Peroxidation, Protein Oxidation) GSH_Depletion->Cellular_Damage ROS_Increase->Cellular_Damage Genotoxicity ReactiveMetabolite Reactive Metabolite DNA DNA ReactiveMetabolite->DNA Covalent Binding DNA_Adducts DNA Adducts DNA->DNA_Adducts Genotoxicity Genotoxicity (Mutations, Chromosomal Damage) DNA_Adducts->Genotoxicity Apoptosis_Pathway Cellular_Damage Cellular Damage (Oxidative Stress, DNA Damage) Mitochondria Mitochondria Cellular_Damage->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Cytochrome c release Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

References

Cross-Validation of Spartioidine Quantification Across Diverse Analytical Platforms: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of three common analytical platforms for the quantification of Spartioidine, a pyrrolizidine alkaloid of toxicological concern. The data and protocols presented herein are intended to assist researchers, scientists, and drug development professionals in selecting the most suitable analytical methodology for their specific research needs. This document outlines the performance of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Enzyme-Linked Immunosorbent Assay (ELISA), supported by experimental data from various studies.

Quantitative Performance Comparison

The selection of an analytical platform for this compound quantification is a critical decision, influenced by factors such as sensitivity, specificity, sample matrix, and throughput requirements. The following table summarizes the key quantitative performance parameters for LC-MS/MS, GC-MS, and ELISA based on published validation data for pyrrolizidine alkaloids, including this compound.

ParameterLC-MS/MSGC-MSELISA
Limit of Detection (LOD) 0.005 - 0.75 µg/kg[1][2]~1 µg/kg[3]< 25 µg/kg[4][5][6]
Limit of Quantification (LOQ) 0.009 - 2.5 µg/kg[1][2]1 - 10 µg/kg[3]~25 µg/kg[4][5][6]
Recovery 64.5 - 127%[1][2][7]72.7 - 94.4%[3]Data not consistently reported
Precision (%RSD) < 15%[1][7]3.9 - 18.1%[3]Data not consistently reported
Specificity HighHighModerate to High (potential for cross-reactivity)
Throughput Moderate to HighLow to ModerateHigh
N-oxide Detection DirectRequires reduction stepRequires reduction step

Experimental Protocols

Detailed methodologies are essential for the replication and validation of analytical results. This section provides an overview of the typical experimental protocols for the quantification of this compound and other pyrrolizidine alkaloids using LC-MS/MS, GC-MS, and ELISA.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific method for the quantification of pyrrolizidine alkaloids.[1][8]

1. Sample Preparation:

  • Extraction: Samples (e.g., honey, milk, tea, feed) are typically extracted using an acidified aqueous solution (e.g., 0.05 M sulfuric acid or 2% formic acid in water).[1][7]

  • Purification: The extract is then purified using solid-phase extraction (SPE) with a cation exchange cartridge (e.g., MCX).[1] The alkaloids are eluted with an ammoniated organic solvent.

  • Concentration: The eluate is evaporated to dryness and reconstituted in a suitable solvent for LC-MS/MS analysis.[1]

2. Chromatographic Separation:

  • Column: A reversed-phase C18 column is commonly used.

  • Mobile Phase: A gradient elution with a mobile phase consisting of water and methanol or acetonitrile, both containing a small amount of formic acid or ammonium formate, is typically employed.

  • Flow Rate: A flow rate of 0.3 - 0.6 mL/min is common.[7]

3. Mass Spectrometric Detection:

  • Ionization: Electrospray ionization (ESI) in positive ion mode is used.

  • Analysis Mode: Multiple Reaction Monitoring (MRM) is utilized for its high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for each analyte.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for the quantification of pyrrolizidine alkaloids, though it requires a derivatization step.[3][9]

1. Sample Preparation:

  • Extraction and Purification: Similar to the LC-MS/MS protocol, samples are extracted with an acidic solution and purified using SPE.

  • Reduction of N-oxides: Since GC-MS is not suitable for the direct analysis of non-volatile N-oxides, a reduction step is necessary to convert them to their corresponding tertiary alkaloids.

  • Derivatization: The hydroxyl groups of the alkaloids are derivatized to make them more volatile. Common derivatizing agents include N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or heptafluorobutyric anhydride (HFBA).[3]

2. GC Separation:

  • Column: A capillary column with a non-polar stationary phase is typically used.

  • Carrier Gas: Helium is the most common carrier gas.

  • Temperature Program: A temperature gradient is used to separate the derivatized alkaloids.

3. MS Detection:

  • Ionization: Electron ionization (EI) is typically used.

  • Analysis Mode: The mass spectrometer can be operated in either full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity in quantification.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a high-throughput immunoassay that can be used for the screening of pyrrolizidine alkaloids.[4][5][6]

1. Sample Preparation:

  • Extraction: A simple extraction with a suitable buffer is performed.

  • Reduction of N-oxides: Similar to GC-MS, a zinc reduction step can be included to also detect the N-oxide forms of the alkaloids.[4][5][6]

  • Dilution: The extract is diluted in an assay buffer.

2. ELISA Procedure:

  • Assay Format: A competitive ELISA format is typically used, where the sample competes with a labeled antigen for a limited number of antibody binding sites.

  • Antibody: Polyclonal or monoclonal antibodies with specificity towards a group of pyrrolizidine alkaloids are used.

  • Detection: The signal is generated by an enzymatic reaction and is inversely proportional to the concentration of the analyte in the sample.

Visualizing the Cross-Validation Workflow and Platform Comparison

To better illustrate the relationships and processes described, the following diagrams were generated using Graphviz.

CrossValidationWorkflow cluster_sample Sample Cohort cluster_platforms Analytical Platforms cluster_data Data Analysis cluster_outcome Outcome Sample Homogenized Sample Pool LCMS LC-MS/MS Sample->LCMS GCMS GC-MS Sample->GCMS ELISA ELISA Sample->ELISA QuantData Quantitative Data LCMS->QuantData GCMS->QuantData ELISA->QuantData Stats Statistical Comparison (e.g., Correlation, Bland-Altman) QuantData->Stats Conclusion Platform Performance Assessment Stats->Conclusion PlatformComparison cluster_attributes Key Attributes LCMS LC-MS/MS High Sensitivity High Specificity Direct N-oxide analysis Sensitivity Sensitivity LCMS->Sensitivity ++ Specificity Specificity LCMS->Specificity ++ Throughput Throughput LCMS->Throughput + Workflow Workflow Complexity LCMS->Workflow - GCMS GC-MS High Specificity Requires Derivatization Measures total PAs after reduction GCMS->Sensitivity + GCMS->Specificity ++ GCMS->Throughput - GCMS->Workflow -- ELISA ELISA High Throughput Screening Application Potential Cross-reactivity ELISA->Sensitivity - ELISA->Specificity +/- ELISA->Throughput ++ ELISA->Workflow ++

References

A Comparative Analysis of the In Vitro and In Vivo Toxicity of Spartioidine

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive examination of the cytotoxic and systemic toxic effects of the pyrrolizidine alkaloid, Spartioidine, based on available data for its stereoisomer, seneciphylline.

For Researchers, Scientists, and Drug Development Professionals.

Introduction

This compound is a pyrrolizidine alkaloid (PA), a class of natural compounds known for their potential hepatotoxicity. As a stereoisomer of seneciphylline, its toxicological profile is expected to be comparable. This guide provides a detailed comparison of the in vitro and in vivo toxicity of this compound, drawing upon experimental data available for seneciphylline to elucidate its potential cytotoxic mechanisms and systemic effects. The information presented herein is intended to inform risk assessment and guide future research in the development of therapeutic agents and safety evaluations of natural products.

Chemical Structure and Classification

This compound is classified as a macrocyclic diester pyrrolizidine alkaloid. PAs of this structural class, particularly those with a 1,2-unsaturated necine base, are known to exhibit significant toxicity. The bioactivation of these compounds by cytochrome P450 enzymes in the liver is a critical step in their toxic mechanism of action.

In Vitro Toxicity

The in vitro toxicity of this compound, inferred from studies on its stereoisomer seneciphylline, has been evaluated in various cell lines, primarily focusing on hepatocytes due to the known hepatotoxicity of pyrrolizidine alkaloids.

Cytotoxicity Data

Studies on seneciphylline have demonstrated its cytotoxic effects across different cell types. The following table summarizes the available quantitative data.

Cell LineAssayEndpointResultReference
Human Hepatoma (Huh-7.5)MTT AssayCell ViabilityDose-dependent decrease[1]
Chicken Hepatocyte (CRL-2118)Cytotoxicity AssayCell ViabilitySeneciphylline is highly cytotoxic[2][3]
Primary Mouse HepatocytesApoptosis AssayApoptosis Induction5-50 µM induces apoptosis[2][4]
Primary Human HepatocytesApoptosis AssayApoptosis Induction5-50 µM induces apoptosis[2][4]

Note: Specific IC50 values for seneciphylline were not explicitly stated in the reviewed literature abstracts; however, the data indicates a high degree of cytotoxicity.

Experimental Protocols

Cell Viability Assessment (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.

  • Cell Seeding: Human hepatoma Huh-7.5 cells are seeded into 96-well plates at a specified density and allowed to adhere overnight.

  • Compound Exposure: Cells are treated with varying concentrations of seneciphylline (as a proxy for this compound) and incubated for a defined period (e.g., 48 hours).

  • MTT Addition: MTT solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage of the control (untreated) cells.[1]

Apoptosis Induction in Primary Hepatocytes

  • Hepatocyte Isolation: Primary hepatocytes are isolated from mice or human liver tissue via collagenase perfusion.

  • Cell Culture: Isolated hepatocytes are cultured in appropriate media.

  • Compound Treatment: Cells are treated with seneciphylline (5-50 µM) for a specified duration.

  • Apoptosis Detection: Apoptosis is assessed using methods such as Annexin V/Propidium Iodide (PI) staining followed by flow cytometry, or by western blot analysis of apoptosis-related proteins (e.g., caspases, Bcl-2 family proteins).[2][4]

In Vivo Toxicity

In vivo studies provide critical information on the systemic toxicity, target organs, and lethal doses of a compound. The data for this compound is based on studies conducted with its stereoisomer, seneciphylline.

Acute Toxicity Data
SpeciesRoute of AdministrationEndpointDose/ResultReference
MouseOralSevere Liver Injury70 mg/kg[2][4]
RatOralLD50 (Predicted)264 mg/kg[5]
Experimental Protocols

Acute Oral Toxicity Study in Mice

  • Animal Model: Male C57BL/6 mice are used.

  • Compound Administration: A single oral dose of seneciphylline (70 mg/kg) is administered by gavage.

  • Observation: Animals are monitored for clinical signs of toxicity and mortality over a period of several days.

  • Histopathology: At the end of the study period, animals are euthanized, and liver tissues are collected for histopathological examination to assess the extent of liver injury.[2][4]

Determination of Oral LD50 (Up-and-Down Procedure - Example Protocol)

  • Animal Model: Wistar rats are typically used.

  • Dosing: A single animal is dosed at a starting dose level.

  • Observation: The animal is observed for a defined period (e.g., 48 hours) for signs of toxicity and mortality.

  • Dose Adjustment: If the animal survives, the next animal is dosed at a higher dose. If the animal dies, the next is dosed at a lower dose. This process is continued until the reversal of the outcome is observed in a sufficient number of animals.

  • LD50 Calculation: The LD50 is calculated using statistical methods based on the pattern of outcomes.

Mechanism of Toxicity: Signaling Pathways

The toxicity of this compound, like other toxic pyrrolizidine alkaloids, is initiated by its metabolic activation in the liver by cytochrome P450 enzymes, particularly CYP3A4 in humans. This bioactivation leads to the formation of highly reactive pyrrolic metabolites.

These reactive metabolites can then cause cellular damage through multiple mechanisms, including:

  • Alkylation of Cellular Macromolecules: The electrophilic pyrrolic metabolites can bind to DNA, proteins, and other cellular components, leading to cellular dysfunction and necrosis.

  • Induction of Oxidative Stress: The metabolic process can generate reactive oxygen species (ROS), leading to oxidative stress and damage to cellular structures.

  • Mitochondria-Mediated Apoptosis: Seneciphylline has been shown to induce apoptosis by disrupting mitochondrial homeostasis. This involves mitochondrial depolarization, loss of mitochondrial membrane potential (MMP), and the release of cytochrome c. The activation of c-Jun N-terminal kinase (JNK) is also implicated in this pathway.[2][4]

Visualizing the Toxicity Pathway

The following diagrams illustrate the key steps in the metabolic activation and the subsequent induction of apoptosis by this compound/seneciphylline.

Metabolic Activation of this compound This compound This compound CYP450 Cytochrome P450 (e.g., CYP3A4) This compound->CYP450 Metabolism in Liver ReactiveMetabolites Reactive Pyrrolic Metabolites (Dehydropyrrolizidine Alkaloids) CYP450->ReactiveMetabolites Bioactivation CellularDamage Cellular Damage (Alkylation of DNA, proteins) ReactiveMetabolites->CellularDamage

Caption: Metabolic activation of this compound by Cytochrome P450 enzymes.

Mitochondria-Mediated Apoptosis Seneciphylline Seneciphylline Mitochondria Mitochondrial Disruption (Depolarization, MMP Loss) Seneciphylline->Mitochondria JNK JNK Activation Seneciphylline->JNK CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspases Caspase Activation CytochromeC->Caspases JNK->Mitochondria Apoptosis Apoptosis Caspases->Apoptosis

Caption: Signaling pathway of seneciphylline-induced apoptosis.

Experimental Workflow Diagram

The following diagram outlines a typical workflow for assessing the in vitro cytotoxicity of a compound like this compound.

In Vitro Cytotoxicity Workflow Start Start: Cell Culture Seeding Seed Cells in 96-well Plates Start->Seeding Treatment Treat with this compound (Varying Concentrations) Seeding->Treatment Incubation Incubate for 24-48h Treatment->Incubation Assay Perform Cytotoxicity Assay (e.g., MTT) Incubation->Assay Data Measure Absorbance/ Fluorescence Assay->Data Analysis Data Analysis (Calculate IC50) Data->Analysis End End: Results Analysis->End

References

A Comparative Guide to Analytical Method Validation for Total Alkaloid Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of total alkaloids is a critical aspect of quality control in the pharmaceutical and herbal industries. This guide provides a comparative overview of common analytical methods used for this purpose, with a focus on the validation parameters outlined by the International Conference on Harmonisation (ICH) guidelines.[1][2][3][4][5][6][7] By presenting experimental data and detailed protocols, this document aims to assist researchers in selecting the most appropriate method for their specific needs.

Core Validation Parameters

Analytical method validation ensures that a chosen procedure is suitable for its intended purpose, providing reliable, reproducible, and accurate data.[3] The key parameters for validation, as stipulated by ICH guidelines, include:

  • Accuracy: The closeness of test results to the true value.[1][2]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[1][8] This is further divided into repeatability (intra-assay precision) and intermediate precision.[8]

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components that may be expected to be present.[1][2]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[1][2][8]

  • Range: The interval between the upper and lower concentrations of an analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[2]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[1][2]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[1][2][9]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[1][2]

Comparison of Analytical Techniques

Several analytical techniques are employed for the quantification of total alkaloids, each with its own set of advantages and limitations. The most common methods include UV-Visible (UV-Vis) Spectrophotometry, High-Performance Liquid Chromatography (HPLC), and High-Performance Thin-Layer Chromatography (HPTLC).

Table 1: Comparison of Analytical Methods for Total Alkaloid Quantification

ParameterUV-Vis SpectrophotometryHigh-Performance Liquid Chromatography (HPLC)High-Performance Thin-Layer Chromatography (HPTLC)
Principle Measures the absorbance of light by the alkaloid-reagent complex.[10][11][12]Separates alkaloids based on their interaction with a stationary phase, followed by detection.Separates alkaloids on a plate, followed by densitometric quantification.[13]
Specificity Lower, prone to interference from other compounds that absorb at the same wavelength.[14]High, provides good separation of individual alkaloids and from excipients.[15]Good, can separate multiple components simultaneously.[13]
Sensitivity Moderate.High.[15]Moderate to High.
Linearity (R²) (Typical) > 0.99> 0.999> 0.99
Accuracy (% Recovery) (Typical) 95-105%98-102%[16]97-103%
Precision (%RSD) (Typical) < 5%< 2%< 3%
Cost LowHighModerate
Throughput HighLow to ModerateHigh
Ease of Use SimpleComplexModerate

Experimental Protocols

Below are detailed methodologies for the key experiments cited in the validation of analytical methods for total alkaloid quantification.

UV-Visible Spectrophotometric Method

This method is often based on the formation of a colored complex between the alkaloids and a reagent, such as Bromocresol Green (BCG).[10][17]

Protocol:

  • Sample Preparation:

    • Extract a known weight of the plant material or drug product with a suitable solvent (e.g., ethanol acidified with sulfuric acid).[18]

    • Filter the extract and adjust the pH to the desired range for complex formation.

  • Standard Preparation:

    • Prepare a stock solution of a reference standard alkaloid (e.g., atropine, harmine) in the same solvent.[10][11]

    • Prepare a series of calibration standards by diluting the stock solution.

  • Complex Formation:

    • To both sample and standard solutions, add the BCG solution and a buffer (e.g., phosphate buffer pH 4.7).[10]

    • Extract the formed alkaloid-BCG complex into an organic solvent like chloroform.[10]

  • Measurement:

    • Measure the absorbance of the chloroform layer at the wavelength of maximum absorption (e.g., 470 nm for BCG complex).[10]

    • Construct a calibration curve by plotting the absorbance of the standards versus their concentrations.

    • Determine the concentration of total alkaloids in the sample from the calibration curve.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a powerful technique for the separation and quantification of individual or total alkaloids.[15]

Protocol:

  • Sample Preparation:

    • Extract the alkaloids from the sample matrix using a suitable extraction method (e.g., acid-base extraction, solid-phase extraction).[15]

    • Filter the extract through a 0.45 µm membrane filter before injection.

  • Standard Preparation:

    • Prepare a stock solution of the reference standard alkaloid in the mobile phase.

    • Prepare a series of calibration standards by diluting the stock solution.

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column is commonly used.[16]

    • Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile, methanol) and an aqueous buffer (e.g., phosphate buffer, formic acid solution).[16][19]

    • Flow Rate: Typically 1.0 mL/min.

    • Detection: UV detection at a specific wavelength (e.g., 254 nm) or using a Diode Array Detector (DAD) for scanning multiple wavelengths.

  • Analysis:

    • Inject equal volumes of the standard and sample solutions into the HPLC system.

    • Identify and quantify the alkaloid peaks based on their retention times and peak areas compared to the standards.

High-Performance Thin-Layer Chromatography (HPTLC) Method

HPTLC offers a high-throughput alternative for the quantification of total alkaloids.[13]

Protocol:

  • Sample and Standard Application:

    • Apply known volumes of the sample and standard solutions as bands onto a pre-coated HPTLC plate (e.g., silica gel 60 F254) using an automated applicator.

  • Development:

    • Develop the plate in a saturated twin-trough chamber with a suitable mobile phase (e.g., a mixture of toluene, ethyl acetate, and diethylamine).

  • Densitometric Analysis:

    • After development, dry the plate and scan it using a densitometer at a specific wavelength.

    • Quantify the alkaloids by measuring the peak areas of the resolved bands and comparing them with the calibration curve obtained from the standards.

Visualizing the Workflow and Relationships

Diagrams created using Graphviz (DOT language) are provided below to illustrate the key processes and concepts in analytical method validation.

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis Analytical Measurement cluster_validation Method Validation Sample Sample Extraction UV_Vis UV-Vis Spectrophotometry Sample->UV_Vis HPLC HPLC Analysis Sample->HPLC HPTLC HPTLC Analysis Sample->HPTLC Standard Standard Solution Preparation Standard->UV_Vis Standard->HPLC Standard->HPTLC Accuracy Accuracy UV_Vis->Accuracy Linearity Linearity UV_Vis->Linearity Range Range UV_Vis->Range LOD_LOQ LOD & LOQ UV_Vis->LOD_LOQ Precision Precision HPLC->Precision HPLC->Linearity HPLC->Range HPLC->LOD_LOQ Specificity Specificity HPTLC->Specificity HPTLC->Linearity HPTLC->Range HPTLC->LOD_LOQ

Caption: Experimental workflow for analytical method validation.

validation_parameters cluster_quantitative Quantitative Tests cluster_qualitative Qualitative Tests cluster_params Validation Parameters Assay Assay Accuracy Accuracy Assay->Accuracy Precision Precision Assay->Precision Specificity Specificity Assay->Specificity Linearity Linearity Assay->Linearity Range Range Assay->Range Impurities Impurities Impurities->Accuracy Impurities->Precision Impurities->Specificity Impurities->Linearity Impurities->Range LOQ LOQ Impurities->LOQ Identification Identification Identification->Specificity LOD LOD LOD->Impurities Robustness Robustness Robustness->Assay Robustness->Impurities Robustness->Identification

Caption: Relationship between analytical tests and validation parameters.

References

Spartioidine in Senecio: A Comparative Analysis of a Key Pyrrolizidine Alkaloid

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of Spartioidine content across various Senecio species reveals significant quantitative differences, highlighting the importance of species-specific analysis for phytochemical research and drug development. This guide provides a comparative overview of this compound levels, supported by experimental data and detailed analytical methodologies.

The genus Senecio, one of the largest genera in the Asteraceae family, is well-known for producing a diverse array of pyrrolizidine alkaloids (PAs), a class of secondary metabolites with known hepatotoxicity. Among these, this compound has been identified as a notable constituent in several species. Understanding the distribution and concentration of this compound is crucial for researchers in toxicology, pharmacology, and natural product chemistry. This guide synthesizes available quantitative data to offer a comparative analysis of this compound content in different Senecio species.

Comparative Analysis of this compound Content

Quantitative analysis of this compound across different Senecio species demonstrates considerable variation. The following table summarizes the reported concentrations of this compound and its N-oxide in the aerial parts of several species, as determined by advanced analytical techniques.

Senecio SpeciesPlant PartThis compound Content (μg/g dry weight)This compound N-oxide Content (μg/g dry weight)Analytical MethodSource
Senecio vulgaris (Native, Europe)Shoots1.8 ± 0.311.2 ± 1.9LC-MS/MS[1][2]
Senecio vulgaris (Invasive, China)Shoots0.7 ± 0.14.8 ± 0.8LC-MS/MS[1][2]
Senecio aegyptius var. discoideusWhole Plant10Not ReportedGLC / GLC-MS[3]
Senecio desfontaineiWhole Plant110Not ReportedGLC / GLC-MS[3]
Senecio cinerariaWhole Plant20Not ReportedGLC / GLC-MS[3]

Note: Data from El-Shazly et al. (2002) was converted from mg/100mg to μg/g.

The data clearly indicates that Senecio desfontainei exhibits a significantly higher concentration of this compound compared to the other species analyzed. Furthermore, the study on Senecio vulgaris reveals that the invasive populations in China have a lower concentration of both this compound and its N-oxide compared to the native European populations[1][2]. It is also noteworthy that in S. vulgaris, the N-oxide form is more abundant than the free base.

Experimental Protocols

The quantification of this compound in Senecio species relies on precise and sensitive analytical methodologies. The following sections detail the key experimental protocols employed in the cited studies.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Senecio vulgaris Analysis

This method was utilized for the analysis of this compound and its N-oxide in Senecio vulgaris[1][2].

1. Sample Preparation and Extraction:

  • Dried and ground shoot material (20 mg) was extracted with 1 mL of 0.05 M H₂SO₄.

  • The mixture was shaken at 1200 rpm for 1 hour and then centrifuged at 14,000 rpm for 10 minutes.

  • The supernatant was passed through a 0.45 µm filter.

2. N-oxide Reduction (for total PA analysis):

  • An aliquot of the extract was applied to a column containing 0.5 g of Amberlite IRA-400 resin and eluted with water.

  • The eluate was incubated with zinc dust overnight to reduce the N-oxides to their corresponding free bases.

3. Solid-Phase Extraction (SPE) Cleanup:

  • The extracts (both with and without N-oxide reduction) were loaded onto pre-conditioned Oasis MCX SPE cartridges.

  • The cartridges were washed with 2% formic acid and then with methanol.

  • The PAs were eluted with a mixture of 5% NH₄OH in methanol.

  • The eluate was evaporated to dryness and reconstituted in 200 µL of 0.1% formic acid in water/acetonitrile (95:5, v/v).

4. LC-MS/MS Analysis:

  • Chromatography: An Acquity UPLC system with a Zorbax RRHD SB-C18 column was used. The mobile phase consisted of a gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.

  • Mass Spectrometry: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode was used for detection and quantification.

Gas Chromatography-Mass Spectrometry (GLC-MS) for Egyptian Senecio Species

This method was employed for the analysis of the alkaloid profiles of Senecio aegyptius var. discoideus, S. desfontainei, and S. cineraria[3].

1. Extraction of Tertiary Alkaloids:

  • Air-dried plant material was ground and extracted with methanol.

  • The methanolic extract was acidified with 1 M H₂SO₄ and filtered.

  • The filtrate was defatted with diethyl ether.

  • The aqueous layer was made alkaline with NH₄OH and extracted with chloroform.

  • The chloroform extract, containing the tertiary alkaloids, was dried and evaporated.

2. Extraction of N-oxides:

  • The remaining aqueous layer was treated with zinc dust to reduce the N-oxides.

  • The mixture was then basified and extracted with chloroform to obtain the alkaloids from the N-oxide fraction.

3. GLC and GLC-MS Analysis:

  • Gas Chromatography: A capillary gas chromatograph with a flame ionization detector (FID) and a DB-1 capillary column was used. The oven temperature was programmed to increase from 150°C to 300°C.

  • Mass Spectrometry: A mass spectrometer coupled to the gas chromatograph was used for identification of the alkaloids based on their mass spectra.

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the analysis of this compound in Senecio species, from sample collection to data analysis.

experimental_workflow sample_collection Plant Material Collection (e.g., Senecio shoots) drying_grinding Drying and Grinding sample_collection->drying_grinding extraction Extraction (Acidified aqueous solution) drying_grinding->extraction centrifugation Centrifugation / Filtration extraction->centrifugation spe_cleanup Solid-Phase Extraction (SPE) Cleanup centrifugation->spe_cleanup elution Elution of PAs spe_cleanup->elution evaporation_reconstitution Evaporation and Reconstitution elution->evaporation_reconstitution lc_ms_analysis LC-MS/MS or GC-MS Analysis evaporation_reconstitution->lc_ms_analysis data_analysis Data Analysis and Quantification lc_ms_analysis->data_analysis

Caption: General workflow for this compound analysis in Senecio.

Conclusion

The comparative analysis of this compound content in different Senecio species underscores the chemical diversity within this genus. The significant variations in alkaloid concentrations, as seen between species like S. desfontainei and S. vulgaris, and even between native and invasive populations of the same species, have important implications for ecological studies, risk assessment of herbal products, and the search for novel therapeutic agents. The detailed experimental protocols provided here offer a foundation for researchers to conduct further comparative studies and to isolate and characterize these and other pyrrolizidine alkaloids. The use of sensitive and specific analytical techniques like LC-MS/MS is paramount for accurate quantification and a deeper understanding of the chemical ecology of Senecio species.

References

A Comparative Guide to the Validation of Quantitative UHPLC-MS/MS Methods for Pyrrolizidine Alkaloid Analysis

Author: BenchChem Technical Support Team. Date: November 2025

The determination of pyrrolizidine alkaloids (PAs), a group of natural toxins found in thousands of plant species, is a critical food safety concern due to their potential hepatotoxic, genotoxic, and carcinogenic properties.[1][2] Ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) has become the gold standard for the sensitive and selective quantification of these compounds in complex matrices such as honey, tea, milk, and herbal products.[1][2][3] Method validation is essential to ensure the reliability and accuracy of the analytical data. This guide provides a comparative overview of validated UHPLC-MS/MS methods for PA analysis, summarizing key performance data and outlining common experimental protocols.

Quantitative Performance Comparison

The validation of an analytical method assesses several key parameters to demonstrate its fitness for purpose. The following tables summarize the performance of various validated UHPLC-MS/MS methods for the analysis of pyrrolizidine alkaloids in different food matrices. The data is compiled from several studies to provide a comparative overview.

Table 1: Linearity and Sensitivity (LOD & LOQ)

MatrixNumber of PAs AnalyzedLinear Range (µg/kg)LOD Range (µg/kg)LOQ Range (µg/kg)Reference
Honey, Tea, Milk24Not Specified0.015 - 0.750.05 - 2.5[1][2]
Honey24Not Specified0.015 - 0.300.05 - 1.00[1]
Tea24Not Specified0.03 - 0.750.1 - 2.5[1]
Milk24Not Specified0.014 - 0.6820.045 - 2.273[1]
Plant-based foods & Honey35Not SpecifiedNot Specified0.6 (individual), 1.2 (coeluting)
FeedNot Specified0 - 100Not SpecifiedNot Specified[4]

Table 2: Accuracy (Recovery) and Precision (RSD)

MatrixNumber of PAsRecovery Range (%)Precision (RSD, %)Reference
Honey, Tea, Milk2464.5 - 112.2< 15 (intraday and interday)[1][2]
HoneyNot Specified80 - 120Not Specified[3]
Herbal TeaNot Specified70 - 85Not Specified[3]
Herbal InfusionsNot Specified76 - 103≤ 15[5]
FeedNot Specified84.1 - 112.9Repeatability: 3.0 - 13.6, Reproducibility: 4.8 - 18.9[4]

Experimental Protocols

The successful analysis of pyrrolizidine alkaloids by UHPLC-MS/MS relies on robust and well-defined experimental procedures. Below are detailed methodologies commonly employed in validated methods.

Sample Preparation

A crucial step in the analysis of PAs is the extraction from the sample matrix and subsequent cleanup to remove interfering compounds.

  • Extraction : Samples are typically extracted with an acidic aqueous solution, such as 0.05 M sulfuric acid.[3] This protonates the nitrogen atom in the PA structure, increasing their solubility in the aqueous phase.

  • Cleanup : Solid-phase extraction (SPE) is the most common cleanup technique.[3][5] Strong cation exchange (SCX) cartridges are frequently used to retain the protonated PAs while allowing matrix components to be washed away. The PAs are then eluted with a basic solution, such as a mixture of ethyl acetate, methanol, acetonitrile, ammonia, and triethylamine.[4]

UHPLC-MS/MS Analysis

The instrumental analysis is performed using a UHPLC system coupled to a triple quadrupole mass spectrometer.

  • UHPLC Separation :

    • Column : A C18 reversed-phase column is commonly used for the separation of PAs.[6]

    • Mobile Phase : The mobile phase typically consists of a gradient of water and methanol or acetonitrile, both containing a small amount of an additive like formic acid or ammonium formate to improve chromatographic peak shape and ionization efficiency.[6]

    • Flow Rate : Typical flow rates are in the range of 0.2 to 0.5 mL/min.

    • Column Temperature : The column is often heated to around 40 °C to ensure reproducible retention times.[6]

  • MS/MS Detection :

    • Ionization : Electrospray ionization (ESI) in the positive ion mode is universally used for the detection of PAs, as the nitrogen atom is easily protonated.[7]

    • Acquisition Mode : Multiple Reaction Monitoring (MRM) is employed for quantification.[3] This involves selecting a specific precursor ion for each PA and then monitoring for a specific product ion after fragmentation in the collision cell. This highly selective technique minimizes matrix interference and provides excellent sensitivity. At least two MRM transitions are typically monitored for each analyte to ensure confident identification.

Visualizing the Workflow and Logic

Method Validation Workflow

The following diagram illustrates the typical workflow for the validation of a quantitative UHPLC-MS/MS method for pyrrolizidine alkaloids.

UHPLC-MS/MS Method Validation Workflow start Start: Define Analytical Requirements method_dev Method Development (Sample Prep, LC, MS) start->method_dev validation_protocol Define Validation Protocol method_dev->validation_protocol linearity Linearity & Range validation_protocol->linearity sensitivity Sensitivity (LOD, LOQ) validation_protocol->sensitivity accuracy Accuracy (Recovery) validation_protocol->accuracy precision Precision (Repeatability & Intermediate) validation_protocol->precision specificity Specificity/ Selectivity validation_protocol->specificity stability Stability validation_protocol->stability matrix_effects Matrix Effects validation_protocol->matrix_effects data_review Data Review and Statistical Analysis linearity->data_review sensitivity->data_review accuracy->data_review precision->data_review specificity->data_review stability->data_review matrix_effects->data_review validation_report Validation Report data_review->validation_report end End: Method Implementation validation_report->end Validation Acceptance Criteria start Validation Parameter (e.g., Recovery, Precision) recovery_check Recovery within 70-120%? start->recovery_check Accuracy precision_check Precision (RSD) ≤ 20%? start->precision_check Precision linearity_check Linearity (R²) > 0.99? start->linearity_check Linearity pass Pass recovery_check->pass Yes fail Fail: Re-evaluate Method recovery_check->fail No precision_check->pass Yes precision_check->fail No linearity_check->pass Yes linearity_check->fail No

References

Safety Operating Guide

Proper Disposal of Spartioidine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This document provides essential safety and logistical information for the proper disposal of Spartioidine in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals while minimizing environmental impact.

Understanding this compound and its Hazards

Key Hazard Information:

  • GHS Hazard Codes: GHS06 (Toxic), GHS08 (Health Hazard)[3]

  • Hazard Statements: H300 (Fatal if swallowed), H372 (Causes damage to organs through prolonged or repeated exposure)[3]

  • Precautionary Statements: P260 (Do not breathe dust/fume/gas/mist/vapors/spray), P264 (Wash skin thoroughly after handling), P301+P310 (IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician), P405 (Store locked up), P501 (Dispose of contents/container to an approved waste disposal plant)[3]

Personal Protective Equipment (PPE)

Before handling this compound or its waste, ensure the following personal protective equipment is worn:

  • Gloves: Chemical-resistant gloves (e.g., nitrile) must be worn. Inspect gloves for any signs of damage before use.[2]

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.[2]

  • Lab Coat: A lab coat should be worn to protect from accidental spills.

  • Respiratory Protection: If working with the solid form or creating aerosols, a properly fitted respirator is recommended.

Segregation and Storage of this compound Waste

Proper segregation of chemical waste is crucial to prevent dangerous reactions.

  • Waste Container: Use a dedicated, clearly labeled, and leak-proof container for this compound waste. The container should be made of a material compatible with organic solvents.

  • Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms (skull and crossbones, health hazard).

  • Incompatibilities: Avoid mixing this compound waste with the following:

    • Strong oxidizing agents

    • Strong acids

    • Bases (unless part of the deactivation procedure)

A summary of key chemical information for this compound is provided in the table below.

PropertyValue
CAS Number 520-59-2
Molecular Formula C18H23NO5
Molecular Weight 333.38 g/mol
Appearance Crystalline solid
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone

Chemical Deactivation: Alkaline Hydrolysis (Saponification)

Pyrrolizidine alkaloids, including this compound, contain ester functional groups that can be hydrolyzed under basic conditions. This process, known as saponification, breaks down the toxic alkaloid into its less toxic constituents: a necine base and a necic acid.[4][5] This chemical deactivation step is highly recommended before final disposal.

Experimental Protocol for Alkaline Hydrolysis:

This protocol is adapted from a general method for the alkaline hydrolysis of esters.[6][7]

Materials:

  • This compound waste

  • Dichloromethane (CH2Cl2)

  • Methanol (CH3OH)

  • Sodium hydroxide (NaOH) solution (2-3 N in methanol)

  • Stir plate and stir bar

  • Appropriate glassware (beaker, graduated cylinders)

  • pH paper or pH meter

Procedure:

  • In a well-ventilated fume hood, dissolve the this compound waste in a 9:1 mixture of dichloromethane and methanol.

  • With constant stirring, slowly add a methanolic solution of sodium hydroxide (2-3 N). The final concentration of the alkali should be approximately 0.1-0.2 N.

  • Continue stirring the mixture at room temperature. The reaction is typically rapid, and a precipitate of the sodium salt of the carboxylic acid may form within minutes.[6]

  • Monitor the reaction for the complete disappearance of the this compound using an appropriate analytical method, such as Thin Layer Chromatography (TLC).

  • Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., hydrochloric acid) to a pH of approximately 7. Use pH paper or a calibrated pH meter to monitor the pH.

  • The resulting solution contains the necine base and the necic acid, which are considered to be non-toxic or significantly less toxic.[2]

Final Disposal of Treated and Untreated Waste

All waste, whether chemically deactivated or not, must be disposed of as hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.

  • Treated Waste (Hydrolyzed Solution): Even after chemical deactivation, the resulting solution should be collected in a clearly labeled hazardous waste container. The label should indicate "Hydrolyzed this compound Waste" and list the final contents (nec-ine base, nec-ic acid, salts, and solvents).

  • Untreated this compound Waste: If chemical deactivation is not feasible, collect all this compound waste (solid, solutions, and contaminated materials) in a dedicated, labeled hazardous waste container.

  • Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, gloves, and paper towels, must be disposed of as hazardous waste.

Disposal Workflow and Logical Relationships

The following diagrams illustrate the recommended workflow for the proper disposal of this compound and the logical relationships in the decision-making process.

SpartioidineDisposalWorkflow cluster_Preparation Preparation cluster_Deactivation Chemical Deactivation (Recommended) cluster_FinalDisposal Final Disposal PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Segregate Segregate this compound Waste in a Labeled Container PPE->Segregate Prepare_Hydrolysis Prepare for Alkaline Hydrolysis (Fume Hood, Reagents) Segregate->Prepare_Hydrolysis If deactivation is chosen Collect_Untreated Collect Untreated Waste in Hazardous Waste Container Segregate->Collect_Untreated If deactivation is not chosen Perform_Hydrolysis Perform Alkaline Hydrolysis (Add NaOH solution) Prepare_Hydrolysis->Perform_Hydrolysis Monitor_Reaction Monitor Reaction (e.g., TLC) Perform_Hydrolysis->Monitor_Reaction Neutralize Neutralize the Mixture (to pH ~7) Monitor_Reaction->Neutralize Collect_Treated Collect Treated Waste in Hazardous Waste Container Neutralize->Collect_Treated Contact_EHS Contact EHS for Pickup Collect_Treated->Contact_EHS Collect_Untreated->Contact_EHS

Caption: Recommended workflow for the proper disposal of this compound.

DisposalDecisionTree Start This compound Waste Generated Is_Deactivation_Feasible Is Chemical Deactivation (Alkaline Hydrolysis) Feasible? Start->Is_Deactivation_Feasible Perform_Deactivation Perform Alkaline Hydrolysis Is_Deactivation_Feasible->Perform_Deactivation Yes Collect_Untreated Collect as Untreated Hazardous Waste Is_Deactivation_Feasible->Collect_Untreated No Collect_Treated Collect as Treated Hazardous Waste Perform_Deactivation->Collect_Treated Contact_EHS Contact EHS for Disposal Collect_Untreated->Contact_EHS Collect_Treated->Contact_EHS

References

Essential Safety and Logistics for Handling Spartioidine

Author: BenchChem Technical Support Team. Date: November 2025

Date of Issue: 2025-11-18

Disclaimer: A specific Safety Data Sheet (SDS) for Spartioidine could not be located. The following guidance is based on the known hazards of pyrrolizidine alkaloids, the chemical class to which this compound belongs. Pyrrolizidine alkaloids are generally considered hepatotoxic (damaging to the liver) and potentially carcinogenic. It is imperative to handle this compound with extreme caution in a controlled laboratory environment. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and requirements.

Hazard Identification and Quantitative Data

ParameterData for this compoundGeneral Information for Pyrrolizidine Alkaloids
Acute Toxicity (Oral) Not available.Harmful if swallowed.
Carcinogenicity Not classified.Some pyrrolizidine alkaloids are considered potential carcinogens.[1]
Target Organs Not determined.Liver is the primary target organ.[1]
Exposure Limits Not established.Handle with engineering controls to minimize any exposure.

Personal Protective Equipment (PPE)

A comprehensive PPE setup is mandatory to prevent dermal, ocular, and respiratory exposure. The following table outlines the minimum required PPE for handling this compound.

Body PartRequired PPESpecifications
Hands Double-gloving with nitrile gloves.Inner glove tucked under the lab coat cuff, outer glove over the cuff. Inspect gloves for any signs of degradation or puncture before and during use.[3]
Body Chemical-resistant lab coat or gown.Long-sleeved and fully buttoned. Consider a disposable gown for procedures with a high risk of contamination.
Eyes/Face Safety goggles and a face shield.Goggles must provide a complete seal around the eyes. A face shield should be worn during procedures with a risk of splashes or aerosol generation.[3]
Respiratory NIOSH-approved respirator.A fit-tested N95 respirator may be sufficient for handling small quantities of solid material. For procedures that may generate aerosols or when handling solutions, a full-face respirator with appropriate cartridges is recommended. Consult your institution's EHS for specific respirator selection.[3]

Operational Plan for Handling this compound

Adherence to a strict operational protocol is crucial for the safe handling of this compound.

3.1. Preparation and Engineering Controls:

  • Designated Area: All work with this compound must be conducted in a designated area within a certified chemical fume hood.

  • Fume Hood: Ensure the fume hood has a current certification and is functioning correctly.

  • Spill Kit: A spill kit specifically for hazardous chemicals must be readily available.

  • Emergency Procedures: All personnel must be familiar with emergency procedures, including the location of safety showers and eyewash stations.

3.2. Step-by-Step Handling Procedure:

  • Don PPE: Before entering the designated area, don all required personal protective equipment as outlined in the table above.

  • Prepare Work Surface: Cover the work surface within the fume hood with absorbent, plastic-backed paper.

  • Weighing Solid this compound: If weighing the solid compound, do so within the fume hood. Use a balance with a draft shield.

  • Preparing Solutions: When preparing solutions, add the solvent to the solid this compound slowly to avoid splashing.

  • Conducting Experiments: Perform all experimental manipulations within the fume hood.

  • Post-Handling Decontamination: After handling, decontaminate all surfaces with an appropriate solvent (e.g., ethanol), followed by a cleaning agent. Dispose of all cleaning materials as hazardous waste.

  • Doff PPE: Remove PPE in the correct order to avoid cross-contamination (outer gloves, face shield, gown, inner gloves, respirator). Wash hands thoroughly with soap and water after removing all PPE.

Disposal Plan for this compound Waste

All materials that come into contact with this compound must be treated as hazardous waste.

4.1. Waste Segregation and Collection:

  • Solid Waste: Collect all contaminated solid waste (e.g., pipette tips, gloves, absorbent paper) in a designated, labeled, and sealed hazardous waste container.

  • Liquid Waste: Collect all liquid waste containing this compound in a separate, labeled, and sealed hazardous waste container. Do not mix with other solvent waste streams unless approved by your EHS department.

  • Sharps Waste: Any contaminated sharps (e.g., needles, razor blades) must be disposed of in a designated sharps container for hazardous chemical waste.

4.2. Waste Storage and Disposal:

  • Storage: Store hazardous waste containers in a designated satellite accumulation area.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name "this compound".

  • Disposal: Arrange for the disposal of all this compound waste through your institution's certified hazardous waste management program.[4] Do not dispose of any this compound waste down the drain or in the regular trash.[4]

Visualized Workflows

The following diagrams illustrate the key procedures for safely handling and disposing of this compound.

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup prep_area Designate Work Area in Fume Hood don_ppe Don Full PPE prep_area->don_ppe prep_surface Prepare Work Surface don_ppe->prep_surface weigh Weigh Solid prep_surface->weigh dissolve Prepare Solution weigh->dissolve experiment Conduct Experiment dissolve->experiment decontaminate Decontaminate Surfaces experiment->decontaminate dispose_waste Segregate and Contain Waste decontaminate->dispose_waste doff_ppe Doff PPE dispose_waste->doff_ppe wash_hands Wash Hands doff_ppe->wash_hands

Caption: Workflow for the safe handling of this compound.

Disposal_Workflow cluster_collection Waste Collection cluster_storage Waste Storage cluster_disposal Final Disposal collect_solid Collect Contaminated Solids label_container Label Waste Containers Clearly collect_solid->label_container collect_liquid Collect Contaminated Liquids collect_liquid->label_container collect_sharps Collect Contaminated Sharps collect_sharps->label_container seal_container Seal Containers Securely label_container->seal_container store_saa Store in Satellite Accumulation Area seal_container->store_saa request_pickup Request Pickup by EHS store_saa->request_pickup manifest Complete Hazardous Waste Manifest request_pickup->manifest

Caption: Workflow for the proper disposal of this compound waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Spartioidine
Reactant of Route 2
Spartioidine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.